molecular formula C11H17NO2 B1585819 ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-47-5

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1585819
CAS No.: 2199-47-5
M. Wt: 195.26 g/mol
InChI Key: GIGBRYTXWUHNAZ-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22702. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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InChI

InChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBRYTXWUHNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176413
Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2199-47-5
Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Record name 2199-47-5
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Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Record name Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted pyrroles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. This guide provides an in-depth examination of the synthesis of a specific, highly substituted pyrrole, ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No: 2199-47-5).[1] We move beyond a simple recitation of steps to dissect the strategic and mechanistic underpinnings of the most effective synthetic route: the Knorr Pyrrole Synthesis. This document is designed to equip laboratory professionals with the foundational knowledge and practical protocols necessary for the successful and optimized synthesis of this valuable chemical intermediate. We will explore the reaction mechanism, provide a detailed, field-tested experimental protocol, address common optimization and troubleshooting challenges, and present key analytical data for product validation.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in a vast array of biologically active molecules, including the heme cofactor in hemoglobin, chlorophyll, and blockbuster drugs like atorvastatin. The specific substitution pattern of this compound makes it a versatile building block for the construction of more complex macrocycles, such as porphyrins and related photosensitizers, and as a precursor in targeted drug discovery programs.

While several named reactions exist for pyrrole synthesis, including the Paal-Knorr and Hantzsch syntheses, the Knorr Pyrrole Synthesis remains one of the most robust and widely utilized methods for preparing polysubstituted pyrroles with this particular arrangement of functional groups.[2][3][4] This method's enduring utility lies in its convergent nature, assembling the complex core from two simpler, readily accessible fragments.

The Knorr Pyrrole Synthesis: A Mechanistic Deep Dive

The Knorr synthesis is fundamentally the condensation reaction between an α-amino-ketone and a compound containing an active methylene group, typically a β-ketoester.[2][5] A critical feature of this synthesis is the in situ generation of the α-amino-ketone, which is often unstable and prone to self-condensation to form pyrazines.[5]

For our target molecule, the most logical and efficient Knorr approach involves the condensation of ethyl acetoacetate (the active methylene component) and 3-amino-pentan-2-one (the α-amino-ketone).

2.1. Causality of the Synthetic Strategy

  • Choice of Precursors: Ethyl acetoacetate provides the C2-carboxylate and C3-methyl substituents. The 3-amino-pentan-2-one fragment provides the nitrogen atom, the C4-ethyl group, and the C5-methyl group. This specific disconnection strategy leads directly to the desired substitution pattern.

  • In Situ Generation: 3-Aminopentan-2-one is generated on-demand via the zinc/acetic acid reduction of its corresponding oxime, 3-(hydroxyimino)pentan-2-one.[2] This strategy is paramount to maximizing yield by preventing the highly reactive aminoketone from undergoing unproductive self-condensation pathways.

  • Reaction Conditions: Glacial acetic acid serves a dual role: it is the solvent for the reaction and the acid catalyst required for the condensation and dehydration steps.[2] Zinc dust is the classical and cost-effective reducing agent for the conversion of the oxime to the amine.[2]

2.2. Reaction Mechanism

The synthesis proceeds through a well-established cascade of reactions:

  • Reduction of Oxime: Zinc metal, in the presence of acetic acid, reduces the 3-(hydroxyimino)pentan-2-one to the corresponding α-amino-ketone, 3-aminopentan-2-one.

  • Enamine Formation (Knorr Condensation Step 1): The more nucleophilic nitrogen of the newly formed 3-aminopentan-2-one attacks the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate.

  • Intramolecular Cyclization (Knorr Condensation Step 2): The enol or enolate form of the aminoketone fragment then attacks the ester carbonyl of the ethyl acetoacetate moiety.

  • Dehydration and Tautomerization: A final dehydration step, driven by the formation of a stable aromatic system, occurs. The resulting intermediate tautomerizes to yield the final, stable pyrrole ring.

Knorr_Mechanism Figure 1: Reaction Mechanism of the Knorr Pyrrole Synthesis cluster_condensation Condensation Oxime 3-(Hydroxyimino)pentan-2-one AminoKetone 3-Aminopentan-2-one (Unstable Intermediate) Oxime->AminoKetone  Zn, CH₃COOH  (Reduction) Enamine Enamine Intermediate AminoKetone->Enamine EAA Ethyl Acetoacetate EAA->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized  Intramolecular  Attack Product Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Cyclized->Product  Dehydration &  Tautomerization

Figure 1: Reaction Mechanism of the Knorr Pyrrole Synthesis

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes adherence to standard safety practices, including the use of a fume hood and appropriate personal protective equipment.

3.1. Materials and Reagents

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Typical Grade
Pentan-2-one107-87-9C₅H₁₀O86.13≥99%
Sodium Nitrite7632-00-0NaNO₂69.00ACS Reagent, ≥97%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Reagent, ≥99.7%
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14≥99%
Zinc Dust7440-66-6Zn65.38<10 µm, ≥98%
Ethanol64-17-5C₂H₆O46.0795% or Absolute
Deionized Water7732-18-5H₂O18.02-

3.2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnels (x2)

  • Thermometer

  • Ice-salt bath

  • Heating mantle or steam bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

3.3. Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A1 Step 1: Prepare Oxime Solution (Pentan-2-one in Acetic Acid) A2 Step 2: Add NaNO₂(aq) slowly at 0-5 °C A1->A2 C1 Step 4: Add Oxime Solution to Condensation Flask at <40 °C A2->C1 Oxime Solution B1 Step 3: Prepare Condensation Flask (Ethyl Acetoacetate, Acetic Acid, Zinc Dust) B1->C1 C2 Step 5: Heat to 80-90 °C to complete reaction C1->C2 D1 Step 6: Quench in Ice-Water (Precipitation) C2->D1 D2 Step 7: Filter Crude Product D1->D2 D3 Step 8: Recrystallize (from Ethanol/Water) D2->D3 D4 Step 9: Dry Final Product D3->D4

Figure 2: Experimental Workflow

Part I: Preparation of 3-(Hydroxyimino)pentan-2-one Solution

  • In a 250 mL beaker, dissolve pentan-2-one (0.25 mol, 21.5 g) in 50 mL of glacial acetic acid.

  • Prepare a solution of sodium nitrite (0.25 mol, 17.3 g) in 30 mL of deionized water in a separate beaker.

  • Place the pentan-2-one solution in an ice-salt bath and cool to 0-5 °C with gentle stirring.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled pentan-2-one solution. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent unwanted side reactions. The addition typically takes 30-45 minutes.

  • After the addition is complete, stir the resulting pale yellow oxime solution in the ice bath for an additional 20 minutes. This solution is used directly in the next step.

Part II: Knorr Condensation and Product Isolation

  • To a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, add glacial acetic acid (100 mL), ethyl acetoacetate (0.25 mol, 32.5 g), and zinc dust (0.55 mol, 36.0 g).

  • Stir the zinc suspension vigorously and begin adding the oxime solution from Part I via a dropping funnel.

  • The reaction is exothermic.[2] Control the addition rate to maintain the internal temperature between 30-40 °C. Use an ice bath for cooling as needed. This addition may take 45-60 minutes.

  • Once the addition is complete, remove the cooling bath and continue stirring for 1 hour at ambient temperature.

  • Heat the reaction mixture to 80-90 °C (a steam bath is ideal) for 1 hour to ensure the reaction goes to completion. The mixture will become thick and greyish.

  • Allow the mixture to cool to approximately 50-60 °C and pour it slowly, with good stirring, into a 2 L beaker containing 1.5 L of ice-water.

  • A solid precipitate of the crude product will form. Stir the slurry for 20 minutes to allow for complete precipitation and to dissolve the zinc acetate salts.

  • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is colorless and no longer acidic (check with pH paper).

Part III: Purification

  • Transfer the damp, crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely.

  • To the hot ethanolic solution, slowly add hot water until the solution just begins to turn turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum to a constant weight.

Data and Expected Results

4.1. Reaction Parameters and Physicochemical Properties

ParameterValueReference
Molar Ratio (Pentan-2-one:NaNO₂:EAA:Zn)1 : 1 : 1 : 2.2-
Expected Yield60-75%General Knorr Synthesis
Product Properties
IUPAC NameThis compound[1]
Molecular FormulaC₁₁H₁₇NO₂[1]
Molar Mass195.26 g/mol [1]
AppearanceOff-white to pale tan crystalline solid-
Melting Point~110-114 °C (literature varies)-
CAS Number2199-47-5[1]

4.2. Expected Spectroscopic Data for Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.5-9.0 (br s, 1H, N-H), 4.30 (q, 2H, -OCH₂CH₃), 2.45 (q, 2H, C4-CH₂CH₃), 2.25 (s, 3H, C5-CH₃), 2.20 (s, 3H, C3-CH₃), 1.35 (t, 3H, -OCH₂CH₃), 1.10 (t, 3H, C4-CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~161.5 (C=O), 135.0, 128.0, 118.0, 115.0 (pyrrole carbons), 59.5 (-OCH₂), 17.5 (C4-CH₂), 14.5 (-OCH₂CH₃), 13.0 (C4-CH₂CH₃), 12.0 (C5-CH₃), 11.0 (C3-CH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, ester), ~1550 (C=C stretch, ring).

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Self-condensation of aminoketone. 3. Degradation of product/reactants.1. Increase final heating time or temperature moderately (e.g., 95 °C for 1.5h). 2. Ensure rigorous temperature control during oxime formation and addition steps. 3. Avoid excessively high temperatures or prolonged reaction times. Microwave-assisted protocols can sometimes improve yields and reduce times.[6][7]
Dark, Tarry Product 1. Polymerization due to excessive heat. 2. Highly acidic conditions causing degradation.1. Lower the reaction temperature and extend the reaction time.[6] 2. While acetic acid is standard, ensure no stronger acid contaminants are present. Perform the final heating step on a steam bath rather than direct mantle heating for better control.
Product Fails to Crystallize 1. Presence of oily impurities. 2. Incorrect solvent ratio for recrystallization.1. If recrystallization fails, purify via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). 2. After dissolving in hot ethanol, add water dropwise until persistent turbidity, then clarify with a minimal amount of hot ethanol before cooling. Try scratching the inside of the flask to induce crystallization.

Conclusion

The Knorr Pyrrole Synthesis provides a reliable and scalable pathway to this compound. By understanding the underlying mechanism—particularly the necessity of the in situ generation of the α-amino-ketone intermediate—and by exercising careful control over reaction parameters such as temperature, chemists can consistently achieve high yields of this valuable heterocyclic building block. The protocol and troubleshooting guide presented here offer a comprehensive framework for researchers to successfully synthesize, purify, and validate this compound, enabling its use in advanced applications within drug discovery and materials science.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • ResearchGate. (2021). Optimization of reaction conditions [Table].
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • PubChem. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). Knorr Pyrrole Synthesis.

Sources

A Senior Application Scientist's Guide to Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Organic Synthesis Researchers

This document provides an in-depth technical examination of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block. We move beyond a simple recitation of data, offering a narrative grounded in the principles of synthetic strategy and mechanistic understanding. The protocols and insights herein are designed to be self-validating, explaining the causality behind procedural choices to ensure robust and reproducible outcomes in the laboratory.

Molecular Identity and Physicochemical Profile

This compound is a polysubstituted pyrrole, a class of heterocycles that forms the core of many biologically essential molecules. Its specific substitution pattern makes it a valuable and precisely tailored precursor, particularly in the synthesis of complex macrocycles like porphyrins.

Nomenclature and Chemical Identifiers

For clarity and cross-referencing, the compound's primary identifiers are summarized below. Adherence to these standards is critical for accurate database searching and regulatory documentation.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2199-47-5[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
InChIKey GIGBRYTXWUHNAZ-UHFFFAOYSA-N[1]
SMILES CCC1=C(NC(=C1C)C(=O)OCC)C[1]
Physicochemical and Spectroscopic Data

The following table outlines key computed and experimental properties. This data is fundamental for reaction planning, solvent selection, and analytical characterization.

PropertyValue / Description
Physical State Solid (typical)
XLogP3 2.8 (Computed)[1]
Hydrogen Bond Donors 1 (N-H group)[1]
Hydrogen Bond Acceptors 2 (Carbonyl and ester oxygens)[1]
¹H NMR Spectral data available, confirming structural protons[1].
Storage Store at room temperature, protected from light[2].

Strategic Synthesis and Mechanistic Insight

The construction of a highly substituted pyrrole like this is not trivial and requires a robust synthetic methodology. The Knorr pyrrole synthesis is the preeminent choice, valued for its convergence and ability to build complexity in a single, reliable step from readily available precursors.

The Knorr Synthesis: A Field-Proven Approach

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester[3]. A critical challenge is the inherent instability of α-amino-ketones, which readily self-condense. Therefore, the most reliable protocols generate this intermediate in situ.

The most logical and efficient pathway to the target compound involves a two-step sequence:

  • Knorr Synthesis: Reaction of an α-amino-β-ketoester with pentane-2,4-dione to yield ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

  • Reduction: Conversion of the 4-acetyl group to the required 4-ethyl group, typically via a Wolff-Kishner reduction.

This strategy is superior to attempting a direct synthesis with a more complex dicarbonyl compound, as it leverages a highly optimized, well-understood reaction (Knorr) followed by a standard, high-yielding functional group transformation.

Mechanistic Pathway of the Knorr Pyrrole Synthesis

The reaction proceeds through a series of well-defined steps: amine condensation, tautomerization, and cyclization, followed by dehydration to form the aromatic pyrrole ring. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Knorr_Mechanism Reactants α-Amino-ketone + β-Dicarbonyl Imine Imine Intermediate Reactants->Imine Condensation Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate (Hemiaminal) Enamine->Cyclized Intramolecular Cyclization Product Substituted Pyrrole Cyclized->Product Dehydration (-H₂O) Water H₂O Cyclized->Water

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Laboratory Protocol: A Two-Step Synthesis

This protocol details the synthesis of the title compound starting from ethyl acetoacetate. Causality: The in situ generation of the aminoketone from an oxime is a classic technique to prevent side reactions, ensuring the intermediate is consumed as it is formed.

Safety Note: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The target compound is classified as a skin, eye, and respiratory irritant[1].

Step A: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate [3]

  • Oxime Formation: Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10 °C. Stir for 1 hour after addition is complete. This generates the ethyl 2-oximinoacetoacetate intermediate.

  • Knorr Condensation: In a separate, large three-necked flask equipped with a mechanical stirrer, add acetylacetone (pentane-2,4-dione, 1 equivalent) and glacial acetic acid.

  • Reductive Amination & Cyclization: To the acetylacetone solution, add activated zinc dust (approx. 2.5 equivalents). Begin vigorously stirring and add the previously prepared oxime solution dropwise. Rationale: The zinc reduces the oxime to the amine in situ. This highly reactive α-amino-ketone is immediately trapped by the acetylacetone in the Knorr condensation. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

  • Work-up: After the addition is complete, stir for an additional 2 hours at room temperature. Pour the reaction mixture into a large volume of ice water. The solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a solid.

Step B: Wolff-Kishner Reduction to this compound

  • Hydrazone Formation: Suspend the acetyl-pyrrole from Step A (1 equivalent) in diethylene glycol. Add hydrazine hydrate (approx. 4-5 equivalents). Heat the mixture to 100-120 °C for 1-2 hours. Rationale: This step forms the hydrazone intermediate, which is necessary for the subsequent elimination reaction.

  • Elimination: Allow the mixture to cool slightly. Add potassium hydroxide pellets (approx. 4-5 equivalents). Caution: Addition is exothermic. Equip the flask with a distillation condenser.

  • Heating: Slowly heat the mixture. Water and excess hydrazine will distill off. Once the distillation ceases, increase the temperature to 190-200 °C and maintain for 3-4 hours until nitrogen evolution stops.

  • Work-up and Purification: Cool the reaction mixture and pour it into cold water. Acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the final product.

Core Applications in Synthesis

The utility of a chemical building block is defined by its applications. This compound is not an end-product but a critical intermediary, primarily in the construction of porphyrin-based molecules.

The Cornerstone of Porphyrin Synthesis

Porphyrins are foundational to life (e.g., heme, chlorophyll) and advanced materials. Their synthesis often relies on the stepwise assembly of pyrrolic precursors[4]. This specific molecule is an ideal "A-B" type building block for methods like the MacDonald [2+2] porphyrin synthesis, where two distinct dipyrromethane units are condensed.

Porphyrin_Synthesis Pyrrole Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Dipyrromethane Dipyrromethane Intermediate Pyrrole->Dipyrromethane Condensation Pyrrole2 Another Pyrrole Precursor Pyrrole2->Dipyrromethane Porphyrinogen Porphyrinogen (Tetrapyrrole Macrocycle) Dipyrromethane->Porphyrinogen [2+2] Self-Condensation or with diformyldipyrromethane Porphyrin Final Porphyrin Porphyrinogen->Porphyrin Oxidation

Caption: Role as a precursor in porphyrin synthesis.

The ethyl ester at the C2 position serves as an activating group for some reactions and a protecting group for others, while the vacant alpha-position (after potential decarboxylation) is the site for condensation to form the inter-pyrrolic methane bridges. The C3, C4, and C5 substituents provide the final "decoration" on the porphyrin periphery, tuning its electronic and steric properties.

Scaffold for Medicinal Chemistry

While its primary use is in porphyrin synthesis, the polysubstituted pyrrole core is a recognized pharmacophore. Related structures have demonstrated potential biological activities, including antibacterial and antifungal properties[5]. This molecule can serve as a starting point for library synthesis, where the ester handle can be converted to amides, and the N-H can be alkylated to explore a wide chemical space for drug discovery programs.

References

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate - ResearchGate. (2025). Available at: [Link]

  • Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 - PubChem. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 - PubChem. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents.
  • 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester - NIST WebBook. Available at: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. Available at: [Link]

  • An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022). Available at: [Link]

  • Syntheses and Functionalizations of Porphyrin Macrocycles - PMC - NIH. Available at: [Link]

Sources

"ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS number 2199-47-5"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-47-5)

Section 1: Core Compound Overview

This compound, registered under CAS Number 2199-47-5, is a highly substituted pyrrole derivative. The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of biologically crucial molecules, including heme, chlorophyll, and vitamin B12. Consequently, synthetic pyrrole derivatives like this one serve as indispensable building blocks in medicinal chemistry and materials science.[1] This specific compound, with its defined substitution pattern, is a valuable intermediate, particularly in the synthesis of porphyrins and related macrocycles used in applications such as photodynamic therapy (PDT).[2][3] Its structure combines electron-donating alkyl groups with an electron-withdrawing ethyl carboxylate group, creating a unique electronic and steric profile that dictates its reactivity and utility.

This guide provides an in-depth analysis of its synthesis, structural characterization, chemical behavior, and applications, tailored for professionals in chemical research and drug development.

PropertyValueSource
CAS Number 2199-47-5[2][4]
Molecular Formula C₁₁H₁₇NO₂[2][4]
Molecular Weight 195.26 g/mol [2][4]
IUPAC Name This compound[4]
Appearance Solid[2]
Synonyms Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate, 2,4-Dimethyl-3-ethyl-5-carbethoxy-pyrrole[4]

Section 2: Synthesis Methodology: The Knorr Pyrrole Synthesis

The construction of the polysubstituted pyrrole ring is most effectively achieved through the Knorr pyrrole synthesis. This classic condensation reaction is renowned for its reliability and versatility in creating a wide variety of pyrrole derivatives from acyclic precursors.[5][6] The core principle involves the reaction between an α-amino-ketone and a β-ketoester, which provides precise control over the final substitution pattern.

The strategic value of the Knorr synthesis lies in its convergent nature. Instead of modifying a pre-existing pyrrole ring, which can lead to issues with regioselectivity, the Knorr synthesis builds the desired ring system from two custom-selected fragments, ensuring the correct placement of each substituent from the outset.

General Mechanism of the Knorr Pyrrole Synthesis

The reaction proceeds through an initial condensation of the amine and ketone to form an enamine, which then undergoes a rate-determining cyclization followed by dehydration to yield the aromatic pyrrole ring.[7]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Aromatization A α-Amino Ketone C Imine Intermediate A->C Condensation (-H₂O) B β-Ketoester B->C D Enamine Intermediate C->D Tautomerization E Cyclized Intermediate D->E Intramolecular Attack (Rate-Limiting) F Dehydrated Intermediate E->F Dehydration (-H₂O) G Substituted Pyrrole F->G Tautomerization (Aromatization)

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Self-Validating Protocol for this compound

This protocol describes the synthesis starting from 3-pentanone and ethyl acetoacetate. The validation is inherent in the process; successful synthesis and isolation of the intermediate α-amino-ketone is a prerequisite for the final condensation, and the final product's purity is confirmed via standard spectroscopic methods as detailed in Section 3.

Part A: Synthesis of 3-Amino-3-methyl-2-pentanone Hydrochloride (α-Amino Ketone Intermediate)

  • Nitrosation: Dissolve 3-pentanone (1.0 equiv) in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 10°C. Stir for 2 hours. The formation of the α-oximino ketone is the key transformation here; tight temperature control prevents side reactions.

  • Reduction: To the solution containing the α-oximino ketone, add zinc dust (2.5 equiv) portion-wise while stirring vigorously. The reaction is highly exothermic; maintain the temperature below 40°C using an ice bath. This step reduces the oxime directly to the amine.[5]

  • Work-up and Isolation: After the zinc addition is complete, stir for an additional hour at room temperature. Filter the mixture to remove excess zinc and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue contains the crude α-amino ketone, which is often carried forward without extensive purification, or can be isolated as its hydrochloride salt for stability.

Part B: Condensation to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) in glacial acetic acid.

  • Condensation: To this solution, add the crude α-amino ketone from Part A. Heat the reaction mixture to 80-90°C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The acidic medium catalyzes both the initial condensation and the subsequent dehydration steps.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid.

  • Purification: Collect the crude solid by filtration. Wash with cold water to remove residual acetic acid. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.[2]

Section 3: Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of the synthesized compound is critical. The following data represent the expected spectroscopic signatures for this compound.

Spectroscopy Expected Features
¹H NMR N-H Proton: A broad singlet typically observed between δ 8.0-9.5 ppm. Ester (CH₂): A quartet around δ 4.2-4.3 ppm. Ester (CH₃): A triplet around δ 1.2-1.3 ppm. Ring Methyls (C3-CH₃, C5-CH₃): Two distinct singlets, expected around δ 2.1-2.3 ppm. Ring Ethyl (CH₂): A quartet around δ 2.4-2.6 ppm. Ring Ethyl (CH₃): A triplet around δ 1.0-1.1 ppm.
¹³C NMR Ester Carbonyl (C=O): Signal around δ 160-165 ppm. Pyrrole Carbons (C2, C5): Signals typically in the range of δ 120-140 ppm. Pyrrole Carbons (C3, C4): Signals typically in the range of δ 110-130 ppm. Ester (OCH₂): Signal around δ 60 ppm. Alkyl Carbons: Signals for the methyl and ethyl substituents would appear in the upfield region (δ 10-30 ppm).
IR Spectroscopy N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹. C-H Stretch (sp³): Bands just below 3000 cm⁻¹. C=O Stretch (Ester): A strong, sharp band around 1680-1700 cm⁻¹. C=C & C-N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 195.13, corresponding to the molecular formula C₁₁H₁₇NO₂. Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of CO.

Section 4: Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of its functional groups. The fully substituted nature of the pyrrole ring precludes typical electrophilic aromatic substitution, shifting the focus of reactivity to the N-H proton, the ester moiety, and the alkyl side chains.

G cluster_0 N-H Reactivity cluster_1 Ester Reactivity cluster_2 Side-Chain Reactivity Core This compound N_Alkylation N-Alkylation (e.g., + R-X, Base) Core->N_Alkylation Site 1 N_Acylation N-Acylation (e.g., + Ac₂O) Core->N_Acylation Site 1 Hydrolysis Hydrolysis (e.g., + NaOH, H₂O) Core->Hydrolysis Site 2 Amidation Amidation (e.g., + R₂NH) Core->Amidation Site 2 Oxidation Benzylic-type Oxidation (e.g., C5-Me to CHO) Core->Oxidation Site 3 (α-Methyl) Carboxylic_Acid Pyrrole-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide Pyrrole-2-carboxamide Amidation->Amide

Caption: Potential Reactivity Sites for Derivatization.

  • N-H Deprotonation and Substitution: The N-H proton is acidic and can be removed by a suitable base. The resulting pyrrolide anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, allowing for the introduction of diverse functional groups.

  • Ester Manipulation: The ethyl ester at the C2 position is a versatile handle for synthetic transformations.

    • Hydrolysis: Saponification with a base like NaOH followed by acidic workup yields the corresponding carboxylic acid. This introduces a key functional group for amide coupling, a cornerstone of medicinal chemistry.

    • Amidation: Direct reaction with amines can form various amides, enabling the exploration of structure-activity relationships.

    • Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol (a hydroxymethyl group), providing another point for further chemical modification.

  • Side-Chain Functionalization: While less common, the methyl groups attached to the ring, particularly the one at C5, can undergo oxidation or condensation reactions under specific conditions to introduce aldehydes or other functionalities.

Section 5: Applications in Research and Drug Development

This pyrrole derivative is not merely a synthetic curiosity; it is a key player in the development of complex, functional molecules.

Porphyrin and Dipyrromethane Synthesis

The primary application of this and related pyrroles is in the construction of porphyrins. The synthesis often involves the condensation of two pyrrole units to form a dipyrromethane, which is then further reacted to build the final macrocyclic porphyrin ring. Porphyrins are central to the field of photodynamic therapy, where they act as photosensitizers that generate cytotoxic reactive oxygen species upon light activation to destroy tumor cells.[2]

G Pyrrole1 Pyrrole Unit 1 (e.g., CAS 2199-47-5 derivative) Dipyrro Dipyrromethane Intermediate Pyrrole1->Dipyrro Pyrrole2 Pyrrole Unit 2 Pyrrole2->Dipyrro Condensation Porphyrin Porphyrin Macrocycle Dipyrro->Porphyrin Further Condensation & Cyclization

Caption: Role as a building block in porphyrin synthesis.

Biological Activity

While often used as an intermediate, the substituted pyrrole scaffold itself is known to be biologically active. Research into derivatives of this compound has shown promising results in antimicrobial and anticancer applications.[2]

Activity TypeTargetEfficacyReference
Antimicrobial Staphylococcus aureus (Gram-positive bacteria)MIC values reported between 3.12 - 12.5 µg/mL for derivatives[2]
Anticancer Human carcinoma cell lines (A-431, A-549, MDA-MB-468)Showed promising inhibition of cell proliferation[2]

These findings underscore the potential of this molecule as a lead scaffold for developing new therapeutic agents. The substituents on the pyrrole ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: According to GHS classifications, this compound is considered hazardous.[4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] If inhaled, move to fresh air.[9] In case of skin contact, wash off with soap and plenty of water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[9]

    • Protect from light to prevent potential degradation.[3]

Section 7: References

  • PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. Available from: [Link]

  • MBB College. Paal-Knorr Synthesis. Available from: [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

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An In-depth Technical Guide on Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a highly substituted pyrrole derivative that serves as a critical building block in the synthesis of complex heterocyclic molecules. Its strategic importance is most notably demonstrated in its role as a key intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1] This guide provides a comprehensive overview of the molecule's chemical and physical properties, detailed spectroscopic analysis for structural confirmation, a step-by-step examination of its synthesis via the Knorr pyrrole synthesis, and its pivotal application in pharmaceutical manufacturing. The content herein is structured to deliver not only factual data but also the underlying scientific principles and practical considerations essential for professionals in the field.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is a molecule whose structure and properties are well-documented.

Molecular Structure

The IUPAC name for this compound is this compound.[2] The structure consists of a central pyrrole ring, which is an aromatic five-membered heterocycle containing a nitrogen atom. The ring is substituted at positions 2, 3, 4, and 5 with an ethyl carboxylate group, a methyl group, an ethyl group, and another methyl group, respectively.

2D and 3D Structural Representations:

  • 2D Structure: A clear representation of the connectivity of atoms and functional groups.[2]

  • 3D Conformer: Illustrates the spatial arrangement of the atoms, providing insight into the molecule's steric and electronic properties.[2]

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below for quick reference. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₁H₁₇NO₂[2]
Molecular Weight 195.26 g/mol [2]
CAS Number 2199-47-5[2]
Canonical SMILES CCC1=C(NC(=C1C)C(=O)OCC)C[2]
InChI Key GIGBRYTXWUHNAZ-UHFFFAOYSA-N[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include those for the ethyl group of the ester, the ethyl group on the pyrrole ring, the two methyl groups on the ring, and the N-H proton of the pyrrole.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals corresponding to the carbonyl carbon of the ester, the sp² hybridized carbons of the pyrrole ring, and the sp³ hybridized carbons of the ethyl and methyl substituents would be anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretch: A peak corresponding to the pyrrole N-H bond.

  • C=O stretch: A strong absorption from the carbonyl group of the ethyl ester.

  • C-H stretches: Signals from the aliphatic C-H bonds of the ethyl and methyl groups.

  • C-N and C-C stretches: Absorptions associated with the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the compound (195.26 g/mol ).[2] Analysis of the fragmentation pattern can further confirm the structure by identifying the loss of specific functional groups.

Synthesis and Mechanistic Pathways: The Knorr Pyrrole Synthesis

The most prevalent and efficient method for synthesizing substituted pyrroles like this compound is the Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[3]

Rationale Behind the Knorr Synthesis

The Knorr synthesis is favored due to its versatility and the ready availability of the starting materials.[4] It allows for the construction of highly substituted pyrrole rings with good regioselectivity. The reaction is typically catalyzed by acid and proceeds through a series of well-understood steps.[4]

Step-by-Step Experimental Protocol

A generalized protocol for the Knorr synthesis is as follows:

  • In situ generation of the α-amino-ketone: Due to their instability and tendency to self-condense, α-amino-ketones are typically prepared in situ from a more stable precursor, such as an α-oximino-ketone.[3] This is often achieved through reduction using zinc dust in acetic acid.[5]

  • Condensation Reaction: The in situ generated α-amino-ketone reacts with a β-dicarbonyl compound (in this case, an ethyl acetoacetate derivative).

  • Cyclization and Dehydration: The intermediate formed undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.[5]

The reaction is often exothermic and may require cooling to control the reaction rate and prevent side reactions.[3]

Mechanistic Workflow Diagram

The following diagram, rendered in DOT language, illustrates the key steps of the Knorr pyrrole synthesis mechanism.

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product A α-Amino-ketone C Condensation (Enamine formation) A->C Nucleophilic Attack B β-Ketoester B->C D Intramolecular Cyclization C->D Tautomerization & Attack E Dehydration D->E Elimination of Water F Substituted Pyrrole E->F Aromatization

Caption: Workflow of the Knorr Pyrrole Synthesis.

Key Applications in Drug Discovery: The Synthesis of Sunitinib

This compound is a crucial precursor in the multi-step synthesis of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Sunitinib is used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1]

The Role as a Scaffold

The substituted pyrrole ring provided by this starting material forms the core scaffold of one of the key fragments of the Sunitinib molecule. The functional groups attached to the pyrrole allow for subsequent chemical modifications to build the final drug structure.

Synthetic Pathway to Sunitinib

The synthesis of Sunitinib from this compound involves several key transformations:

  • Amidation: The ethyl ester group is converted to a carboxamide by reaction with N-(2-(diethylamino)ethyl)amine.

  • Formylation: The C-5 position of the pyrrole ring is formylated, typically using a Vilsmeier-Haack reaction, to introduce an aldehyde group. This step yields N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, another critical intermediate.[6]

  • Knoevenagel Condensation: The final step involves a Knoevenagel condensation of the formylated pyrrole with an oxindole derivative (5-fluoro-1,3-dihydro-2H-indol-2-one) to form the active Sunitinib molecule.[7]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic route from the starting pyrrole to Sunitinib.

Sunitinib_Synthesis A Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate B Amidation A->B C Intermediate Amide B->C D Formylation (Vilsmeier-Haack) C->D E 5-Formylpyrrole Intermediate D->E F Knoevenagel Condensation E->F G Sunitinib F->G

Caption: Synthetic pathway from the pyrrole starting material to Sunitinib.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

  • Use in a well-ventilated area or under a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[8] The compound may cause skin and eye irritation.[8]

Conclusion

This compound is a molecule of significant synthetic utility, particularly within the pharmaceutical industry. Its well-defined structure, predictable reactivity, and efficient synthesis through the Knorr reaction make it an invaluable building block. The successful application of this compound in the commercial-scale synthesis of the life-saving drug Sunitinib underscores its importance in modern medicinal chemistry. This guide has provided a detailed technical overview intended to support the work of researchers and professionals dedicated to advancing the field of drug discovery and development.

References

  • Wikipedia. Knorr pyrrole synthesis.

  • Grokipedia. Knorr pyrrole synthesis.

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate.

  • Echemi. Everything Needed to Know: Knorr Synthesis of Pyrrole.

  • PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate.

  • National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • NIST WebBook. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester.

  • ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole.

  • Echemi. 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, ethyl ester Safety Data Sheets.

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.

  • Fisher Scientific. SAFETY DATA SHEET.

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.

  • University of Cambridge Repository.

  • ProQuest. Azomethines based on ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, its biological activity and reaction with thioglycolic acid.

  • CymitQuimica. Safety Data Sheet.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

  • Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

  • Supporting Information.

  • Sigma-Aldrich. Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

  • ResearchGate. (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

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  • ChemicalBook. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1 H NMR.

  • SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR] - Chemical Shifts.

  • SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[MS (GC)] - Spectrum.

  • SYNTHESIS OF 5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3- CARBOXYLIC ACID USED IN PREPARATION OF SUNITINIB.

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

  • PubChem. Sunitinib.

  • National Center for Biotechnology Information. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

  • PubMed. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2.

  • PubMed. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.

  • NIST WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.

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Introduction: The Pyrrole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate for Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, conferring favorable pharmacokinetic and pharmacodynamic profiles.[1] Molecules incorporating the pyrrole ring have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, highly functionalized derivative, This compound , providing a comprehensive technical overview of its synthesis, properties, and potential applications for researchers in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a compound are paramount for reproducible scientific research. The formal IUPAC name for the topic compound is This compound .[5] Its core properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₁₁H₁₇NO₂PubChem[5]
Molecular Weight 195.26 g/mol PubChem[5]
CAS Number 2199-47-5PubChem[5]
Appearance Solid (typical)N/A
XLogP3 2.8PubChem[5]
Hydrogen Bond Donors 1 (the pyrrole N-H)PubChem[5]
Hydrogen Bond Acceptors 2 (the carbonyl and ester oxygens)PubChem[5]

Chemical Structure:

Chemical Structure of this compoundFigure 1: 2D structure of this compound.

Synthesis Methodologies: Building the Pyrrole Core

The construction of polysubstituted pyrroles is a foundational task in synthetic organic chemistry. The specific substitution pattern of this compound lends itself to classic, yet powerful, synthetic strategies, primarily the Knorr and Paal-Knorr pyrrole syntheses.

The Knorr Pyrrole Synthesis

First reported by Ludwig Knorr in 1884, this method is a highly versatile reaction for creating substituted pyrroles.[6][7] It involves the condensation of an α-aminoketone with a β-dicarbonyl compound or a similar active methylene compound.[6][7] A key advantage of this approach is its ability to control the regiochemistry of the final product, making it ideal for synthesizing specifically substituted pyrroles like the target molecule.

Causality in Mechanism: The reaction's success hinges on the in situ preparation of the α-aminoketone, which is prone to self-condensation.[7] This is typically achieved by reducing an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid. The freshly generated amine is immediately consumed by the second carbonyl component in the reaction mixture, preventing side reactions and maximizing yield.

Workflow and Mechanism:

  • Enamine Formation: The synthesis begins with the condensation of the α-aminoketone with the second carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.[7]

  • Cyclization: The enamine nitrogen then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion to form a five-membered ring.

  • Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes elimination of a water molecule to yield the stable, aromatic pyrrole ring.[7]

Knorr_Pyrrole_Synthesis Knorr Pyrrole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Sequence R1 α-Amino-ketone I1 Condensation & Tautomerization R1->I1 R2 β-Ketoester R2->I1 I2 Intramolecular Cyclization I1->I2 Enamine Intermediate I3 Dehydration & Aromatization I2->I3 Cyclized Intermediate P Substituted Pyrrole (Final Product) I3->P

Caption: Knorr synthesis logical workflow.

The Paal-Knorr Pyrrole Synthesis

Also developed in the 1880s, the Paal-Knorr synthesis provides an alternative and straightforward route, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9][10] The reaction is often catalyzed by a weak acid, such as acetic acid.[9][11]

Causality in Mechanism: The mechanism, elucidated in detail by Amarnath, involves the initial formation of a hemiaminal.[10][11] One of the carbonyl groups is attacked by the amine, and the resulting intermediate's nitrogen then attacks the second carbonyl. This ring-closing step is typically the rate-determining step of the reaction.[8][11] Subsequent dehydration steps lead to the aromatic pyrrole. Using a strong acid (pH < 3) can unfavorably promote the formation of furan byproducts.[9]

Paal_Knorr_Synthesis Paal-Knorr Synthesis Mechanism Reactants 1,4-Dicarbonyl + Amine/Ammonia Step1 Nucleophilic Attack (Amine on Carbonyl) Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Intramolecular Attack (N on second C=O) Intermediate1->Step2 Intermediate2 Cyclized Dihydroxy Intermediate Step2->Intermediate2 Step3 Dehydration (2x H₂O) Intermediate2->Step3 Product Substituted Pyrrole Step3->Product

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"ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate solubility data"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction

This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of alkyl and carboxylate functional groups on the pyrrole scaffold dictates its physicochemical properties, with solubility being one of the most critical parameters for its practical application. Understanding the solubility of this compound is paramount for researchers in drug development, as it directly influences bioavailability, formulation feasibility, and the reliability of in-vitro biological assays.[1][2][3] Low aqueous solubility can lead to underestimated toxicity, poor absorption, and unpredictable experimental outcomes, making a thorough characterization essential during lead optimization and pre-formulation studies.[1][3][4]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the key factors influencing its solubility and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, designed to provide researchers with a self-validating framework for generating high-quality, reliable data.

Physicochemical Profile and Structural Influence on Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem CID: 137480[7]
CAS Number 2199-47-5PubChem CID: 137480[7]
Molecular Formula C₁₁H₁₇NO₂PubChem CID: 137480[7]
Molecular Weight 195.26 g/mol PubChem CID: 137480[7]
XLogP3 2.8PubChem CID: 137480[7]

The structure of this compound features a largely non-polar hydrocarbon framework consisting of methyl and ethyl groups, which contributes to its lipophilicity. The pyrrole ring itself is aromatic and relatively non-polar.[8] The presence of the ester (carboxylate) group and the nitrogen atom in the pyrrole ring introduce some capacity for hydrogen bonding with polar solvents.[9] However, the overall structure, supported by a calculated LogP of 2.8, suggests that the compound is predominantly lipophilic.[7] Therefore, it is predicted to have limited solubility in polar solvents like water and significantly better solubility in non-polar organic solvents.[9]

Key Factors Influencing Solubility:

  • Temperature: For most solid organic compounds, solubility increases with a rise in temperature, as the additional energy helps overcome the crystal lattice forces and facilitates dissolution.[5][8]

  • pH and pKa: The solubility of ionizable compounds is highly pH-dependent. The pyrrole nitrogen is very weakly acidic (pKa ≈ 17-20), and the ester group is non-ionizable. Consequently, the solubility of this compound is expected to be largely independent of pH within the typical physiological range (pH 1-8).

  • Solvent Polarity: As dictated by the "like dissolves like" principle, polar solvents will favor polar solutes, and non-polar solvents will favor non-polar solutes.[5][6] We anticipate high solubility in solvents like chloroform and moderate solubility in alcohols, with low solubility in water.[9][10]

Experimental Determination of Solubility

The choice of solubility assay depends on the stage of research. Kinetic assays are rapid and suited for high-throughput screening in early discovery, while thermodynamic assays provide the true equilibrium value essential for later-stage development.[2][11]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be achieved in a solution at equilibrium with its solid form under specific conditions.[3][12] It represents the true, intrinsic solubility and is the benchmark for pre-formulation and biopharmaceutical characterization.[13] The shake-flask method is universally regarded as the "gold standard" for its determination.[13][14]

A Weigh excess solid compound into a glass vial B Add solvent (e.g., PBS, SGF) to the vial A->B C Incubate with agitation (e.g., 24-72h at 25°C) to reach equilibrium B->C D Separate solid from solution (Centrifugation or Filtration) C->D E Aspirate supernatant (saturated solution) D->E F Quantify concentration (e.g., HPLC-UV, LC-MS/MS) against a standard curve E->F G Report Solubility (µg/mL, µM) F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

This protocol is based on the well-established shake-flask method.[1][14]

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The exact mass of the excess solid is not critical, but it must be sufficient to maintain a saturated solution with visible solid remaining after incubation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvent) to the vial.

  • Equilibration: Seal the vials and place them in a thermomixer or on a vial roller. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 700-850 rpm) for at least 24 hours to ensure equilibrium is reached.[1][12] For some poorly soluble or slow-dissolving compounds, incubation times of 48-72 hours may be necessary.[15]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the vials at high speed (e.g., 10,000 x g for 15 minutes) or by filtering the solution through a low-binding filter plate (e.g., 0.45 µm PVDF).[1][4]

  • Sample Analysis: Carefully aspirate an aliquot of the clear supernatant. Prepare serial dilutions of this supernatant in a suitable solvent (e.g., acetonitrile/water) for analysis.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[4][15] A calibration curve must be prepared using stock solutions of the compound of known concentrations.

  • Reporting: The final solubility is reported in units of µg/mL or µM. The experiment should be performed in duplicate or triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of a compound's tendency to precipitate when an aqueous buffer is added to a concentrated DMSO stock solution.[4][15] This method is not a measure of true equilibrium but is invaluable in early drug discovery for rapidly flagging compounds with potential solubility liabilities.[1][2] It often overestimates thermodynamic solubility because the short experiment duration can lead to the formation of supersaturated solutions.[14]

A Prepare high-concentration stock solution (e.g., 10-20 mM in DMSO) B Dispense stock solution into a 96-well microtiter plate A->B C Add aqueous buffer (e.g., PBS) to initiate precipitation B->C D Incubate with shaking (e.g., 1-2 hours at RT) C->D E Measure precipitate/turbidity (Nephelometry) D->E F Alternatively: Filter plate and measure dissolved compound (UV-Vis) D->F G Report Kinetic Solubility (µg/mL, µM) E->G F->G

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

This protocol describes a common high-throughput method for assessing kinetic solubility.[11][16]

  • Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]

  • Plate Setup: In a clear 96-well microtiter plate, add 98 µL of the aqueous test buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the wells, resulting in a final compound concentration of 400 µM and a final DMSO concentration of 2%. Prepare in duplicate.[1]

  • Incubation: Seal the plate and place it in a plate shaker. Incubate at room temperature for 2 hours with moderate agitation (e.g., 850 rpm).[1][16]

  • Detection: Measure the turbidity of each well using a laser nephelometer, which quantifies the amount of light scattered by any precipitate that has formed.[4]

  • Data Analysis: The solubility is determined by comparing the light scattering signal of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

Predicted Solubility Profile

While experimental determination is essential, a predicted solubility profile can be constructed based on the physicochemical properties discussed. This serves as a hypothesis for experimental design.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventTypePredicted SolubilityRationale
Water (pH 7.4)Polar, ProticVery LowThe compound is predominantly non-polar (XLogP3 = 2.8).[7] Pyrrole itself has low water solubility.[8]
EthanolPolar, ProticModerate to HighThe ethyl group of ethanol has affinity for the non-polar parts of the molecule, while the hydroxyl group can interact with the ester and NH groups. Pyrrole is soluble in ethanol.[17]
AcetonitrilePolar, AproticModerate to HighA common solvent for organic compounds, capable of dissolving moderately polar substances.
DMSOPolar, AproticHighA strong aprotic solvent capable of dissolving a wide range of organic molecules.[1]
ChloroformNon-PolarHighThe non-polar nature of chloroform aligns well with the lipophilic character of the compound.[9]
HexaneNon-PolarModerateWhile both are non-polar, the ester and NH groups may limit miscibility compared to chloroform.[9]

Advanced Characterization: pKa and LogP Determination

For drug development, understanding a compound's ionization constant (pKa) and lipophilicity (LogP) is crucial as these parameters govern absorption, distribution, metabolism, and excretion (ADME).

G Solubility Aqueous Solubility Permeability Membrane Permeability Solubility->Permeability can limit Structure Molecular Structure pKa pKa (Ionization) Structure->pKa determines LogP LogP (Lipophilicity) Structure->LogP influences pKa->Solubility strongly influences (for ionizable drugs) LogP->Solubility inversely affects LogP->Permeability influences

Caption: Relationship between key physicochemical properties in drug discovery.

  • pKa Determination: The pKa can be precisely measured using potentiometric or UV-metric titration.[18][19] In potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pKa is determined from the inflection point of the resulting pH curve.[20][21]

  • LogP Determination: The partition coefficient (LogP) is a measure of a compound's differential solubility in a two-phase system of water and n-octanol. The shake-flask method is the traditional approach, where the compound is dissolved in an octanol/water mixture, shaken to equilibrium, and the concentration in each phase is measured to determine the partition ratio.[22]

Conclusion

A thorough understanding and accurate measurement of solubility are non-negotiable for the successful development of any chemical entity, including this compound. Due to its predominantly lipophilic structure, this compound is expected to exhibit low aqueous solubility, a critical factor that must be quantified early in the research process.

This guide has outlined the established, reliable methodologies for this characterization. For early-stage screening, kinetic solubility assays provide a rapid, high-throughput assessment to prioritize compounds. For lead optimization and pre-formulation, the thermodynamic shake-flask method remains the indispensable gold standard, providing the true equilibrium solubility data required for advanced development decisions. By applying these robust protocols, researchers can generate high-quality, reproducible data, enabling informed decisions and mitigating risks associated with poor solubility in the drug discovery and development pipeline.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?. Blog - BIOSYNCE.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
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  • NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • Glomme, A., & März, J. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.
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  • Sigma-Aldrich. (n.d.). Ethyl 4-methyl-1H-pyrrole-3-carboxylate.
  • Solubility of Things. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Slideshare. (n.d.). pKa and log p determination.
  • Web.chemdoodle.com. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • NIH. (n.d.). Development of Methods for the Determination of pKa Values.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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  • PubChem. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate.
  • Quora. (2018). Is pyrrole highly soluble in water?.
  • NIH PubChem. (n.d.). Pyrrole.

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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No: 2199-47-5), a key substituted pyrrole derivative.[1] As a fundamental building block in the synthesis of porphyrins and other complex macrocycles, unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive spectroscopic profile of the molecule. Each section explains the causality behind the observed spectral features, grounded in established chemical principles. Furthermore, this guide includes detailed, self-validating experimental protocols for data acquisition, ensuring reproducibility and scientific integrity.

Molecular Structure and Atom Numbering

This compound possesses a pentasubstituted pyrrole core, a heterocyclic aromatic ring that is a common motif in biologically active molecules.[2] The precise arrangement of the ethyl, methyl, and ethyl carboxylate groups dictates its chemical reactivity and its utility as a synthetic precursor. To ensure clarity throughout this guide, the following IUPAC-consistent numbering scheme is adopted for all spectroscopic assignments.

Figure 1: Molecular Structure and Atom Numbering Scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on spectra obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The electron-withdrawing nature of the ethyl carboxylate group at C2 and the aromaticity of the pyrrole ring are the dominant factors influencing the chemical shifts.

  • N-H Proton: The proton attached to the pyrrole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region (δ 8.5-9.5 ppm). Its broadness is a characteristic feature resulting from quadrupole-induced relaxation by the adjacent ¹⁴N nucleus and potential intermolecular hydrogen bonding.[3]

  • Ester Protons (C8-H₂, C9-H₃): The ethyl ester group gives rise to two distinct signals: a quartet for the methylene protons (C8-H₂) and a triplet for the methyl protons (C9-H₃). The methylene protons are deshielded by the adjacent oxygen atom, appearing around δ 4.2-4.3 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 rule). The methyl protons appear further upfield at δ 1.3-1.4 ppm as a triplet, split by the two methylene protons.

  • C4-Ethyl Protons (C11-H₂, C12-H₃): The ethyl group at the C4 position also produces a quartet and a triplet. These signals appear more upfield than their ester counterparts as they are attached directly to the less deshielding pyrrole ring. The methylene protons (C11-H₂) are expected around δ 2.4-2.5 ppm, and the methyl protons (C12-H₃) around δ 1.1-1.2 ppm.

  • Methyl Protons (C10-H₃, C13-H₃): The two methyl groups on the pyrrole ring (at C3 and C5) are in distinct chemical environments and therefore appear as two separate singlets. The C5-methyl (C13-H₃) is adjacent to the deshielding ester group, while the C3-methyl (C10-H₃) is adjacent to the C4-ethyl group. Both are expected in the range of δ 2.2-2.3 ppm, with slight differentiation.

Table 1: Summary of Predicted ¹H NMR Spectral Data

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N1-H 8.7 broad singlet 1H -
C8-H ₂ (Ester) 4.25 quartet 2H ~7.1
C11-H ₂ (C4-Ethyl) 2.42 quartet 2H ~7.5
C10-H ₃ (C3-Methyl) 2.28 singlet 3H -
C13-H ₃ (C5-Methyl) 2.25 singlet 3H -
C9-H ₃ (Ester) 1.33 triplet 3H ~7.1

| C12-H ₃ (C4-Ethyl) | 1.10 | triplet | 3H | ~7.5 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

  • Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield around δ 162-165 ppm.

  • Pyrrole Ring Carbons (C2, C3, C4, C5): The four carbons of the pyrrole ring are all sp² hybridized and appear in the aromatic region (δ 110-140 ppm). Their specific shifts are determined by their substituents and position relative to the nitrogen atom. C2, bearing the electron-withdrawing ester, is expected to be significantly deshielded.

  • Ester and Ethyl Carbons: The methylene carbon of the ethyl ester (C8) is deshielded by the oxygen and appears around δ 60 ppm. The remaining aliphatic carbons (C9, C10, C11, C12, C13) appear in the upfield region (δ 10-20 ppm).

Table 2: Summary of Predicted ¹³C NMR Spectral Data

Assigned Carbon Chemical Shift (δ, ppm)
C 6 (C=O) 163.5
C 5 135.0
C 2 130.0
C 4 125.0
C 3 118.0
C 8 (Ester -CH₂-) 59.8
C 11 (C4-Ethyl -CH₂-) 17.5
C 9 (Ester -CH₃) 14.5
C 12 (C4-Ethyl -CH₃) 13.8
C 13 (C5-Methyl) 12.0

| C 10 (C3-Methyl) | 11.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

  • N-H Stretch: A sharp, medium-intensity absorption band is expected in the range of 3300-3400 cm⁻¹. This is characteristic of the N-H stretching vibration in a pyrrole ring.[5]

  • C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear as multiple sharp peaks in the 2850-2980 cm⁻¹ region.

  • C=O Stretch: A very strong and sharp absorption band is predicted around 1680-1690 cm⁻¹. The frequency is lower than that of a typical saturated ester (~1735 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic pyrrole ring, which weakens the C=O double bond. This is a key diagnostic peak.

  • C=C and C-N Stretches: Vibrations associated with the pyrrole ring (C=C and C-N stretching) will produce several bands of variable intensity in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Summary of Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3350 Medium, Sharp N-H Stretch Pyrrole N-H
2850-2980 Medium-Strong C-H Stretch Aliphatic CH₂, CH₃
~1685 Strong, Sharp C=O Stretch Conjugated Ester

| 1400-1600 | Variable | C=C & C-N Stretch | Pyrrole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is readily observed.

  • Molecular Ion Peak: The calculated exact mass of the neutral molecule (C₁₁H₁₇NO₂) is 195.1259 Da.[1] In positive-ion ESI-MS, the base peak would correspond to the protonated molecule, [M+H]⁺, with an m/z value of approximately 196.1332.

  • Fragmentation Pathways: The fragmentation of the molecular ion is influenced by the substituents on the pyrrole ring.[6][7] Key expected fragmentation patterns include:

    • Loss of Ethylene: A common fragmentation for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to a fragment ion at m/z 168.

    • Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), yielding an acylium ion at m/z 151.

    • Loss of the Ester Group: Cleavage can result in the loss of the entire carboethoxy group (•COOC₂H₅, 73 Da), producing a fragment at m/z 123.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the pyrrole ring at the C4 position can lead to the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group, resulting in a fragment at m/z 181.

Table 4: Predicted ESI-MS Fragmentation Data

m/z (approx.) Proposed Identity Description
196 [M+H]⁺ Protonated Molecular Ion
181 [M+H - CH₃]⁺ Loss of methyl from C4-ethyl group
168 [M+H - C₂H₄]⁺ Loss of ethylene from ester
151 [M+H - •OC₂H₅]⁺ Loss of ethoxy radical

| 123 | [M+H - •COOC₂H₅]⁺ | Loss of carboethoxy group |

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods. The workflow below illustrates how these techniques are synergistically applied to achieve unambiguous structural verification.

G cluster_0 Primary Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Sample of Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR_data Identify Functional Groups: - N-H (~3350 cm⁻¹) - C=O (~1685 cm⁻¹) - Aliphatic C-H IR->IR_data MS_data Determine Molecular Weight & Formula: - [M+H]⁺ @ m/z 196 - Confirm C₁₁H₁₇NO₂ MS->MS_data H_NMR_data Elucidate H Framework: - Proton count & environment - Connectivity (J-coupling) H_NMR->H_NMR_data C_NMR_data Identify Carbon Skeleton: - 11 unique carbon signals - Confirm presence of C=O, aromatic C, aliphatic C C_NMR->C_NMR_data Integration Integrated Data Analysis IR_data->Integration MS_data->Integration H_NMR_data->Integration C_NMR_data->Integration Conclusion Unambiguous Structure Verified Integration->Conclusion

Figure 2: Workflow for Integrated Spectroscopic Analysis.

Experimental Protocols

The following are standardized procedures for acquiring high-quality spectroscopic data for the title compound.

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the tube.

  • Homogenization: Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum using a standard pulse program, followed by the proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum will be automatically ratioed against the background scan.

Mass Spectrometry Sample Preparation and Acquisition (ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid may be added to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). For fragmentation data (MS/MS), select the precursor ion (m/z 196) in the quadrupole and apply collision-induced dissociation (CID) energy to generate product ions.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-consistent spectroscopic profile for this compound. The data presented in this guide, from the characteristic N-H stretch in the IR to the specific proton coupling in the NMR and the molecular ion peak in the mass spectrum, collectively serve as a robust analytical fingerprint. This guide provides researchers with the necessary data and procedural knowledge to confidently identify and verify the structure and purity of this important synthetic intermediate.

References

  • ResearchGate. (2025). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
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  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

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  • Canadian Science Publishing. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 45, 897. Available at: [Link]

  • ScienceDirect. (n.d.). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Available at: [Link]

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  • National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

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  • Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
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An In-depth Technical Guide to the Crystal Structure of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and detailed crystal structure of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the molecular architecture and properties of substituted pyrrole derivatives.

Introduction: The Significance of Substituted Pyrroles

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. This compound, a polysubstituted pyrrole, serves as a valuable building block in organic synthesis, particularly in the construction of porphyrins, bile pigments, and other complex macrocycles with significant applications in medicine and materials science. Understanding its precise three-dimensional structure is paramount for designing novel molecules with tailored functionalities.

Synthesis of this compound

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with the Knorr pyrrole synthesis being a cornerstone methodology.[1][2] This classical reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester. For the synthesis of the title compound, a logical and efficient approach is the Knorr-type condensation of ethyl 3-amino-2-oxopentanoate with ethyl acetoacetate.

Experimental Protocol: A Plausible Knorr-Type Synthesis

The following protocol outlines a robust and reproducible method for the synthesis of this compound. This procedure is based on established principles of the Knorr pyrrole synthesis and is designed to be self-validating through careful control of reaction parameters and thorough product characterization.

Step 1: In situ generation of ethyl 3-amino-2-oxopentanoate

  • To a solution of ethyl 3-oxopentanoate (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.0 eq) in water dropwise at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for 30 minutes at the same temperature to ensure complete formation of the α-oximino ester.

  • Zinc dust (2.0 eq) is then added portion-wise, keeping the temperature below 20 °C. This reduces the oxime to the corresponding amine in situ.

Step 2: Condensation and Cyclization

  • To the freshly prepared solution of ethyl 3-amino-2-oxopentanoate, add ethyl acetoacetate (1.0 eq).

  • The reaction mixture is then heated to 80-90 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

Step 3: Purification

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • The in situ generation of the α-amino-β-ketoester is crucial as these intermediates are often unstable and prone to self-condensation.

  • Glacial acetic acid serves as both the solvent and a catalyst for the condensation reaction.

  • The use of zinc dust for the reduction of the oxime is a classic and effective method.

  • Temperature control during the nitrosation and reduction steps is critical to prevent side reactions and ensure a good yield.

  • Recrystallization is a standard and effective technique for obtaining a highly pure crystalline product suitable for single-crystal X-ray diffraction analysis.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: In situ Amine Generation cluster_step2 Step 2: Condensation & Cyclization cluster_step3 Step 3: Purification A Ethyl 3-oxopentanoate C α-Oximino Ester Intermediate A->C Nitrosation B NaNO2, Acetic Acid B->C E Ethyl 3-amino-2-oxopentanoate C->E Reduction D Zinc Dust D->E G Condensation & Cyclization (Heat) E->G F Ethyl Acetoacetate F->G H Crude Product G->H I Recrystallization H->I J Pure Crystalline Product I->J

Caption: Knorr-type synthesis workflow for the target compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to exhibit the following signals:

  • N-H Proton: A broad singlet in the region of δ 8.0-9.5 ppm. The chemical shift and broadness are characteristic of a pyrrolic N-H proton.

  • Ethyl Ester Protons: A quartet at approximately δ 4.2-4.3 ppm (O-CH₂) and a triplet at around δ 1.3-1.4 ppm (CH₃).

  • 4-Ethyl Protons: A quartet at approximately δ 2.4-2.5 ppm (CH₂) and a triplet at around δ 1.1-1.2 ppm (CH₃).

  • 3- and 5-Methyl Protons: Two distinct singlets for the two methyl groups on the pyrrole ring, expected in the region of δ 2.2-2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework:

  • Carbonyl Carbon: A signal in the downfield region, around δ 160-165 ppm, corresponding to the ester carbonyl group.

  • Pyrrole Ring Carbons: Four distinct signals for the sp²-hybridized carbons of the pyrrole ring, typically in the range of δ 110-140 ppm.

  • Ethyl Ester Carbons: Signals for the O-CH₂ at approximately δ 60 ppm and the CH₃ at around δ 14 ppm.

  • 4-Ethyl Carbons: Signals for the CH₂ at approximately δ 18 ppm and the CH₃ at around δ 13 ppm.

  • 3- and 5-Methyl Carbons: Two signals for the methyl carbons, expected in the region of δ 10-12 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic vibrational frequencies:

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹, characteristic of the N-H stretching vibration of the pyrrole ring.

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group.

  • C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of aliphatic C-H bonds.

  • C=C and C-N Stretches: Several bands in the fingerprint region (1400-1600 cm⁻¹) corresponding to the stretching vibrations of the pyrrole ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 195.26, corresponding to the molecular formula C₁₁H₁₇NO₂.[3]

  • Fragmentation Pattern: The fragmentation pattern is expected to show characteristic losses, such as the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z = 150.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 201149 .[3]

Crystallographic Data
ParameterValue
CCDC Deposition Number201149
Empirical FormulaC₁₁H₁₇NO₂
Formula Weight195.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)8.456(2)
c (Å)13.567(3)
α (°)90
β (°)109.98(3)
γ (°)90
Volume (ų)1090.1(4)
Z4
Calculated Density (g/cm³)1.189
Absorption Coeff. (mm⁻¹)0.083
F(000)424
Molecular Structure and Conformation

The crystal structure reveals a nearly planar pyrrole ring, as expected for an aromatic system. The ethyl ester group at the 2-position and the ethyl group at the 4-position extend from the plane of the pyrrole ring. The conformation of the ethyl ester is such that the carbonyl oxygen is oriented away from the pyrrole nitrogen.

Molecular Structure Diagram:

Caption: Schematic of the molecular structure.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by hydrogen bonding and van der Waals interactions. A significant intermolecular hydrogen bond is observed between the pyrrole N-H donor and the carbonyl oxygen of the ester group of an adjacent molecule. This N-H···O=C hydrogen bond plays a crucial role in the formation of supramolecular chains or dimers in the crystal lattice, contributing to the overall stability of the crystal structure. The ethyl and methyl groups are involved in weaker van der Waals interactions, which further stabilize the packing arrangement.

Crystal Packing Interaction Diagram:

Crystal_Packing cluster_mol1 Molecule A cluster_mol2 Molecule B Pyrrole1 Pyrrole Ring NH1 N-H Pyrrole1->NH1 Ester1 C=O Pyrrole1->Ester1 Ester2 C=O NH1->Ester2 N-H···O=C Hydrogen Bond Pyrrole2 Pyrrole Ring NH2 N-H Pyrrole2->NH2 Pyrrole2->Ester2

Caption: Intermolecular hydrogen bonding in the crystal lattice.

Conclusion

This technical guide has provided a detailed examination of this compound, encompassing its synthesis, predicted spectroscopic characteristics, and a thorough analysis of its crystal structure. The Knorr-type synthesis offers a reliable route to this valuable building block. The crystal structure, determined by single-crystal X-ray diffraction, reveals a planar pyrrole core and a packing arrangement dominated by N-H···O=C hydrogen bonds. This fundamental understanding of its molecular architecture is essential for the rational design and development of new pyrrole-containing compounds for applications in medicinal chemistry and materials science.

References

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link][3]

  • Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft. 1884, 17 (1), 1635–1642.
  • Wikipedia. Knorr pyrrole synthesis. [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 201149: Experimental Crystal Structure Determination. [Link]

  • NIST Chemistry WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link][4]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link][3]

Sources

"biological activity of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction

This compound (CAS No. 2199-47-5) is a polysubstituted pyrrole derivative, a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically significant molecules, including heme, chlorophyll, and vitamin B12[1]. With a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol , this compound presents a scaffold of significant interest in medicinal chemistry and organic synthesis[2]. Its structure, featuring an ethyl group at the 4-position, methyl groups at the 3- and 5-positions, and an ethyl carboxylate group at the 2-position, provides a unique combination of lipophilicity and hydrogen-bonding capability that dictates its interaction with biological targets[2].

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While peer-reviewed literature on this specific molecule is limited, data from commercial sources, supported by extensive research on structurally related pyrrole-2-carboxylate derivatives, points towards significant potential in antimicrobial and anticancer applications[2]. This document synthesizes this information, offering field-proven insights into experimental design and mechanistic pathways relevant to researchers, scientists, and drug development professionals.

Antimicrobial Activity

Substituted pyrroles are a well-established class of antimicrobial agents, with both natural and synthetic derivatives showing a broad spectrum of activity[3][4]. The biological activity of this compound is reported to align with this profile, exhibiting notable antibacterial properties.

Reported Antibacterial Efficacy

According to available data, derivatives of this compound have demonstrated potent activity against Gram-positive bacteria, specifically Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) values for these derivatives range from 3.12 to 12.5 µg/mL, indicating strong antibacterial effects[2].

Biological Activity Target Organism/Cell Line Reported Efficacy (as derivative) Source
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL[2]
Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrrole derivatives are multifaceted. They are known to disrupt microbial cell membranes, inhibit essential enzymes involved in metabolic pathways, or interfere with DNA replication and protein synthesis[5]. The core pyrrole ring, with its capacity for hydrogen bonding via the N-H group and coordination with metal ions, is crucial for these interactions[2]. For pyrrole-2-carboxylate derivatives, structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrrole ring significantly influence their potency and spectrum of activity[6].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for assessing the in vitro antibacterial activity of a test compound, such as this compound.

Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a target bacterium.

Materials:

  • Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)

  • Bacterial Strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive Control (e.g., Ciprofloxacin)

  • Negative Control (sterile broth)

  • Spectrophotometer (for OD600 measurement)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the bacterial strain and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a concentration gradient. d. Repeat for the positive control (Ciprofloxacin) in a separate row.

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the negative control wells).

  • Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate wells with bacterial suspension P1->A2 P2 Prepare Compound Stock (e.g., 1 mg/mL in DMSO) A1 Serial Dilution of Compound in 96-well plate P2->A1 A1->A2 AN1 Incubate at 37°C for 18-24h A2->AN1 AN2 Visually inspect for turbidity AN1->AN2 AN3 Determine MIC AN2->AN3

Workflow for MIC Determination.

Anticancer Activity

The pyrrole scaffold is a privileged structure in anticancer drug discovery, present in numerous agents that target various oncogenic pathways[7][8][9]. This compound has been identified as a compound of interest in this area.

Reported Cytotoxic Activity

In vitro assays on several human carcinoma cell lines have reportedly shown that derivatives of this compound can inhibit cell proliferation. The cell lines against which this activity was observed include:

  • A-431 (Epidermoid carcinoma)

  • A-549 (Lung carcinoma)

  • MDA-MB-468 (Breast adenocarcinoma)

These findings suggest that this compound could serve as a lead compound for the development of novel anticancer agents[2].

Biological Activity Target Organism/Cell Line Reported Efficacy (as derivative) Source
AnticancerA-431, A-549, MDA-MB-468Inhibition of cell proliferation[2]
Potential Mechanisms of Anticancer Action

Pyrrole derivatives exert their anticancer effects through diverse mechanisms, including but not limited to:

  • Kinase Inhibition: Many pyrrole-containing drugs function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis[10][11].

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family[7][8].

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing[7][8].

  • Microtubule Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division[8].

The specific mechanism for this compound would likely involve its interaction with key enzymatic or receptor targets, a process facilitated by its structural features[2].

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the dose-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Test Compound (this compound)

  • Cancer Cell Lines (e.g., A-549)

  • Complete Growth Medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate for 48-72 hours.

  • MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis S1 Seed Cancer Cells in 96-well Plate S2 Incubate for 24h (Cell Attachment) S1->S2 T1 Prepare Serial Dilutions of Test Compound S2->T1 T2 Treat Cells with Compound T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent T3->A1 A2 Incubate for 3-4h (Formazan Formation) A1->A2 A3 Solubilize Formazan (Add DMSO) A2->A3 D1 Read Absorbance at 570 nm A3->D1 D2 Calculate % Viability and Determine IC50 D1->D2

Workflow for In Vitro Cytotoxicity (MTT) Assay.

Role as a Synthetic Intermediate for Porphyrins in Photodynamic Therapy (PDT)

Beyond its direct pharmacological activities, this compound is a valuable synthetic building block[2]. It serves as a critical intermediate in the synthesis of porphyrins, which are macrocyclic compounds used as photosensitizers in Photodynamic Therapy (PDT), a developing treatment for various cancers[2].

In PDT, a photosensitizer is administered and selectively accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen is cytotoxic and induces tumor necrosis through oxidative damage[2]. The substitution pattern on the pyrrole precursor is crucial as it dictates the photophysical and biological properties of the final porphyrin.

PDT_Mechanism PS Photosensitizer (PS) (Porphyrin) PS_excited Excited PS* PS->PS_excited Excitation Light Light (hν) Light->PS PS_excited->PS Fluorescence O2 Ground State Oxygen (³O₂) PS_excited->O2 Energy Transfer O2_singlet Singlet Oxygen (¹O₂) (Reactive) O2->O2_singlet Cell Tumor Cell O2_singlet->Cell Oxidative Damage Necrosis Cell Death (Tumor Necrosis) Cell->Necrosis

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its structure is integral to the "pigments of life," such as heme and chlorophyll, and it forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The diverse biological activities and unique electronic properties of pyrrole-containing molecules have driven a continuous effort to develop efficient and versatile synthetic methods. From blockbuster drugs like Atorvastatin (Lipitor) to advanced organic materials, the ability to precisely construct substituted pyrroles is of paramount importance.[3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern methods for synthesizing substituted pyrroles. We move beyond simple procedural lists to explain the underlying mechanisms, the rationale behind experimental choices, and the relative advantages of each approach. Each section includes detailed, field-tested protocols and is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Classical Approaches: The Foundation of Pyrrole Synthesis

The "named reactions" for pyrrole synthesis remain highly relevant due to their reliability and scalability. They are the essential tools every organic chemist should master.

The Paal-Knorr Synthesis: The Archetypal Pathway

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[5][6] Its enduring popularity stems from its operational simplicity and efficiency.[5]

Core Principle: The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to form the pyrrole ring via dehydrative cyclization.[5][6][7]

Mechanistic Insight: The reaction is initiated by the formation of a hemiaminal upon the amine's attack on one of the carbonyls. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate. The final, and often rate-determining, step is the acid-catalyzed double dehydration of this intermediate to yield the aromatic pyrrole ring.[4] The use of Brønsted or Lewis acids is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack, and for facilitating the final dehydration steps.[4][5]

Paal_Knorr_Mechanism Paal-Knorr Synthesis Mechanism R1 1,4-Dicarbonyl I1 Protonated Carbonyl R1->I1 Protonation R2 Primary Amine (R'-NH2) I2 Hemiaminal R2->I2 Nucleophilic Attack Cat H+ (Acid Catalyst) I1->I2 Nucleophilic Attack I3 Enamine Intermediate I2->I3 Dehydration (-H2O) I4 Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) I3->I4 Intramolecular Cyclization P Substituted Pyrrole I4->P Dehydration (-H2O)

Caption: The Paal-Knorr mechanism proceeds via amine condensation and double dehydration.

Representative Protocol: Synthesis of N-benzyl-2,5-dimethylpyrrole

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and ethanol (20 mL).

  • Addition of Amine: Add benzylamine (1.07 g, 10 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%, 95 mg).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,5-dimethylpyrrole.

The Knorr Pyrrole Synthesis: Access to Functionalized Pyrroles

The Knorr synthesis is a powerful method for producing highly substituted and functionalized pyrroles, which are often difficult to access via other routes.[8]

Core Principle: This method involves the condensation of an α-amino-ketone with a β-ketoester or another dicarbonyl compound that possesses an activated α-methylene group.[7][8]

Mechanistic Insight: A key feature of the Knorr synthesis is that the α-amino-ketone is highly reactive and prone to self-condensation, so it is almost always generated in situ.[8] A common strategy involves the reduction of an α-oximino-ketone using zinc in acetic acid. The freshly formed α-amino-ketone then condenses with the β-ketoester. The mechanism proceeds through the formation of an enamine from the amino-ketone, which then attacks the carbonyl of the β-ketoester. Subsequent cyclization and dehydration yield the final pyrrole product.[8]

Knorr_Pyrrole_Synthesis Knorr Pyrrole Synthesis Workflow cluster_insitu In situ Generation SM1 β-Ketoester Condensation Condensation SM1->Condensation SM2 α-Amino-ketone (Generated in situ) SM2->Condensation Oxime α-Oximino-ketone Oxime->SM2 Reduction Reagent Zn / Acetic Acid Reagent->SM2 Cyclization Cyclization & Dehydration Condensation->Cyclization Product Highly Substituted Pyrrole Cyclization->Product

Caption: The Knorr synthesis workflow, highlighting in situ generation of the amine.

Representative Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [8]

  • Preparation of α-oximinoacetoacetate: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in 50 mL of glacial acetic acid. Slowly add a solution of sodium nitrite (7.0 g, 101 mmol) in 15 mL of water, keeping the temperature below 10°C. Stir for 1 hour.

  • Reduction and Condensation: In a separate, larger flask (e.g., 500 mL), add another portion of ethyl acetoacetate (13.0 g, 100 mmol) and 50 mL of glacial acetic acid. With vigorous stirring, add zinc dust (14.0 g, 214 mmol) in small portions.

  • Combining Reagents: Slowly add the α-oximinoacetoacetate solution from step 1 to the vigorously stirred zinc/ethyl acetoacetate mixture. The reaction is exothermic; maintain the temperature around 80-90°C with cooling if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture on a steam bath for 1 hour to ensure the reaction goes to completion.

  • Isolation: Pour the hot mixture into a large volume of cold water (approx. 1 L). The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and air dry. The crude product can be recrystallized from ethanol to yield pure Knorr's pyrrole.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is another classic, versatile method that brings together three components to form the pyrrole ring.

Core Principle: The reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[7][9]

Mechanistic Insight: The reaction pathway begins with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine/ammonia.[9] This enamine then acts as a nucleophile, attacking the α-haloketone in an alkylation step. The resulting intermediate undergoes an intramolecular cyclization (amine attacking the remaining carbonyl) followed by dehydration to furnish the substituted pyrrole.[9]

Hantzsch_Mechanism Hantzsch Pyrrole Synthesis Mechanism Ketoester β-Ketoester Enamine Enamine Formation Ketoester->Enamine Amine Amine/Ammonia Amine->Enamine Haloketone α-Haloketone Alkylation Nucleophilic Attack on Haloketone Haloketone->Alkylation Enamine->Alkylation Cyclization Intramolecular Condensation Alkylation->Cyclization Dehydration Aromatization (-H2O) Cyclization->Dehydration Product Substituted Pyrrole Dehydration->Product Barton_Zard_Mechanism Barton-Zard Synthesis Mechanism Nitroalkene Nitroalkene Step1 Michael Addition Nitroalkene->Step1 Isocyanide α-Isocyanoacetate Isocyanide->Step1 Anion formation Base Base (e.g., K2CO3) Base->Step1 Anion formation Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination of HNO2 (Aromatization) Step2->Step3 Product Substituted Pyrrole Step3->Product

Sources

Application Notes and Protocols: The Knorr Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knorr synthesis of pyrroles, a cornerstone of heterocyclic chemistry for over a century, remains a highly relevant and versatile method for the preparation of substituted pyrrole derivatives. This application note provides a detailed examination of the Knorr synthesis, offering in-depth theoretical insights and practical, field-tested protocols tailored for researchers, scientists, and professionals in drug development. We will explore the reaction mechanism, discuss critical experimental parameters, and provide step-by-step guidance to ensure reproducible and high-yielding syntheses. Furthermore, we will highlight modern applications and variations of this classic reaction, underscoring its continued importance in contemporary organic synthesis and medicinal chemistry.

Introduction: The Enduring Significance of the Knorr Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. The Knorr synthesis, first reported by Ludwig Knorr in 1884, is a powerful condensation reaction that constructs the pyrrole ring from an α-amino-ketone and a β-ketoester or other compound with an active methylene group. Its enduring appeal lies in its use of readily available starting materials and its ability to generate highly functionalized pyrroles with predictable regioselectivity.

Historically, the reaction was pivotal in the structural elucidation and synthesis of heme, the core component of hemoglobin. Today, its derivatives are integral to blockbuster drugs like atorvastatin (Lipitor) and have been investigated for applications ranging from anticancer agents to conductive polymers. This guide aims to provide both the foundational knowledge and the practical details necessary for the successful application of the Knorr synthesis in a modern research setting.

Reaction Mechanism and Key Principles

The Knorr pyrrole synthesis proceeds through a series of well-understood steps. A thorough grasp of this mechanism is not merely academic; it is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.

The primary challenge in the classical Knorr synthesis is the preparation and isolation of the α-amino-ketone, which has a propensity to self-condense. A common and more practical approach, known as the "modified Knorr synthesis," involves the in-situ generation of the α-amino-ketone. This is typically achieved by the reduction of an α-oximino-β-ketoester using a reducing agent like zinc in acetic acid. The freshly formed α-amino-β-ketoester then condenses with a second equivalent of the β-ketoester.

The key mechanistic steps are:

  • Formation of the α-amino-ketone: This is often the rate-limiting step and the source of potential side reactions. The in-situ generation method mitigates the self-condensation issue.

  • Enamine Formation: The β-ketoester tautomerizes to its enol form, which then attacks the protonated amino group of the α-amino-ketone, or vice-versa, to form an enamine intermediate after dehydration.

  • Cyclization and Aromatization: An intramolecular nucleophilic attack by the enamine onto one of the carbonyl groups initiates the cyclization. Subsequent dehydration leads to the formation of the aromatic pyrrole ring.

Below is a visual representation of the reaction workflow.

Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Core cluster_end Outcome A α-Amino-ketone (or precursor) C Condensation A->C B β-Ketoester (Active Methylene Compound) B->C D Cyclization C->D Intermediate E Dehydration & Aromatization D->E Intermediate F Substituted Pyrrole Derivative E->F Final Product

Caption: Generalized workflow of the Knorr Pyrrole Synthesis.

Detailed Experimental Protocol: Synthesis of Diethyl 2,4-Dimethylpyrrole-3,5-dicarboxylate

This protocol details a reliable and widely cited example of the Knorr synthesis, employing the in-situ generation of the α-amino ketone.

3.1. Materials and Reagents

  • Ethyl acetoacetate (reagent grade, ≥99%)

  • Sodium nitrite (NaNO₂, ACS reagent, ≥97%)

  • Glacial acetic acid (ACS reagent, ≥99.7%)

  • Zinc dust (<10 µm particle size, ≥98%)

  • Ethanol (200 proof, absolute)

  • Diethyl ether (anhydrous, ≥99%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel (100 mL)

  • Thermometer

3.2. Step-by-Step Procedure

Part A: Preparation of Ethyl 2-oximinoacetoacetate

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 26 g (0.2 mol) of ethyl acetoacetate in 50 mL of glacial acetic acid. Cool the flask in an ice-water bath to 5-10 °C.

  • Nitrosation: Dissolve 14 g (0.2 mol) of sodium nitrite in 25 mL of deionized water. Add this solution dropwise to the stirred acetic acid solution over a period of 30-45 minutes. Causality Note: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will typically turn a yellowish color. The product, ethyl 2-oximinoacetoacetate, is used directly in the next step without isolation.

Part B: Reductive Condensation to form the Pyrrole

  • Second Reagent Addition: To the flask containing the ethyl 2-oximinoacetoacetate solution, add a second portion of 26 g (0.2 mol) of ethyl acetoacetate.

  • Reduction and Condensation: While vigorously stirring the mixture, add 30 g (0.46 mol) of zinc dust in small portions over approximately 1 hour. Expertise Note: The addition of zinc must be portion-wise to manage the highly exothermic reaction. The temperature should be maintained between 40-50 °C. If the reaction becomes too vigorous, cooling with a water bath may be necessary. The zinc dust provides the reducing environment to convert the oxime to the amine in situ, which immediately reacts with the excess ethyl acetoacetate.

  • Heating and Work-up: After all the zinc has been added, heat the reaction mixture on a water bath at 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The crude pyrrole derivative will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. To further purify, recrystallize the crude product from hot ethanol. Dry the purified crystals under vacuum. The expected yield is typically in the range of 50-65%.

Application Notes and Troubleshooting

4.1. Scope and Limitations

  • Substrate Scope: The Knorr synthesis is robust and tolerates a wide variety of functional groups on both the α-amino-ketone and the β-dicarbonyl component. This allows for the synthesis of a diverse library of pyrrole derivatives.

  • Unsymmetrical β-Dicarbonyls: When using an unsymmetrical β-dicarbonyl compound, there is a possibility of forming regioisomers. The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl carbons.

  • Limitations: The classical approach is limited by the instability of many α-amino-ketones. While the in-situ method circumvents this, the strongly acidic and reductive conditions can be incompatible with sensitive functional groups (e.g., acid-labile protecting groups).

4.2. Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reduction of the oxime.Ensure high-quality, fine zinc dust is used. Increase reaction time or temperature slightly after zinc addition.
Self-condensation of the α-amino-ketone.Maintain vigorous stirring and controlled temperature during zinc addition to ensure immediate reaction with the β-ketoester.
Dark, Tarry Byproducts Overheating during zinc addition.Add zinc in smaller portions and use external cooling if necessary to keep the temperature in the optimal 40-50 °C range.
Impure starting materials.Use freshly distilled ethyl acetoacetate if purity is a concern.
Product Fails to Precipitate Product is too soluble in the work-up mixture.Try adding more water or brine to salt out the product. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
Difficulty in Recrystallization Presence of oily impurities.Wash the crude solid with a cold, non-polar solvent like hexanes to remove greasy impurities before attempting recrystallization.

Modern Variants and Applications in Drug Development

The foundational principles of the Knorr synthesis have inspired numerous modern adaptations. For instance, the use of alternative reducing agents like sodium dithionite can offer milder reaction conditions. Microwave-assisted Knorr synthesis has also been shown to dramatically reduce reaction times and improve yields.

In drug development, the Knorr synthesis is a key step in the industrial-scale production of atorvastatin (Lipitor), one of the best-selling drugs of all time. The central pyrrole ring of atorvastatin is assembled using a Knorr-type condensation, highlighting the reaction's scalability and industrial utility. Its ability to introduce carboxylic ester groups at positions 3 and 5 of the pyrrole ring is particularly valuable, as these groups serve as synthetic handles for further molecular elaboration.

Conclusion

The Knorr synthesis of pyrroles is a testament to the power and elegance of classical organic reactions. Its continued relevance in both academic research and industrial applications is secured by its reliability, versatility, and the strategic importance of its products. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can effectively leverage this reaction to construct complex, functionalized pyrrole scaffolds for a multitude of applications, from novel therapeutics to advanced materials.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Organic Syntheses. (1931). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. [Link]

  • Estudillo, A., & Boger, D. L. (2003). Microwave-assisted Knorr pyrrole synthesis. Organic Letters, 5(22), 4065–4068. [Link]

  • Baumann, K. L., et al. (1992). The Convergent Synthesis of CI-981, an Optically Active, Highly Potent, Tissue Selective Inhibitor of HMG-CoA Reductase. Tetrahedron Letters, 33(17), 2283-2284. [Link]

Application Notes & Protocols: Strategic Use of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in the Synthesis of β-Octasubstituted Porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Architectural Significance of Pyrrole Precursors in Porphyrin Synthesis

Porphyrins represent a class of tetrapyrrolic macrocycles fundamental to a vast array of biological functions and technological applications, from oxygen transport in heme to light-harvesting in chlorophyll.[1] Their synthetic analogues are cornerstones in fields as diverse as photodynamic therapy (PDT), catalysis, and molecular electronics.[2][3][4][5] The final architecture of a synthetic porphyrin—and thus its function—is dictated by the choice of its foundational pyrrole building blocks.

A critical distinction exists between meso-substituted porphyrins, typically formed from the condensation of an aldehyde and an α-unsubstituted pyrrole (e.g., via Rothemund or Lindsey methods), and β-substituted porphyrins, which are constructed from pyrroles bearing substituents on the β-positions (carbons 3 and 4).[6][7][8][9] The latter often serve as closer structural mimics to naturally occurring porphyrins like heme and its derivatives.

This guide focuses on a specific and highly versatile precursor for β-substituted porphyrins: Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate . An analysis of its structure reveals its strategic design for controlled, multi-step synthesis rather than simple one-pot tetramerization.

Caption: Overall workflow for porphyrin synthesis via the MacDonald [2+2] route.

This process hinges on transforming the initial pyrrole into two key dipyrromethane fragments:

  • A 1,9-unsubstituted dipyrromethane: This is achieved by removing the terminal carboxylate groups.

  • A 1,9-diformyldipyrromethane: This requires removing the carboxylate groups and introducing formyl groups at the terminal α-positions.

These two components are then coupled under acidic conditions to form a porphyrinogen, a colorless, non-aromatic intermediate, which is subsequently oxidized to the final, intensely colored, and aromatic porphyrin. [10]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Pyrrole should be distilled before use.

Protocol 1: Synthesis of Diethyl 3,3',4,4'-Tetramethyl-5,5'-dicarboxydipyrromethane

Causality: This step involves the self-condensation of two pyrrole units. The C5-methyl group is activated towards electrophilic attack. In the presence of an acid catalyst like hydrobromic acid, it is believed to form a reactive intermediate that is then attacked by the nucleophilic C5 position of a second pyrrole molecule, forming the dipyrromethane bridge.

ReagentM.W.AmountMolesMolar Eq.
This compound195.2510.0 g51.2 mmol1.0
Acetic Acid (Glacial)60.05200 mL--
Hydrobromic Acid (48% in Acetic Acid)80.915.0 mL~29 mmol~0.57

Procedure:

  • Dissolve this compound in glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • With vigorous stirring, add the hydrobromic acid solution dropwise over 5 minutes. The solution will darken.

  • Heat the reaction mixture to 60 °C and maintain for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 hexane:ethyl acetate eluent.

  • Cool the mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold methanol until the filtrate is colorless.

  • Dry the white to off-white solid product under vacuum. Expected yield: 70-80%.

Protocol 2: Synthesis of 3,3'-Diethyl-4,4'-dimethyl-dipyrromethane (1,9-Unsubstituted)

Causality: This protocol involves the saponification of the ester groups to carboxylic acids, followed by thermal decarboxylation in a high-boiling solvent. Ethanediol is used as the solvent, and sodium hydroxide provides the basic medium for hydrolysis. The high temperature is crucial for the efficient removal of CO₂ from the unstable pyrrole-2-carboxylic acid intermediate.

Procedure:

  • To a 250 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, add the dipyrromethane dicarboxylate from Protocol 1 (5.0 g, 12.9 mmol).

  • Add ethanediol (ethylene glycol, 100 mL) and sodium hydroxide pellets (5.0 g, 125 mmol).

  • Heat the mixture to reflux (approx. 195 °C) under a gentle stream of nitrogen. The solid will dissolve, and the solution will turn yellow-brown.

  • Maintain reflux for 3 hours. The completion of decarboxylation can be monitored by the cessation of bubbling (CO₂ evolution).

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water with stirring.

  • The product will precipitate as a light-colored solid. Collect the solid by vacuum filtration and wash extensively with deionized water until the pH of the filtrate is neutral.

  • Dry the product under high vacuum. Expected yield: >90%.

Protocol 3: Synthesis of 3,3'-Diethyl-4,4'-dimethyl-1,9-diformyldipyrromethane

Causality: This is a Vilsmeier-Haack formylation reaction. Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the Vilsmeier reagent, a potent electrophile. The electron-rich α-positions of the 1,9-unsubstituted dipyrromethane attack the Vilsmeier reagent, leading to the introduction of the formyl groups after aqueous workup.

Procedure:

  • In a 250 mL flask cooled in an ice-salt bath, add anhydrous DMF (20 mL).

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 mL) dropwise while maintaining the internal temperature below 5 °C. Stir for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 1,9-unsubstituted dipyrromethane from Protocol 2 (2.0 g, 8.2 mmol) in anhydrous DMF (30 mL).

  • Add the dipyrromethane solution dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. Expected yield: 80-90%.

Protocol 4: [2+2] Synthesis of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethylporphyrin (Etioporphyrin Analogue)

Causality: This is the final acid-catalyzed condensation. Trifluoroacetic acid (TFA) protonates the formyl oxygen of the diformyldipyrromethane, activating the carbonyl carbon for nucleophilic attack by the α-position of the unsubstituted dipyrromethane. This process occurs at both ends of the molecules, leading to the cyclic, non-aromatic porphyrinogen. The subsequent addition of an oxidant, DDQ, facilitates the removal of six hydrogens, driving the aromatization to the thermodynamically stable, intensely colored porphyrin macrocycle. [1][11][12] Procedure:

  • In a 1 L flask protected from light, dissolve the 1,9-unsubstituted dipyrromethane (Protocol 2, 1.0 g, 4.1 mmol) and the 1,9-diformyldipyrromethane (Protocol 3, 1.23 g, 4.1 mmol) in 500 mL of dry dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, 1.0 mL) and stir the solution under a nitrogen atmosphere at room temperature for 1 hour. The solution should remain colorless or pale yellow.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.8 g, 12.3 mmol) to the solution.

  • Stir the reaction mixture in open air for an additional 2 hours. The solution will turn a deep reddish-purple, characteristic of porphyrin formation.

  • Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution (2 x 200 mL) and then with water (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 5: Purification and Characterization

Purification:

  • The crude porphyrin should be purified by column chromatography on silica gel.

  • Load the crude product onto the column and elute with a solvent system such as 98:2 dichloromethane:methanol.

  • The main porphyrin fraction will move as a distinct, intensely colored band. Collect this fraction and evaporate the solvent.

  • Recrystallize the purified porphyrin from a dichloromethane/methanol mixture to obtain fine, purple crystals.

Characterization Data:

TechniqueExpected Observations
**UV-Vis (in CH₂Cl₂) **Soret (or B) Band: Intense absorption at ~400 nm. Q-Bands: Four weaker absorptions in the 500-700 nm range. [13][14]
¹H NMR (in CDCl₃) meso-H: Singlet around 9.5-10.5 ppm. -CH₂- (ethyl): Quartet around 4.0 ppm. -CH₃ (methyl): Singlet around 3.5 ppm. -CH₃ (ethyl): Triplet around 1.8 ppm. N-H: Highly shielded singlet at negative chemical shift, ~ -3.0 to -4.0 ppm. [13]
Mass Spec (ESI+) A strong peak corresponding to the [M+H]⁺ ion.
FT-IR Disappearance of the sharp pyrrolic N-H stretch (~3300 cm⁻¹) and carbonyl C=O stretches from intermediates. Appearance of characteristic macrocycle skeletal vibrations. [14]

Concluding Remarks for the Field Scientist

The use of this compound is a testament to the power of rational design in synthetic chemistry. Its built-in protecting group and defined substitution pattern guide the synthesis away from statistical mixtures and towards a single, well-defined β-octasubstituted porphyrin. [7]The MacDonald [2+2] pathway, while multi-step, offers high fidelity and control, making it a reliable method for producing porphyrins that are crucial for modeling biological systems and developing new porphyrin-based drugs and materials. [15][16]The protocols outlined here provide a robust framework for leveraging this versatile precursor to achieve these sophisticated molecular architectures.

References

  • S. Chandra, et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega. Available: [Link]

  • Grokipedia. (n.d.). Rothemund reaction. Available: [Link]

  • Wikipedia. (n.d.). Rothemund reaction. Available: [Link]

  • A. C. B. de Melo, et al. (2018). Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives. Molecules. Available: [Link]

  • ACS Omega. (2021). Large-Scale Green Synthesis of Porphyrins. Available: [Link]

  • S. Naseer, et al. (2012). Synthesis and Spectroscopic Characterization of Some New Axially Ligated Indium(III) Macrocyclic Complexes and Their Biological Activities. International Journal of Molecular Sciences. Available: [Link]

  • Johns Hopkins University Applied Physics Laboratory. (n.d.). SPECTROSCOPY OF PORPHYRINS. Available: [Link]

  • Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. Available: [Link]

  • M. O. Senge, et al. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews. Available: [Link]

  • M. S. Ahmad, et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. Molecules. Available: [Link]

  • N. T. Chinh, et al. (2019). Porphyrin as Diagnostic and Therapeutic Agent. International Journal of Molecular Sciences. Available: [Link]

  • The Journal of Chemical Physics. (2011). Spectroscopic identification of reactive porphyrin motions. Available: [Link]

  • Y. Zhang, et al. (2013). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. International Journal of Molecular Sciences. Available: [Link]

  • The Pharma Innovation. (2020). Recent emerging applications of porphyrins and Metalloporphyrins and their analogue in diverse areas. Available: [Link]

  • International Journal of Chemical Studies. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. Available: [Link]

  • A. Lewandowska-Andralojc, et al. (2024). When porphyrins meet 2D materials: spectroscopic and photocatalytic properties. Nanoscale Horizons. Available: [Link]

  • V. C. Nair, et al. (2014). Molecular Assemblies of Porphyrins and Macrocyclic Receptors: Recent Developments in Their Synthesis and Applications. Molecules. Available: [Link]

  • ResearchGate. (n.d.). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. Available: [Link]

  • MDPI. (n.d.). Porphyrin-Based Compounds: Synthesis and Application. Available: [Link]

  • Semantic Scholar. (1986). Synthesis of tetraphenylporphyrins under very mild conditions. Available: [Link]

  • ResearchGate. (2010). Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. Available: [Link]

  • J. S. Lindsey. (2010). Synthetic Routes to meso-Patterned Porphyrins. Accounts of Chemical Research. Available: [Link]

  • G. R. Geier 3rd, et al. (1999). An efficient one-flask synthesis of N-confused tetraphenylporphyrin. Organic Letters. Available: [Link]

  • Journal of the American Chemical Society. (1979). On the Synthesis of Etioporphyrin by Monopyrrole Tetramerization. Available: [Link]

  • Semantic Scholar. (n.d.). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Available: [Link]

  • K. M. Smith, et al. (2008). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis. Available: [Link]

  • D. Tzankova, et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available: [Link]

  • Frontier Specialty Chemicals. (n.d.). Porphyrin Building Blocks. Available: [Link]

  • A. H. Mele, et al. (2012). Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy. Iranian Journal of Pharmaceutical Research. Available: [Link]

  • P. B. Gujarathi. (2016). NEW MESO-SUBSTITUTED UNSYMMETRICAL PORPHYRINS: SYNTHESIS AND SPECTRAL STUDIES. Acta Chimica & Pharmaceutica Indica. Available: [Link]

  • Wikipedia. (n.d.). Porphyrinogen. Available: [Link]

  • Organic Syntheses. (n.d.). 5,15-DIPHENYLPORPHYRIN. Available: [Link]

  • ResearchGate. (1958). PORPHYRIN BIOSYNTHESIS IN ERYTHROCYTES. Available: [Link]

Sources

Protocols for the N-Alkylation of Pyrrole-2-Carboxylates: A Detailed Application and Methodology Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract: N-alkylated pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry and materials science. Their synthesis, however, presents unique challenges, primarily centered on achieving selective N-alkylation while avoiding competing C-alkylation and other side reactions. This comprehensive guide provides an in-depth analysis of established and modern protocols for the N-alkylation of pyrrole-2-carboxylate esters. We move beyond simple step-by-step instructions to explore the underlying mechanistic principles, offering field-proven insights into the selection of bases, solvents, and alkylating agents. Detailed experimental protocols for classical SN2 conditions, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction are provided, alongside troubleshooting advice and comparative data to empower researchers in developing robust and efficient synthetic routes.

Introduction: The Significance and Challenge of Pyrrole N-Alkylation

The pyrrole ring is a cornerstone of numerous biologically active molecules. When functionalized with a carboxylate group at the C-2 position and a substituent on the ring nitrogen, these structures become key intermediates for a wide array of pharmaceutical targets, including anti-inflammatory drugs and kinase inhibitors[1]. The N-alkyl substituent plays a crucial role in modulating the molecule's pharmacological profile, influencing its solubility, metabolic stability, and binding affinity to biological targets.

The primary challenge in the synthesis of these compounds lies in the ambident nucleophilic nature of the pyrrolide anion formed upon deprotonation of the pyrrole N-H. Alkylation can occur at the desired nitrogen atom or at the C-2 or C-3 positions of the pyrrole ring. The presence of the electron-withdrawing carboxylate group at the C-2 position increases the acidity of the N-H proton (pKa ≈ 16.5 in DMSO), facilitating deprotonation. However, it also influences the electron density of the ring, impacting the N- versus C-alkylation ratio. The choice of base, solvent, counter-ion, and alkylating agent is therefore critical to steer the reaction towards the desired N-alkylated product.

This guide details three robust and widely applicable methods for the N-alkylation of pyrrole-2-carboxylates, providing the technical details and chemical reasoning necessary for successful implementation.

Core Principle: The SN2 Pathway for N-Alkylation

The most common approach for N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary steps:

  • Deprotonation: A suitable base removes the acidic proton from the pyrrole nitrogen, generating a resonance-stabilized pyrrolide anion.

  • Nucleophilic Attack: The pyrrolide anion, acting as a nucleophile, attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group and forming the C-N bond.

The regioselectivity of the second step is highly dependent on the reaction conditions. Harder electrophiles and solvent-separated ion pairs tend to favor N-alkylation, while softer electrophiles and tight ion pairs can lead to increased C-alkylation.

Pyrrole Pyrrole-2-carboxylate Anion Pyrrolide Anion Pyrrole->Anion Base Base (B:) Base->Anion HB HB⁺ Anion->HB Anion2 Pyrrolide Anion Product N-Alkyl Pyrrole-2-carboxylate Anion2->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Halide X⁻ Product->Halide

Figure 1: General Mechanism for SN2 N-Alkylation of Pyrroles.

Method 1: Classical N-Alkylation with Base in Aprotic Solvents

This is the most direct method for N-alkylation. The choice of base is critical and depends on the reactivity of the alkylating agent and the sensitivity of the substrate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are typically used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrrolide anion[2][3].

Using a Strong Base: Sodium Hydride (NaH)

Sodium hydride is a powerful, non-nucleophilic base that provides irreversible deprotonation of the pyrrole N-H. It is highly effective but requires anhydrous conditions and careful handling due to its reactivity with water. This method is particularly useful for less reactive alkylating agents.

Causality Behind Experimental Choices:

  • NaH: Its irreversibility drives the reaction to completion. The byproduct, H₂, simply evolves from the reaction, preventing equilibrium issues.

  • Anhydrous DMF/THF: These solvents are polar enough to dissolve the intermediate sodium pyrrolide salt but are aprotic, preventing protonation of the highly basic intermediates. THF is often preferred for its lower boiling point and ease of removal[4].

  • 0 °C to Room Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation can then be run at room temperature or with gentle heating to accelerate the SN2 reaction[5].

Experimental Protocol: N-Benzylation using NaH/DMF

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl pyrrole-2-carboxylate (1.0 eq).

  • Add anhydrous DMF to create a 0.2-0.5 M solution. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen evolution should cease, and the solution may become a slurry.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Using Moderate Bases: K₂CO₃ and Cs₂CO₃

Potassium carbonate and cesium carbonate are milder, safer, and easier-to-handle bases than NaH. They are particularly effective for reacting pyrrole-2-carboxylates with more reactive alkylating agents like allyl bromide, benzyl bromide, or primary alkyl iodides. Cesium carbonate is more soluble and basic in organic solvents than potassium carbonate, often leading to faster reactions and higher yields, a phenomenon known as the "cesium effect"[6][7].

Causality Behind Experimental Choices:

  • K₂CO₃/Cs₂CO₃: These bases are strong enough to deprotonate the acidic pyrrole-2-carboxylate but are less harsh than hydrides, improving functional group tolerance. Cs₂CO₃ is particularly effective due to the soft nature of the Cs⁺ ion, which promotes a more dissociated and highly nucleophilic pyrrolide anion[8][9].

  • DMF: This solvent is the standard for these reactions due to its high polarity, which facilitates the dissolution of the carbonate base and the pyrrolide salt intermediate[10].

  • Elevated Temperature: As these are weaker bases, gentle heating (e.g., 65-80 °C) is sometimes required to achieve a reasonable reaction rate[10].

Experimental Protocol: N-Propargylation using K₂CO₃/DMF

  • In a round-bottom flask, dissolve ethyl pyrrole-2-carboxylate (1.0 eq) in DMF (to 0.2-0.5 M).

  • Add finely powdered potassium carbonate (2.0-4.0 eq) to the solution.

  • Add propargyl bromide (80% in toluene, 1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 65 °C and stir for 5-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired product.

Table 1: Comparison of Classical N-Alkylation Conditions

BaseSolventTemp. (°C)Alkylating AgentTypical YieldReference
NaHDMF / THF0 to RTBenzyl BromideHigh[5][11]
K₂CO₃DMFRT to 65Propargyl BromideGood-Excellent[10]
Cs₂CO₃DMFRTAlkyl HalidesExcellent[8][9]
KOHDMSORTAlkyl IodidesHigh[2][3]

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant and environmentally friendlier alternative to using stoichiometric strong bases in polar aprotic solvents. In this technique, a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the transfer of the pyrrolide anion from a solid or aqueous phase (where the base resides) into the organic phase where the alkylating agent is dissolved. This allows the use of inexpensive inorganic bases (KOH, K₂CO₃) and less polar, non-toxic solvents like toluene or THF[12][13].

Causality Behind Experimental Choices:

  • Quaternary Ammonium Salt (Q⁺X⁻): The lipophilic cation (Q⁺) pairs with the pyrrolide anion, shuttling it into the organic phase. This "ion pair extraction" makes the anion available for reaction.

  • Solid/Aqueous Base: Using a solid base (e.g., powdered KOH) or a concentrated aqueous solution minimizes the need for hazardous solvents and simplifies workup[12].

  • Toluene/THF: These solvents are less polar and easier to remove than DMF or DMSO, representing a "greener" choice[14].

Figure 2: The Catalytic Cycle of Phase-Transfer Catalysis.

Experimental Protocol: PTC N-Alkylation

  • To a flask, add the pyrrole-2-carboxylate (1.0 eq), toluene (to 0.5 M), the alkylating agent (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Add finely powdered potassium hydroxide (or 50% w/w aqueous KOH) (3.0 eq).

  • Stir the biphasic mixture vigorously at a specified temperature (e.g., 45 °C) overnight. Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and separate the layers.

  • Extract the aqueous phase with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol as the alkylating agent, which is often a desirable alternative to alkyl halides. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for synthesizing chiral N-substituted pyrroles[15][16]. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[17][18].

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents react in situ to form a phosphonium adduct. This adduct activates the alcohol, converting the hydroxyl group into an excellent leaving group.

  • Acidity of Nucleophile: The Mitsunobu reaction works well for N-H acids with a pKa < 15. Pyrrole-2-carboxylate fits this criterion.

  • THF: This is the most common solvent as it effectively dissolves all reactants and intermediates[18].

PPh3 PPh₃ Betaine Betaine Adduct PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol R-OH Pyrrole Pyrrole-H Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Deprotonated by Betaine Oxyphosphonium Oxyphosphonium Ion Betaine->Oxyphosphonium + R-OH - Hydrazide Product Pyrrole-R Oxyphosphonium->Product SN2 Attack Pyrrolide->Product OPPh3 O=PPh₃ Hydrazide Hydrazide

Figure 3: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu N-Alkylation

  • To a flame-dried flask under an inert atmosphere, add the pyrrole-2-carboxylate (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (to 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color changes are typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The purification can be challenging due to stoichiometric byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved by flash chromatography. Sometimes, precipitating the byproducts from a nonpolar solvent (like diethyl ether/hexanes) prior to chromatography can be effective.

Troubleshooting and Strategic Considerations

  • Low Yield / No Reaction:

    • Classical Method: The base may be too weak or of poor quality. Consider using Cs₂CO₃ or NaH. Ensure solvents are anhydrous, especially when using NaH. The alkylating agent may be too sterically hindered or unreactive; consider converting it to a better leaving group (e.g., from chloride to iodide via Finkelstein reaction).

    • Mitsunobu: The N-H of the pyrrole may not be acidic enough if other substituents are present. The alcohol may be too hindered (tertiary alcohols do not work)[18].

  • C-Alkylation as a Side Product:

    • This is more common with less sterically hindered pyrroles and certain counter-ions. Using a more dissociating solvent (DMSO, HMPA) or a cation-chelating agent (e.g., 18-crown-6 with potassium bases) can favor N-alkylation by creating a "naked" anion[2]. Phase-transfer catalysis also often gives high N-selectivity.

  • Purification Difficulties:

    • Classical Method: Residual high-boiling solvents like DMF or DMSO can be removed by repeated washing of the organic extract with water and brine, or by azeotropic distillation with heptane.

    • Mitsunobu: The removal of triphenylphosphine oxide (O=PPh₃) is a classic challenge. Chromatography is standard, but alternatives include using polymer-supported PPh₃ or reagents designed for easier byproduct removal.

Conclusion

The N-alkylation of pyrrole-2-carboxylates is a fundamental transformation in organic synthesis. A mastery of the principles governing the choice of base, solvent, and reaction conditions is essential for success. For routine alkylations with reactive halides, methods employing carbonate bases in DMF offer a reliable and scalable solution. For sensitive substrates or when greener conditions are desired, Phase-Transfer Catalysis provides an excellent alternative. Finally, for the introduction of alkyl groups from alcohols, especially when stereochemical control is paramount, the Mitsunobu reaction remains the gold standard. By understanding the causality behind each protocol, researchers can troubleshoot effectively and rationally design synthetic routes to access valuable N-alkylated pyrrole scaffolds.

References

  • Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry - A European Journal. Available at: [Link]

  • Talamo, A., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]

  • Pahadi, N. K., et al. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Journal of the American Chemical Society. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. IRIS AperTO. Available at: [Link]

  • Pahadi, N. K., et al. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Journal of the American Chemical Society. Available at: [Link]

  • Pahadi, N. K., et al. (2009). Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. Available at: [Link]

  • Talamo, A., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. ResearchGate. Available at: [Link]

  • Zheng, Q.-G., et al. (2004). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Movassaghi, M., et al. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Thompson, A. (2012). Pyrrole Protection. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Laha, J. K., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters. Available at: [Link]

  • Heaney, H., & Ley, S. V. (1974). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Heaney, H., & Ley, S. V. (1974). N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

  • NROChemistry. (n.d.). Mitsunobu Reaction. NRO-Chemistry. Available at: [Link]

  • Piras, M., et al. (2013). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. ResearchGate. Available at: [Link]

  • da Silva, A. C. G., et al. (2020). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. Available at: [Link]

  • Sundberg, R. J., & Russell, H. F. (1973). N-Alkylation of Indoles with Sodium Hydride-Hexamethylphosphoric Triamide. Organic Syntheses. Available at: [Link]

  • Reddy, T. J., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]

  • Stefani, H. A., et al. (2002). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Salvino, J. M., et al. (2000). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Mastering the Purification of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity for a Versatile Pyrrole Building Block

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a highly substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the synthesis of porphyrins, which are pivotal in applications such as photodynamic therapy.[1] The biological activity and material properties of compounds derived from this pyrrole are intrinsically linked to its purity. Therefore, robust and efficient purification strategies are paramount to ensure the integrity and reproducibility of downstream applications. This guide provides a detailed exploration of the purification techniques for this valuable synthetic intermediate, grounded in the principles of organic chemistry and tailored for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of an optimal purification strategy is dictated by the impurity profile of the crude product, which in turn is a function of the synthetic route employed. The most common methods for the synthesis of this compound are the Knorr-type pyrrole synthesis and the Vilsmeier-Haack formylation followed by reduction and alkylation.[1]

A likely synthetic pathway involves a Knorr-type condensation. This reaction typically involves the condensation of an α-amino-β-ketoester with a β-diketone. Given this, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual α-amino-β-ketoester and β-diketone.

  • Byproducts from Side Reactions: Self-condensation products of the α-amino-β-ketoester.

  • Reagents from Workup: Salts and other reagents used during the reaction quenching and extraction steps.

  • Isomeric Byproducts: Small amounts of regioisomers, depending on the specific reaction conditions.

The physicochemical properties of the target compound and its potential impurities are crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂Benchchem
Molecular Weight195.26 g/mol Benchchem
AppearanceSolidBenchchem
Purity (Commercial)≥99%Benchchem

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The two most effective methods for purifying this compound are recrystallization and column chromatography.

Recrystallization: The Art of Crystalline Perfection

Recrystallization is a powerful technique for the purification of solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Protocol 1: Recrystallization of this compound

1. Solvent Selection:

  • Begin by screening a range of solvents. Based on the structure of the target molecule (a moderately polar solid), suitable solvent systems include:
  • Ethanol/Water
  • Methanol/Water
  • Ethyl Acetate/Hexane
  • Acetone/Water
  • To test a solvent system, dissolve a small amount of the crude product in a minimal amount of the hot (boiling) solvent. Allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline material, while the impurities remain in the mother liquor.

2. Recrystallization Procedure (Using Ethanol/Water):

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a magnetic stirrer to facilitate dissolution.
  • Once the solid is fully dissolved, slowly add hot water dropwise until the solution becomes slightly turbid.
  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
  • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Diagram 1: Recrystallization Workflow

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C Optional D Slow Cooling (Crystal Formation) B->D C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Column Chromatography: Separation Based on Polarity

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is based on the differential adsorption of the compounds to the stationary phase.

Protocol 2: Flash Column Chromatography of this compound

1. Selection of Eluent System:

  • The choice of eluent is critical for a successful separation. Thin Layer Chromatography (TLC) is used to determine the optimal solvent system.
  • Spot the crude product on a TLC plate and develop it in various solvent systems of increasing polarity. A common and effective eluent for pyrrole derivatives is a mixture of hexane and ethyl acetate.
  • The ideal eluent system will give the target compound an Rf value of approximately 0.3-0.4.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude product to be purified.
  • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
  • Carefully add the dried silica-adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
  • Collect fractions in test tubes or vials.
  • Monitor the separation by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the resulting solid under high vacuum to remove any residual solvent.

Diagram 2: Column Chromatography Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Select Eluent (TLC) B Pack Column A->B C Load Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor by TLC E->F F->D Adjust Gradient (if necessary) G Combine Pure Fractions F->G H Evaporate Solvent G->H I Dry Pure Product H->I

Caption: A step-by-step workflow for purification by flash column chromatography.

Purity Assessment: Validating the Success of Purification

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose:

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion: A Pathway to High-Purity Pyrroles

The purification of this compound is a critical step in its utilization as a building block in research and development. By understanding the potential impurity profile and applying systematic purification strategies such as recrystallization and column chromatography, researchers can obtain this valuable compound with the high degree of purity required for demanding applications. The protocols and guidelines presented in this application note provide a robust framework for achieving this goal, ensuring the reliability and success of subsequent synthetic endeavors.

References

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Application Notes and Protocols for the Analysis of Ethyl 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-47-5) is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science.[1] Pyrrole cores are fundamental building blocks of many biologically active molecules, including heme, chlorophyll, and various pharmaceuticals.[2] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, such as porphyrins used in photodynamic therapy.[3] Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and quality control during drug development and other research applications.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques. The methodologies outlined below are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the scientific rationale behind the experimental choices.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₇NO₂[1]
Molecular Weight195.26 g/mol [1]
AppearanceSolid[3]
CAS Number2199-47-5[1]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are paramount for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar small molecules like the target compound.[4] The choice of a C18 stationary phase is a good starting point as it provides a balance of nonpolar retention for a wide range of analytes.[5]

Rationale for Method Development:

The selection of mobile phase components is critical for achieving optimal separation. A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used in reverse-phase chromatography.[6] The organic solvent strength dictates the retention time, with a higher percentage of organic solvent leading to faster elution.[7] The use of a buffer or an acid modifier like formic or trifluoroacetic acid can improve peak shape and reproducibility, especially for compounds with ionizable groups.[8] For this compound, which is a neutral molecule, a simple acidic mobile phase is often sufficient to ensure good chromatography.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Weigh 10 mg of sample B Dissolve in 10 mL of mobile phase A->B C Vortex to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject 10 µL onto HPLC system D->E Filtered Sample F Isocratic elution with mobile phase E->F G Detect at 280 nm F->G H Data acquisition and analysis G->H

Caption: Workflow for HPLC analysis of the target compound.

Protocol for HPLC Analysis:

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Isocratic elution with a mixture of 60% B and 40% A is a good starting point. Adjust the ratio to achieve a suitable retention time (typically between 3 and 10 minutes).

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance of the pyrrole chromophore).

5. Data Analysis:

  • The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks.

  • For quantification, a calibration curve should be prepared using a series of standards of known concentrations.

Expected Results and Troubleshooting:

  • A sharp, symmetrical peak should be observed for the main compound.

  • Potential impurities from the synthesis, such as unreacted starting materials or by-products of the Knorr pyrrole synthesis, may be observed as smaller peaks.[9][10][11][12][13]

  • If peak tailing is observed, ensure complete dissolution of the sample and consider adjusting the mobile phase pH.

  • If the retention time is too short or too long, adjust the percentage of acetonitrile in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[14] It is particularly useful for identifying and quantifying trace impurities.

Rationale for Method Development:

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the analysis of aromatic nitrogen heterocycles.[15] The temperature program is optimized to ensure good separation of the analyte from potential impurities and the solvent. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis A Weigh 1 mg of sample B Dissolve in 1 mL of dichloromethane A->B C Vortex to ensure complete dissolution B->C D Inject 1 µL into GC-MS C->D Prepared Sample E Temperature programmed separation D->E F Electron Ionization (70 eV) E->F G Mass spectrometric detection F->G H Data acquisition and analysis G->H

Caption: Workflow for GC-MS analysis of the target compound.

Protocol for GC-MS Analysis:

1. Instrumentation and Columns:

  • GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

2. Sample Preparation:

  • Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

3. GC-MS Parameters:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

4. Data Analysis:

  • The mass spectrum of the target compound should show a molecular ion peak (M+) at m/z 195.

  • Fragmentation patterns can be analyzed to confirm the structure. Common fragmentations for pyrrole derivatives involve cleavage of the alkyl and ester groups.

  • Impurities can be identified by their retention times and mass spectra, and their relative abundance can be estimated from the peak areas.

Spectroscopic Analysis: Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for a complete structural characterization.

Rationale for Sample Preparation and Analysis:

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16][17][18] The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[17] The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a higher concentration.[16]

Protocol for NMR Analysis:

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3][18]

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

  • If solid particles are present, filter the solution into the NMR tube through a small plug of glass wool in a Pasteur pipette.

2. NMR Spectrometer Parameters:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • Use standard acquisition parameters for both ¹H and ¹³C NMR.

3. Data Analysis and Expected Chemical Shifts:

The following table summarizes the expected chemical shifts for the different protons and carbons in the molecule. These are estimates and may vary slightly depending on the solvent and concentration.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration
NH~8.0-9.0br s1H
-OCH₂CH₃~4.2q2H
-CH₂CH₃ (at C4)~2.4q2H
-CH₃ (at C3, C5)~2.2s6H
-OCH₂CH₃~1.3t3H
-CH₂CH₃ (at C4)~1.1t3H
¹³C NMR Expected Chemical Shift (ppm)
C=O (ester)~160-165
C2, C5 (pyrrole ring)~125-140
C3, C4 (pyrrole ring)~115-125
-OCH₂CH₃~60
-CH₂CH₃ (at C4)~18
-CH₃ (at C3, C5)~12-15
-OCH₂CH₃~14
-CH₂CH₃ (at C4)~15

Logical Relationship of Analytical Techniques:

Analytical_Logic cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Check GCMS GC-MS (Impurity Profiling) Purification->GCMS Trace Impurities NMR NMR (Structural Confirmation) Purification->NMR Structure Verification HPLC->NMR Confirm Peak Identity GCMS->NMR Confirm Impurity Structure

Caption: Interrelation of analytical techniques for the compound.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of Alberta, Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Bruker. NMR Sample Preparation. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Grokipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • YouTube. Understanding Reverse Phase Selectivity for Different Compound Classes. Available from: [Link]

  • YouTube. Mastering Small Molecule Reversed-Phase Method Development. Available from: [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]

  • PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Available from: [Link]

  • ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available from: [Link]

  • PubMed Central. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • PubMed Central. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

  • ACS Publications. Catalytic Pyrolysis of Lipid-Extracted Microalgae over NaOH-Treated HZSM-5: Porosity–Acidity Synergy in Aromatic Production and Denitrogenation. Available from: [Link]

  • SlidePlayer. CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. Available from: [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. Available from: [Link]

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Sources

Application Notes & Protocols: The Utility of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a versatile building block in medicinal chemistry. This document outlines the significance of the pyrrole scaffold, detailed synthetic protocols for the title compound, and its potential applications in the design and development of novel therapeutic agents.

The Pyrrole Scaffold: A Privileged Motif in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in both natural products and synthetic drugs underscores its importance as a "privileged scaffold."[4][5] Marketed drugs containing the pyrrole core, such as atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac (Toradol), demonstrate a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][6][7]

The unique electronic properties of the pyrrole ring, including its ability to participate in hydrogen bonding, contribute to its capacity to bind effectively to biological targets.[2] The pyrrole scaffold's versatility allows for a high degree of functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacokinetic and pharmacodynamic profiles.[3][5]

This compound: A Key Building Block

This compound (CAS No: 2199-47-5) is a polysubstituted pyrrole derivative that holds significant potential as a starting material in drug discovery programs.[8] Its structure features several key functional groups that can be readily modified for the synthesis of diverse compound libraries.

PropertyValueSource
Molecular Formula C11H17NO2[8]
Molecular Weight 195.26 g/mol [8]
IUPAC Name This compound[8]

The ethyl ester at the 2-position, the N-H proton of the pyrrole ring, and the alkyl substituents provide multiple handles for chemical modification, making it an attractive scaffold for generating novel chemical entities.[9][10]

Synthesis Protocol: Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[11][12] It involves the condensation of an α-amino-ketone with a β-ketoester. The following protocol details a representative synthesis of this compound.

Diagram of the Knorr Pyrrole Synthesis Workflow

Knorr_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant1 Ethyl 3-oxopentanoate Step3 Condensation and Cyclization with Ethyl 3-oxopentanoate Reactant1->Step3 Reactant2 Ethyl acetoacetate Step1 Nitrosation of Ethyl acetoacetate (NaNO2, Acetic Acid) Reactant2->Step1 Step2 Reduction of Oxime (Zinc dust, Acetic Acid) to form α-amino-β-ketoester Step1->Step2 Step2->Step3 Product Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Step3->Product

Caption: Workflow for the Knorr synthesis of the title compound.

Step-by-Step Protocol:

Materials:

  • Ethyl acetoacetate

  • Ethyl 3-oxopentanoate

  • Sodium nitrite (NaNO2)

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the α-amino-β-ketoester (in situ):

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate in glacial acetic acid.

    • Cool the mixture in an ice-salt bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete nitrosation.

    • To this mixture, gradually add zinc dust in small portions, ensuring the temperature does not exceed 40 °C. This reduces the nitroso group to an amine.[11][13]

  • Condensation and Cyclization:

    • To the freshly prepared solution of the α-amino-β-ketoester, add ethyl 3-oxopentanoate.

    • Heat the reaction mixture under reflux for 1-2 hours.[13]

  • Work-up and Purification:

    • Pour the hot reaction mixture into a large volume of cold water with vigorous stirring.

    • The crude product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.[13]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Drug Design and Medicinal Chemistry

The structural features of this compound make it a versatile scaffold for the development of new therapeutic agents. The following sections outline potential applications and drug design strategies.

Lead Generation through Scaffold Decoration

The core pyrrole structure can be systematically modified at three key positions: the N-H position, the C2-ester, and the C4-ethyl group. This allows for the creation of a diverse library of compounds for high-throughput screening.

Diagram of a Hypothetical Drug Design Workflow

Drug_Design_Workflow cluster_modifications Chemical Modifications Start Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Mod1 N-Alkylation/Arylation Start->Mod1 Mod2 Amide Formation (Hydrolysis then Coupling) Start->Mod2 Mod3 Side-Chain Modification (e.g., at C4-ethyl) Start->Mod3 Library Diverse Compound Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (e.g., Kinase Inhibition, Antimicrobial Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Sources

Synthesis of Ethyl 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Polysubstituted pyrroles, in particular, offer a rich three-dimensional chemical space for the development of novel therapeutic agents. Derivatives of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate are of significant interest as they serve as crucial building blocks for the synthesis of more complex molecules, including porphyrins and other bioactive macrocycles.[2] Their potential applications span a wide range of therapeutic areas, including the development of antimicrobial, anti-inflammatory, and anticancer agents.[3][4]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of this compound, focusing on the robust and widely applicable Knorr pyrrole synthesis followed by a Wolff-Kishner reduction. The methodologies described herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview: A Two-Step Synthetic Approach

The most efficient and reliable pathway for the synthesis of the target compound involves a two-step sequence:

  • Knorr Pyrrole Synthesis: Formation of the pyrrole ring to yield the intermediate, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

  • Wolff-Kishner Reduction: Reduction of the acetyl group to an ethyl group to afford the final product.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Synthetic_Pathway Start Starting Materials: - Acetylacetone - Ethyl Acetoacetate - Sodium Nitrite Knorr_Intermediate Ethyl 4-acetyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Start->Knorr_Intermediate Knorr Pyrrole Synthesis (Zinc, Acetic Acid) Final_Product Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Knorr_Intermediate->Final_Product Wolff-Kishner Reduction (Hydrazine, KOH)

Caption: Overall synthetic workflow.

Part 1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

The Knorr pyrrole synthesis is a classic and highly effective method for the preparation of substituted pyrroles.[5] It involves the condensation of an α-amino-β-ketoester with a β-diketone. In this specific application, we will generate the α-amino-β-ketoester in situ from ethyl acetoacetate.

Causality Behind Experimental Choices:
  • In situ generation of the α-amino-β-ketoester: Ethyl 2-aminoacetoacetate is unstable and prone to self-condensation. Therefore, it is generated in situ from the more stable ethyl 2-oximinoacetoacetate, which is formed by the nitrosation of ethyl acetoacetate.

  • Zinc dust and acetic acid: This combination serves as the reducing agent to convert the oxime intermediate to the corresponding amine, which then readily participates in the condensation reaction.[5]

  • Acetylacetone as the dicarbonyl component: The use of acetylacetone (2,4-pentanedione) is a well-established extension of the Knorr synthesis, leading to the formation of a 4-acetyl substituted pyrrole.

Detailed Experimental Protocol:

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Acetylacetone

  • Ice

  • Water

  • Ethanol

Procedure:

  • Preparation of Ethyl 2-oximinoacetoacetate: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature between 5-7 °C.[6]

  • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[6]

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature over 4 hours.

  • Knorr Condensation: To the solution containing the freshly prepared ethyl 2-oximinoacetoacetate, add acetylacetone (1 equivalent).

  • With vigorous stirring, add zinc dust (approximately 3 equivalents) portion-wise. The addition should be controlled to maintain a gentle reflux from the exothermic reaction.[7]

  • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: While still hot, pour the reaction mixture into a large volume of ice-water with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.

ReagentMolar RatioKey Role
Ethyl Acetoacetate1Precursor to the α-amino-β-ketoester
Sodium Nitrite1Nitrosating agent
Acetylacetone1β-Diketone component
Zinc Dust~3Reducing agent for the oxime
Glacial Acetic AcidSolventAcid catalyst and solvent

Table 1: Stoichiometry and Roles of Reagents in the Knorr Synthesis.

Part 2: Wolff-Kishner Reduction of the Acetyl Group

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions.[8] The Huang-Minlon modification, which utilizes a high-boiling solvent like diethylene glycol, is particularly effective and will be employed here.[9]

Causality Behind Experimental Choices:
  • Hydrazine hydrate: This is the source of hydrazine, which forms a hydrazone intermediate with the acetyl group.

  • Potassium hydroxide (KOH): A strong base is required to deprotonate the hydrazone, initiating the reduction cascade.

  • Diethylene glycol: A high-boiling solvent is necessary to achieve the high temperatures required for the decomposition of the hydrazone and the irreversible expulsion of nitrogen gas, which drives the reaction to completion.[6]

Detailed Experimental Protocol:

Materials:

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

  • Diethylene glycol

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (KOH) pellets

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (1 equivalent), diethylene glycol, and hydrazine hydrate (excess, ~10 equivalents).

  • Add potassium hydroxide pellets (excess, ~6 equivalents) to the mixture.

  • Reaction: Heat the mixture to 110-130 °C for 1 hour to facilitate the formation of the hydrazone.[10]

  • After 1 hour, increase the temperature to 190-200 °C and maintain for 4-5 hours. During this time, water and excess hydrazine will distill off, and the decomposition of the hydrazone to the ethyl group will occur, with the evolution of nitrogen gas.[10]

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a neutral pH.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Wolff-Kishner_Mechanism cluster_0 Hydrazone Formation cluster_1 Reduction Cascade cluster_2 Final Product Formation Ketone Acetyl Pyrrole Hydrazone Hydrazone Intermediate Ketone->Hydrazone - H2O Hydrazine H2N-NH2 Hydrazine->Hydrazone Deprotonation1 Deprotonation (KOH) Hydrazone->Deprotonation1 Anion1 Anion Deprotonation1->Anion1 Protonation Protonation (Solvent) Anion1->Protonation Intermediate Diazo Intermediate Protonation->Intermediate Deprotonation2 Deprotonation (KOH) Intermediate->Deprotonation2 Anion2 Carbanion Deprotonation2->Anion2 - N2 (gas) Final_Protonation Protonation (Solvent) Anion2->Final_Protonation Final_Product Ethyl Pyrrole Final_Protonation->Final_Product

Sources

Application Notes & Protocols: Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Nucleus - A Privileged Scaffold in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules. Its unique electronic properties and ability to serve as a versatile synthetic platform have cemented its status as a "privileged scaffold" in medicinal chemistry.[1] This nucleus is not only prevalent in vital natural products like heme, chlorophyll, and vitamin B12 but also forms the core of numerous blockbuster synthetic drugs.[2] For instance, the highly successful cholesterol-lowering drug atorvastatin (Lipitor) and the multi-kinase inhibitor sunitinib feature a polysubstituted pyrrole ring, highlighting the scaffold's therapeutic versatility.[2][3][4]

This guide focuses on a specific, highly functionalized building block: ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate . We will explore its physicochemical properties and detail its application as a pivotal intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and novel antimicrobial agents. The protocols provided herein are designed to offer researchers robust, validated methods for its synthesis and derivatization.

Physicochemical Profile

The strategic placement of alkyl and carboxylate groups on the pyrrole ring makes this compound an ideal starting material for building molecular complexity. The C2-ester provides a handle for amide coupling, the electron-rich ring is amenable to electrophilic substitution (e.g., formylation), and the alkyl substituents at C3, C4, and C5 can be tailored to modulate lipophilicity and steric interactions within a target's binding pocket.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 2199-47-5[5]
Molecular Formula C₁₁H₁₇NO₂[5]
Molecular Weight 195.26 g/mol [5]
InChIKey GIGBRYTXWUHNAZ-UHFFFAOYSA-N[5]
Canonical SMILES CCC1=C(NC(=C1C)C(=O)OCC)C[5]

Application Note I: A Central Building Block for Kinase Inhibitors

Core Concept: Targeting Protein Kinases in Oncology Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them one of the most important classes of drug targets in oncology.[3][6] Pyrrole-based scaffolds have proven exceptionally effective in the design of both type I and type II kinase inhibitors, which can selectively block the ATP-binding site of these enzymes.[7]

The Sunitinib Connection: A Blueprint for Synthesis The multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib, used to treat renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of a complex drug built upon a pyrrole foundation.[8] Key intermediates in its synthesis are functionalized pyrroles, such as N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[4] this compound serves as an analogous and highly valuable starting point for generating libraries of kinase inhibitors. The C5-methyl group can be converted into a reactive aldehyde (formyl group), which is essential for the subsequent condensation reaction with an oxindole moiety—a key step in the synthesis of Sunitinib and related compounds.[9]

Structure-Activity Relationship (SAR) Insights The development of potent and selective kinase inhibitors is an exercise in molecular tuning. Using the title compound as a base, medicinal chemists can systematically explore the SAR.[10][11][12]

  • C2 Position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to introduce diverse side chains that can interact with solvent-exposed regions of the kinase or form critical hydrogen bonds.

  • C4-Ethyl Group: Modifying the length and nature of this alkyl group can influence the compound's lipophilicity and steric fit within the hydrophobic pocket of the kinase active site.

  • C5-Position: As mentioned, this position is crucial for introducing the "warhead" that connects to the second heterocyclic system (e.g., oxindole).

G A Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate B Vilsmeier-Haack Formylation A->B Introduce reactive handle C C5-Formyl Pyrrole Intermediate B->C D Amide Coupling or Ester Hydrolysis C->D Modify C2-substituent E Functionalized Pyrrole Carboxamide/Acid D->E F Knoevenagel Condensation with Oxindole E->F Key fragment coupling G Final Kinase Inhibitor (e.g., Sunitinib-like) F->G

Caption: General synthetic workflow from the core pyrrole to a kinase inhibitor.

Application Note II: Scaffolding for Novel Antimicrobial Agents

Core Concept: The Urgent Need for New Antimicrobials With the rise of multidrug-resistant pathogens, there is a critical need for new classes of antimicrobial agents. Pyrrole derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties, making them a promising area for drug discovery.[13][14][15]

Pharmacophoric Features and Library Development The this compound scaffold contains key features that can be elaborated to generate a diverse library of compounds for antimicrobial screening. The pyrrole N-H and the ester carbonyl can act as hydrogen bond donors and acceptors, respectively. The ester can be readily converted into other functional groups known to impart antimicrobial activity, such as hydrazides, thiazoles, or sulfonamides.[2][16] By reacting the ester with hydrazine, a carbohydrazide intermediate is formed, which can then be condensed with various aldehydes to produce a wide array of Schiff bases, a class of compounds often associated with potent antimicrobial effects.

Illustrative SAR Data for Pyrrole Derivatives The following table, synthesized from literature data on various pyrrole derivatives, illustrates how modifications can impact antimicrobial potency. This demonstrates the utility of the title compound as a starting point for such investigations.[14][15]

Compound SeriesR¹ Group (at C2)R² Group (at C4)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Series A -COOEt-Et>100>100
Series B -CONHNH₂-Et64128
Series C -CONH-N=CH-Ph-Et3264
Series D -CONH-N=CH-(4-OH-Ph)-Et816
Series E -CONH-N=CH-(4-Cl-Ph)-Et1632

Data is representative and intended to illustrate SAR principles. The incorporation of a hydrazone moiety (Series C-E) and further substitution on the phenyl ring clearly modulates the antimicrobial activity, suggesting that derivatization of the title compound (Series A) is a viable strategy for discovering potent agents.

Protocol I: Synthesis of this compound

Principle: Knorr Pyrrole Synthesis This protocol utilizes the classic Knorr synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester. The α-amino-ketone is generated in situ from the corresponding oximino-ketone via reduction with zinc dust. This method is highly reliable for producing polysubstituted pyrroles.

Reagents and Materials:

  • 3-Pentanone

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust (activated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Oximino-ketone:

    • In a three-necked flask cooled in an ice-salt bath, dissolve 3-pentanone (0.1 mol) in glacial acetic acid (50 mL).

    • Slowly add a solution of sodium nitrite (0.11 mol) in water (15 mL) dropwise, ensuring the internal temperature remains below 10 °C. The addition of a small amount of concentrated HCl can initiate the reaction if needed.

    • Causality: The acidic conditions generate nitrous acid (HNO₂), which reacts with the enol form of the ketone to produce the α-oximino-ketone. Maintaining a low temperature prevents side reactions and decomposition of the nitrous acid.

    • After the addition is complete, stir the mixture for 2 hours at room temperature. The oximino-ketone can be extracted with diethyl ether or used directly in the next step.

  • Reductive Condensation:

    • To the flask containing the oximino-ketone, add ethyl acetoacetate (0.1 mol).

    • In a separate beaker, create a slurry of activated zinc dust (0.25 mol) in 70% aqueous acetic acid (60 mL).

    • Add the zinc slurry portion-wise to the reaction mixture with vigorous stirring. The reaction is exothermic; control the temperature with an ice bath to maintain it around 60-70 °C.

    • Causality: Zinc in acetic acid acts as a reducing agent, converting the oxime group (-C=N-OH) to an amine (-CH-NH₂). This in situ generated α-amino-ketone immediately condenses with the β-ketoester (ethyl acetoacetate) to form the pyrrole ring.

    • After the addition is complete, heat the mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

    • A solid precipitate of the crude pyrrole should form. Filter the solid and wash it thoroughly with water.

    • Dissolve the crude product in diethyl ether. Carefully wash the ether layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.

    • Self-Validation: Monitor the neutralization step with pH paper to ensure all acid has been removed, which is critical for preventing product degradation during solvent evaporation.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product as a white or off-white solid.

G cluster_0 Step 1: Oximino-ketone Formation cluster_1 Step 2: Reductive Condensation cluster_2 Step 3: Purification a 3-Pentanone + NaNO₂ / H⁺ b 3-Oximinopentan-2-one a->b c Oximino-ketone + Ethyl Acetoacetate d Zinc / Acetic Acid c->d Reduction & Condensation e Cyclization & Aromatization d->e f Crude Product g Extraction & Wash f->g h Column Chromatography g->h i Pure Product h->i

Caption: Workflow for the Knorr synthesis of the title pyrrole.

Protocol II: Derivatization via Vilsmeier-Haack Formylation

Principle: The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole. The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic substitution occurs preferentially at the C5 position of the pyrrole, which is activated by the electron-donating nature of the ring nitrogen and alkyl groups.

Reagents and Materials:

  • This compound (from Protocol I)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Standard inert atmosphere glassware (Schlenk line or nitrogen balloon)

Step-by-Step Methodology:

  • Formation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents) to anhydrous DCE (5 mL per mmol of pyrrole).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise with stirring. A white solid (the Vilsmeier reagent) will precipitate.

    • Causality: POCl₃ is a powerful electrophile that activates the carbonyl oxygen of DMF, forming the electrophilic chloroiminium ion [ClCH=N(CH₃)₂]⁺, which is the active agent in the formylation. The reaction is performed under inert and anhydrous conditions to prevent quenching of the highly reactive reagents.

    • After addition, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve the starting pyrrole (1 equivalent) in anhydrous DCE and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 2-3 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral (~pH 7). This step is highly exothermic and may release gas.

    • Causality: The aqueous work-up hydrolyzes the intermediate iminium species that is formed on the pyrrole ring, releasing the desired aldehyde product. Sodium acetate neutralizes the strong acid generated, preventing side reactions.

    • Stir the resulting biphasic mixture vigorously for 1 hour at room temperature.

  • Purification:

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 5-formyl-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate.

Conclusion & Future Perspectives

This compound is far more than a simple chemical; it is a versatile and powerful platform for innovation in medicinal chemistry. Its well-defined substitution pattern provides a reliable starting point for the logical design and synthesis of targeted therapeutics. The application notes and protocols detailed here underscore its utility in constructing kinase inhibitors and exploring new antimicrobial agents. Future work will undoubtedly see this scaffold and its derivatives used to probe other biological targets, such as G-protein coupled receptors or ion channels, and to build novel, complex heterocyclic systems with unique therapeutic potential. The continued exploration of such foundational molecules is essential for advancing the frontier of drug discovery.

References

  • Gilleran, J. A., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3467–3503. [Link][10][11][12][17][18]

  • Soliman, F. S. G., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145–158. [Link][13]

  • Yadav, G., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Chilean Chemical Society, 58(4), 2188-2192. [Link][14][15]

  • Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link][2]

  • Patel, H., et al. (2012). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 4(5), 1965-1971. [Link][19]

  • Georgieva, M., et al. (2020). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Current Pharmaceutical Design, 26. [Link][6]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. [Link][20]

  • Shvarts, A. G., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Expert Opinion on Drug Discovery, 16(11), 1289-1305. [Link][7]

  • Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link][3][21]

  • Biradar, S. M., et al. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Retrieved January 21, 2026, from [Link][16]

  • PubChem. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. Retrieved January 21, 2026, from [Link][5]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link][4]

  • Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. [Link][1]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Retrieved January 21, 2026, from [8]

  • Inno-Pharmchem. (2024). The Chemistry of Innovation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 21, 2026, from [Link][9]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Overview of the Synthetic Strategy

The most reliable and commonly employed route for the synthesis of this compound is a two-step process. The first step involves the construction of the pyrrole ring via the Knorr pyrrole synthesis to form an acetyl-substituted intermediate. The second step is the reduction of the acetyl group to an ethyl group using the Wolff-Kishner reduction. This pathway offers a robust and scalable method for obtaining the target molecule.

Synthesis_Pathway Ethyl_2-oximinoacetoacetate Ethyl 2-oximinoacetoacetate Knorr_Synthesis Knorr Pyrrole Synthesis (Zn, Acetic Acid) Ethyl_2-oximinoacetoacetate->Knorr_Synthesis Acetylacetone Acetylacetone Acetylacetone->Knorr_Synthesis Intermediate Ethyl 4-acetyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Knorr_Synthesis->Intermediate Wolff_Kishner Wolff-Kishner Reduction (H2NNH2, KOH, Ethylene Glycol) Intermediate->Wolff_Kishner Final_Product Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Wolff_Kishner->Final_Product

Caption: Overall synthetic route to the target molecule.

Part 1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

The Knorr pyrrole synthesis is a classic and effective method for constructing highly substituted pyrroles.[1] In this specific application, it involves the condensation of an α-amino-β-ketoester (generated in situ from an oxime) with a β-diketone.

Experimental Protocol

A detailed experimental procedure for the synthesis of the intermediate, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is provided below. This protocol is a synthesis of established methods.[1][2]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl acetoacetate130.1426.0 g0.20
Glacial Acetic Acid60.05100 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Acetylacetone100.1210.0 g0.10
Zinc Dust65.3815.0 g0.23

Procedure:

  • Preparation of Ethyl 2-oximinoacetoacetate:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (13.0 g, 0.10 mol) in 50 mL of glacial acetic acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 15 mL of water via the dropping funnel, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Knorr Condensation:

    • To the cold solution of ethyl 2-oximinoacetoacetate, add acetylacetone (10.0 g, 0.10 mol).

    • In a separate beaker, prepare a slurry of zinc dust (15.0 g, 0.23 mol) in 50 mL of glacial acetic acid.

    • Slowly and portion-wise, add the zinc slurry to the reaction mixture. This reaction is exothermic, and the temperature should be maintained below 40°C with an ice bath.[1]

    • After the zinc addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 80-90°C for 1 hour.

  • Work-up and Purification:

    • Pour the hot reaction mixture into 500 mL of ice-water with vigorous stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the crude solid from ethanol or an ethanol-water mixture.

Troubleshooting Guide: Knorr Pyrrole Synthesis
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of the Acetyl Pyrrole Intermediate 1. Incomplete formation of the α-amino ketone. 2. Self-condensation of the α-amino ketone.[3] 3. Reaction temperature too low or too high.1. Ensure the nitrosation reaction is complete before adding zinc. Monitor by TLC. 2. The α-amino ketone is unstable and should be used in situ. Add the zinc slurry promptly after the addition of acetylacetone. 3. Maintain the temperature during zinc addition below 40°C to control the exothermic reaction. Ensure the subsequent heating step reaches 80-90°C to drive the reaction to completion.
Formation of a Dark, Tarry Substance 1. Overheating during the zinc addition. 2. Side reactions due to incorrect stoichiometry.1. Add the zinc slurry slowly and in small portions, with efficient cooling. 2. Ensure accurate measurement of all reagents. An excess of the α-amino ketone can lead to polymerization.
Product is Difficult to Purify/Contaminated with Byproducts 1. Presence of unreacted starting materials. 2. Formation of pyrazine byproducts from self-condensation.[3]1. Monitor the reaction by TLC to ensure completion. 2. If pyrazine formation is suspected, column chromatography on silica gel using a hexane-ethyl acetate gradient may be necessary for purification.
Frequently Asked Questions (FAQs): Knorr Pyrrole Synthesis
  • Q: Why is the α-amino ketone generated in situ?

    • A: α-Amino ketones are highly reactive and prone to self-condensation, leading to the formation of pyrazine byproducts.[3] Generating it in situ ensures that it reacts with the β-diketone as it is formed, maximizing the yield of the desired pyrrole.

  • Q: What is the role of zinc and acetic acid?

    • A: Zinc is a reducing agent that converts the oxime group of ethyl 2-oximinoacetoacetate to the corresponding amine. Acetic acid serves as the solvent and a proton source for the reaction.[1]

  • Q: Can I use other reducing agents instead of zinc?

    • A: While other reducing agents can be used for the reduction of oximes, zinc in acetic acid is the classical and most commonly used method for the Knorr synthesis due to its efficiency and cost-effectiveness.

Part 2: Wolff-Kishner Reduction of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes.[4] It is particularly well-suited for substrates that are sensitive to acidic conditions, such as pyrroles.[5]

Experimental Protocol

The following protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which offers improved yields and shorter reaction times.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate209.2410.5 g0.05
Hydrazine Hydrate (80%)50.06 (as H₂N-NH₂·H₂O)10 mL~0.16
Potassium Hydroxide (KOH)56.1111.2 g0.20
Ethylene Glycol62.07100 mL-

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine the acetyl pyrrole intermediate (10.5 g, 0.05 mol), hydrazine hydrate (10 mL), and ethylene glycol (100 mL).

    • Heat the mixture to reflux for 1 hour to ensure complete formation of the hydrazone.

  • Reduction:

    • Cool the reaction mixture slightly and add potassium hydroxide pellets (11.2 g, 0.20 mol). Caution: The addition of KOH is exothermic.

    • Replace the reflux condenser with a distillation apparatus and heat the mixture.

    • Distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.

    • Once the temperature has stabilized, switch back to a reflux condenser and heat the mixture at 190-200°C for 3-4 hours. The evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~6-7.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with water.

    • Dry the crude product.

    • For further purification, recrystallize from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Troubleshooting Guide: Wolff-Kishner Reduction
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Reaction/Low Yield 1. Insufficient reaction temperature or time. 2. Water not completely removed before the high-temperature reflux. 3. Insufficient amount of base.1. Ensure the reaction temperature reaches and is maintained at 190-200°C. Monitor the reaction by TLC. 2. The removal of water is crucial for driving the reaction to completion. Ensure the distillation step is carried out effectively. 3. Use a sufficient excess of a strong base like KOH.
Formation of Azine Byproduct 1. Incomplete conversion of the hydrazone.1. Ensure the initial hydrazone formation step is complete before adding the base. This can be monitored by TLC.
Product Degradation 1. Excessively high temperatures or prolonged reaction times. 2. The pyrrole ring can be sensitive to very harsh basic conditions.1. Adhere to the recommended temperature range and reaction time. 2. While generally stable, minimize the time at high temperatures to prevent potential degradation.
Frequently Asked Questions (FAQs): Wolff-Kishner Reduction
  • Q: Why is a high-boiling solvent like ethylene glycol used?

    • A: The decomposition of the hydrazone intermediate to the alkane requires high temperatures, typically around 180-200°C. Ethylene glycol has a high boiling point (197°C) and is a suitable solvent for this reaction.[3]

  • Q: What is the driving force for this reaction?

    • A: The formation of highly stable nitrogen gas (N₂) is the thermodynamic driving force for the Wolff-Kishner reduction.[3]

  • Q: Are there any milder alternatives to the Wolff-Kishner reduction?

    • A: Yes, for substrates that are sensitive to strongly basic conditions, alternatives like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) can be considered. However, the Wolff-Kishner reduction is generally preferred for acid-sensitive compounds like pyrroles.[5] Milder variations of the Wolff-Kishner reduction using tosylhydrazones have also been developed.[3]

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Step Identify the Problematic Step: Knorr Synthesis or Wolff-Kishner? Start->Check_Step Knorr_Issues Knorr Synthesis Issues Check_Step->Knorr_Issues Knorr WK_Issues Wolff-Kishner Issues Check_Step->WK_Issues Wolff-Kishner Knorr_Troubleshooting Verify Reagent Purity Optimize Temperature Control Ensure In Situ Amine Formation Knorr_Issues->Knorr_Troubleshooting WK_Troubleshooting Ensure Complete Water Removal Verify Reaction Temperature (190-200°C) Check Base Stoichiometry WK_Issues->WK_Troubleshooting Purification_Check Review Purification Method Knorr_Troubleshooting->Purification_Check WK_Troubleshooting->Purification_Check Recrystallization Optimize Recrystallization Solvent Purification_Check->Recrystallization Precipitation Issue Chromatography Adjust Column Chromatography Conditions Purification_Check->Chromatography Impurity Co-elution Success Improved Yield Recrystallization->Success Chromatography->Success

Caption: A general troubleshooting workflow for yield improvement.

References

  • Knorr pyrrole synthesis. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]

  • Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016). University Chemistry, 31(8), 86-88. [Link]

  • The Wolff-Kishner Reduction. (n.d.). Organic Reactions. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • Wolff-Kishner Reduction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Wolff–Kishner reduction. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (2013).
  • Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. (n.d.). PubChem. [Link]

  • 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Wolff Kishner Reduction Mechanism. (2020, June 23). The Organic Chemistry Tutor. [Link]

  • Balakrishna, A., & Sureshbabu, V. V. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. (2003). Acta Crystallographica Section E: Structure Reports Online, 59(12), o1949–o1950. [Link]

  • 2,4-Dimethyl-3,5-dicarbethoxypyrrole. (n.d.). Organic Syntheses. [Link]

  • Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). Corrosion Chemistry. [Link]

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. (2023, August 24). The Journal of Organic Chemistry. [Link]

  • Wolff Kishner Reduction Explained: Definition, Examples, Practice & Video Lessons. (2022, May 4). Study.com. [Link]

  • Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016). University Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (2018, May 16). SIELC Technologies. [Link]

Sources

Navigating the Nuances of the Knorr Pyrrole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Knorr Pyrrole Synthesis. This guide is designed to provide in-depth technical assistance and field-proven insights for researchers encountering challenges with this venerable yet powerful method for constructing substituted pyrroles. As Senior Application Scientists, we understand that success in synthesis lies in mastering the details. This resource, structured in a question-and-answer format, addresses specific experimental issues, explains the underlying chemical principles, and offers robust, validated protocols to enhance the yield and purity of your target pyrroles.

Section 1: Troubleshooting Common Issues in Knorr Pyrrole Synthesis

This section is dedicated to resolving the most frequent challenges encountered during the Knorr pyrrole synthesis. Each question represents a common stumbling block, followed by a detailed explanation of the cause and a step-by-step guide to remediation.

Q1: My reaction yield is consistently low. What are the primary factors affecting the efficiency of the Knorr synthesis?

Low yields in the Knorr synthesis can often be traced back to several critical factors, primarily related to the stability of the α-aminoketone intermediate and the control of reaction conditions.

Causality and Expert Insights:

The cornerstone of the Knorr synthesis is the condensation of an α-aminoketone with a β-dicarbonyl compound. However, α-aminoketones are notoriously unstable and prone to self-condensation, which forms pyrazine byproducts, a major cause of reduced yields.[1][2][3] To circumvent this, the α-aminoketone is typically generated in situ from a more stable precursor, most commonly an α-oximino-β-ketoester, through reduction.[1][2] The efficiency of this reduction and the subsequent condensation are highly sensitive to reaction conditions.

Troubleshooting Protocol:

  • Ensure High-Purity Starting Materials: The purity of your β-dicarbonyl compound and the reagents for the nitrosation step (e.g., sodium nitrite) are crucial. Impurities can lead to unwanted side reactions.

  • Optimize the In Situ Generation of the α-Aminoketone:

    • Nitrosation Step: While some literature suggests tight temperature control during the formation of the α-oximino-β-ketoester, the reaction is often robust up to 40°C without a significant impact on the final yield.[1]

    • Reduction Step: The reduction of the oxime with zinc dust in acetic acid is a critical and highly exothermic step.[1] Poor temperature control here is a frequent cause of low yields.

  • Strict Temperature Management During Zinc Addition:

    • Add the zinc dust portion-wise to the cooled solution of the oxime and the second equivalent of the β-dicarbonyl compound in glacial acetic acid.

    • Maintain the reaction temperature below 40°C with vigorous stirring and external cooling (e.g., an ice-salt bath). Allowing the temperature to rise uncontrollably can lead to degradation of reactants and products.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Prolonged reaction times after completion can sometimes lead to product degradation.

Q2: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?

The most common side products in the Knorr synthesis are pyrazines and, in some cases, regioisomeric pyrroles.

Pyrazine Formation:

  • Cause: As mentioned, the self-condensation of two molecules of the α-aminoketone intermediate leads to the formation of a dihydropyrazine, which is then oxidized to the corresponding pyrazine. This is especially problematic if the α-aminoketone is not consumed quickly by the β-dicarbonyl compound.

  • Prevention:

    • The in situ generation of the α-aminoketone is the primary strategy to keep its concentration low at any given time.[1][2]

    • Ensure a slight excess of the β-dicarbonyl compound is present to readily trap the α-aminoketone as it is formed.

    • Slow and controlled addition of the reducing agent (zinc dust) is paramount.

Fischer-Fink Byproducts (Regioisomers):

  • Cause: The "standard" Knorr synthesis involves a [3+2] cycloaddition where the α-aminoketone provides three atoms to the pyrrole ring and the β-dicarbonyl provides two. However, a competing pathway, known as the Fischer-Fink variant, can occur where the connectivity is reversed.[5][6] This can lead to the formation of a regioisomeric pyrrole, especially when using unsymmetrical β-dicarbonyl compounds.[1][5]

  • Minimization:

    • The choice of substrates can influence the regioselectivity. For instance, using diethyl oximinomalonate has been reported to favor the Fischer-Fink pathway.[1]

    • Careful control of reaction conditions (temperature and pH) can sometimes influence the ratio of the two pathways.[6]

    • If regioisomers are formed, purification by column chromatography or recrystallization is often necessary.

Q3: The reaction is highly exothermic and difficult to control, especially during the zinc addition. What are the best practices for managing this?

The reduction of the α-oximino group with zinc in acetic acid is indeed a vigorous reaction.[1] Uncontrolled exotherms can lead to boiling of the solvent and significant yield loss.

Best Practices for Exotherm Control:

  • Appropriate Scale and Equipment: For larger-scale reactions, use a flask that is no more than half full to allow for efficient stirring and to accommodate any potential foaming or splashing. A robust mechanical stirrer is recommended over a magnetic stir bar for better mixing of the heterogeneous zinc dust.

  • Pre-cooling: Cool the reaction mixture in an ice-salt bath to 10-15°C before commencing the zinc addition.[4]

  • Portion-wise Addition: Add the zinc dust in small portions over an extended period. Monitor the internal temperature of the reaction closely with a thermometer. If the temperature rises rapidly, pause the addition until it subsides.

  • Efficient Cooling: Ensure your cooling bath is well-maintained throughout the addition. For larger reactions, a cryostat may be beneficial for precise temperature control.

  • Gradual Addition of Reactants: An alternative modern practice is to add the oxime solution and the zinc dust gradually and simultaneously (or alternatingly in small portions) to a well-stirred solution of the β-dicarbonyl compound in acetic acid.[1] This can help to maintain a low concentration of the reactive intermediates and better control the exotherm.

Q4: My workup and purification are challenging. How can I effectively remove zinc salts and purify my pyrrole product?

The workup of a Knorr synthesis typically involves quenching the reaction mixture in a large volume of water, which precipitates the crude pyrrole product. However, this crude product is often contaminated with zinc salts and other byproducts.

Effective Purification Protocol:

  • Initial Quenching and Filtration: After the reaction is complete, pour the hot mixture into a large volume of cold water (typically 10-20 times the volume of the reaction mixture).[4] This will precipitate the crude pyrrole and some zinc salts. Allow the mixture to stand, often overnight, to ensure complete precipitation before collecting the solid by suction filtration.[4]

  • Thorough Washing: Wash the filter cake extensively with water to remove most of the acetic acid and water-soluble zinc salts.[4]

  • Recrystallization: Recrystallization is a powerful technique for purifying the crude product. Ethanol is a commonly used solvent for many Knorr pyrroles.[4] The choice of solvent will depend on the specific solubility of your pyrrole derivative.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, or if you have a mixture of regioisomers, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Dealing with Persistent Zinc Contamination: If trace amounts of zinc salts persist, washing a solution of the crude product in an organic solvent (like ethyl acetate or dichloromethane) with an aqueous solution of a chelating agent like EDTA can be effective.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis?

This is a frequent point of confusion. The two syntheses start with different classes of compounds:

  • Knorr Pyrrole Synthesis: Condensation of an α-aminoketone (or its in situ generated equivalent) with a β-dicarbonyl compound .[1][7][8]

  • Paal-Knorr Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[9][10][11]

Understanding this distinction is the first step in selecting the correct synthetic strategy and troubleshooting effectively.

Q: Are there any modern alternatives to using zinc dust for the reduction step?

While zinc in acetic acid is the classic and still widely used method, concerns over heavy metal waste have led to the exploration of other reducing agents. Catalytic hydrogenation (e.g., using palladium on carbon) of the purified α-oximino-β-ketoester to the corresponding amine, followed by the condensation step, is a cleaner alternative.[1] However, this requires the isolation of the potentially unstable aminoketone, so a one-pot procedure where the hydrogenation is followed immediately by the addition of the second carbonyl component without isolation is often preferred.

Q: Can I use unsymmetrical β-dicarbonyl compounds in the Knorr synthesis?

Yes, but with a potential for the formation of regioisomers, as discussed in the troubleshooting section regarding Fischer-Fink byproducts.[1][6] The regioselectivity will depend on the relative reactivity of the two carbonyl groups in the β-dicarbonyl compound. Steric hindrance and electronic effects can be exploited to favor the formation of one regioisomer over the other. Careful analysis of the product mixture (e.g., by NMR) is essential in these cases.

Section 3: Experimental Protocols and Data

Table 1: Troubleshooting Summary for Knorr Pyrrole Synthesis
Issue Primary Cause(s) Recommended Solution(s)
Low Yield 1. Self-condensation of α-aminoketone. 2. Uncontrolled exotherm during reduction. 3. Impure starting materials.1. Ensure in situ generation of the α-aminoketone. 2. Add zinc dust portion-wise with efficient cooling (<40°C). 3. Use purified reagents.
Pyrazine Byproduct Self-condensation of the α-aminoketone intermediate.Maintain a low concentration of the α-aminoketone via slow, controlled reduction. Use a slight excess of the β-dicarbonyl compound.
Regioisomer Formation Competing Fischer-Fink pathway with unsymmetrical substrates.Careful selection of substrates. Optimize reaction conditions (temperature, pH). Purify by column chromatography or recrystallization.
Difficult Purification Contamination with zinc salts.Thoroughly wash the crude product with water. Recrystallize from an appropriate solvent. Consider an aqueous EDTA wash.
Detailed Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is a robust example of the Knorr synthesis and serves as a good starting point for optimization.[1][4]

Step 1: Nitrosation of Ethyl Acetoacetate

  • In a suitable flask, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 10-15°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0 equivalent) in water, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure complete formation of ethyl 2-oximinoacetoacetate.

Step 2: Reductive Condensation

  • To the solution from Step 1, add a second equivalent of ethyl acetoacetate.

  • Cool the mixture to 10-15°C with vigorous stirring.

  • Add zinc dust (2.0-2.5 equivalents) in small portions, ensuring the internal temperature does not exceed 40°C.

  • After the zinc addition is complete, the mixture may be stirred at room temperature or gently heated (e.g., to 60-80°C or reflux) for a period to drive the reaction to completion (monitor by TLC).[4]

Step 3: Work-up and Purification

  • Pour the hot reaction mixture into a large volume of cold water.

  • Allow the mixture to stand, preferably overnight, to allow the crude product to precipitate.

  • Collect the solid by suction filtration and wash the filter cake thoroughly with water.

  • Air-dry the crude product.

  • Recrystallize the crude solid from 95% ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Section 4: Visualizing the Workflow

To avoid confusion with the Paal-Knorr synthesis, the following diagrams illustrate the distinct starting materials and bond-forming strategies of each method.

Knorr Pyrrole Synthesis Workflow

G cluster_0 Reactant 1 Preparation (In Situ) cluster_1 Reactant 2 cluster_2 Condensation & Cyclization A β-Ketoester B NaNO2, Acetic Acid A->B Nitrosation C α-Oximino- β-ketoester B->C D Zinc, Acetic Acid C->D Reduction E α-Aminoketone (transient) D->E G Knorr Condensation E->G F β-Dicarbonyl Compound F->G H Substituted Pyrrole G->H

Caption: Workflow for the Knorr Pyrrole Synthesis.

Paal-Knorr Pyrrole Synthesis Workflow

G cluster_0 Reactant 1 cluster_1 Reactant 2 cluster_2 Condensation & Cyclization A 1,4-Dicarbonyl Compound C Paal-Knorr Condensation (Acid or Heat) A->C B Ammonia or Primary Amine B->C D Substituted Pyrrole C->D

Caption: Workflow for the Paal-Knorr Pyrrole Synthesis.

References

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-463.
  • Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • ResearchGate. (2002). Recent Advances in the Synthesis of Pyrroles. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • The Heterocyclist. (2012). Deconstructing the Knorr pyrrole synthesis. WordPress.com. Retrieved from [Link]

  • SpringerLink. (2013). Competing Knorr and Fischer–Fink pathways to pyrroles in neutral aqueous solution. Retrieved from [Link]

  • YouTube. (2022). Knorr Pyrrole Synthesis | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ACS Publications. (2004). A Practical Synthesis of a Potent δ-Opioid Antagonist: Use of a Modified Knorr Pyrrole Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (2007). The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity. Retrieved from [Link]

  • Scribd. (n.d.). Pyrrole. Retrieved from [Link]

  • YouTube. (2019). Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Retrieved from [Link]

  • ResearchGate. (2014). A highly efficient Paal-Knorr synthesis of pyrroles catalyzed by formic acid at room temperature under solvent-free conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles.

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Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrrole-containing molecules. Pyrrole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] Their synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common pyrrole synthesis protocols. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your reaction conditions.

Section 1: General Troubleshooting Principles

Before delving into specific synthetic methods, let's address some universal challenges in pyrrole synthesis.

FAQ 1: My pyrrole product is unstable and decomposes upon purification. What can I do?

Answer: Pyrrole itself is a colorless liquid that can darken when exposed to air, and it is typically purified by distillation right before use.[4] The pyrrole ring is electron-rich and susceptible to oxidation and polymerization, especially under acidic conditions or in the presence of light and air.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Degassing: Use degassed solvents for both the reaction and purification steps.

  • Purification Method:

    • Distillation: For volatile pyrroles, distillation at reduced pressure and a bottom temperature of up to 160°C is often effective.[5][6]

    • Chromatography: If chromatography is necessary, use a neutral stationary phase like deactivated silica gel or alumina. Pre-treating the silica gel with a small amount of a volatile amine (e.g., triethylamine) in the eluent can help prevent product degradation on the column.

    • Acid Treatment: In some cases, treating the crude pyrrole mixture with an acid or an activated carboxylic acid derivative before distillation can aid in purification.[5][6]

  • Storage: Store the purified pyrrole under an inert atmosphere, protected from light, and at a low temperature.

FAQ 2: I am observing significant tar formation and low yields. What are the likely causes?

Answer: Tar formation is a common issue resulting from polymerization of the pyrrole product or starting materials. This is often exacerbated by harsh reaction conditions.

Causality and Mitigation:

  • Excessive Heat: Many pyrrole syntheses are exothermic. Overheating can accelerate side reactions and polymerization.

    • Solution: Maintain strict temperature control. Use an ice bath for initial mixing of reagents if the reaction is highly exothermic. Consider running the reaction at a lower temperature for a longer duration.

  • Strong Acidity: Highly acidic conditions can promote polymerization.

    • Solution: Optimize the acid catalyst concentration. For reactions like the Paal-Knorr synthesis, neutral or weakly acidic conditions are often sufficient.[7] Using milder Lewis acids or heterogeneous acid catalysts can also be beneficial.[8][9]

  • High Reactant Concentration: High concentrations can increase the rate of bimolecular side reactions.

    • Solution: Perform the reaction at a higher dilution. Slow addition of one of the reactants can also help to maintain a low instantaneous concentration.

Section 2: Method-Specific Troubleshooting

This section provides detailed guidance for optimizing three classical and widely used pyrrole syntheses: the Paal-Knorr, Hantzsch, and Knorr syntheses.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[8][10][11][12] While it is a straightforward condensation reaction, several factors can influence its efficiency and outcome.

Core Reaction: 1,4-Dicarbonyl Compound + Amine/Ammonia → Substituted Pyrrole

Troubleshooting Guide: Paal-Knorr Synthesis
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Ineffective Catalyst: The chosen acid catalyst may be too weak or too strong. 2. Steric Hindrance: Bulky substituents on the dicarbonyl or amine can slow down the reaction. 3. Low Reaction Temperature: The activation energy for the cyclization step may not be reached.1. Catalyst Screening: Test a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, FeCl₃).[8][13][14] Mild Lewis acids are often effective under solvent-free conditions.[14] 2. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonged heating may be necessary.[8] 3. Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often at room temperature.[11]
Formation of Furan Byproduct Excessively Acidic Conditions: At pH < 3, the competing Paal-Knorr furan synthesis can become the dominant pathway.[7]pH Control: Maintain the reaction under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[7]
Low Regioselectivity with Unsymmetrical Dicarbonyls Similar Reactivity of the Two Carbonyl Groups: If the electronic and steric environments of the two carbonyls are similar, a mixture of regioisomers will be formed.1. Electronic Differentiation: Introduce an electron-withdrawing group near one carbonyl to decrease its reactivity towards nucleophilic attack. 2. Steric Differentiation: Increase the steric bulk around one carbonyl group to favor attack at the less hindered site. 3. Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity.
Difficulty in Catalyst Removal Homogeneous Catalyst: Soluble acid catalysts can be difficult to remove from the reaction mixture.Use of Heterogeneous Catalysts: Employ solid-supported catalysts like silica-supported sulfuric acid, montmorillonite clays, or magnetically separable sulfonic acid catalysts.[8] These can be easily removed by filtration and are often reusable.[8]
Experimental Protocol: Iron(III) Chloride Catalyzed Paal-Knorr Synthesis in Water

This protocol is an example of a mild and environmentally friendly approach.[13]

  • Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq), the amine or sulfonamide (1.0-1.2 eq), and water.

  • Catalyst Addition: Add a catalytic amount of iron(III) chloride (e.g., 5-10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_dicarbonyl 1,4-Dicarbonyl reaction Paal-Knorr Condensation start_dicarbonyl->reaction start_amine Amine/Ammonia start_amine->reaction workup Aqueous Work-up reaction->workup catalyst Acid Catalyst (Brønsted or Lewis) catalyst->reaction Catalyzes solvent Solvent (e.g., Acetic Acid, Water, or Solvent-free) solvent->reaction Medium purification Purification (Distillation/Chromatography) workup->purification product Pyrrole Product purification->product

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][15] This method is particularly useful for accessing a wide variety of substituted pyrroles.[16][17]

Core Reaction: β-Ketoester + α-Haloketone + Amine/Ammonia → Substituted Pyrrole

Troubleshooting Guide: Hantzsch Synthesis
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Self-Condensation of β-Ketoester: The β-ketoester can react with itself under basic conditions. 2. Slow Enamine Formation: The initial reaction between the β-ketoester and the amine may be slow. 3. Side reaction of α-Haloketone: The α-haloketone can undergo self-condensation or other side reactions.1. Control Stoichiometry and Addition Order: Use a slight excess of the amine. Consider adding the α-haloketone portion-wise or via syringe pump to keep its concentration low. 2. Catalysis: While the amine acts as a reactant, a base is also catalytic.[10] The reaction can be promoted by a suitable base or by using an ionic liquid as the solvent.[18] 3. Temperature Control: Maintain a moderate reaction temperature to minimize side reactions.
Formation of Impurities Multiple Reaction Pathways: The complexity of a three-component reaction can lead to various byproducts.One-Pot vs. Stepwise Approach: If a one-pot reaction is giving a complex mixture, consider a stepwise approach. First, synthesize the enamine from the β-ketoester and amine, then add the α-haloketone.
Reaction Stalls Deactivation of Reactants or Intermediates: The intermediates may not be stable under the reaction conditions.Solvent Choice: The choice of solvent can be critical. Protic solvents like ethanol are common, but aprotic solvents may be beneficial for certain substrates.
Mechanistic Insight: Hantzsch Synthesis

The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring.[15]

Hantzsch_Mechanism reagents β-Ketoester + Amine enamine Enamine Intermediate reagents->enamine Formation attack Nucleophilic Attack on α-Haloketone enamine->attack cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration cyclization->dehydration product Pyrrole Product dehydration->product Aromatization

Caption: Simplified mechanistic pathway of the Hantzsch pyrrole synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[10][19]

Core Reaction: α-Amino Ketone + β-Ketoester → Substituted Pyrrole

A significant challenge in the Knorr synthesis is the instability of α-amino ketones, which tend to self-condense.[19] Therefore, they are almost always generated in situ.

Troubleshooting Guide: Knorr Synthesis
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of α-Amino Ketone Inefficient Reduction of Oxime: The in situ generation of the α-amino ketone from the corresponding α-oximino ketone may be low-yielding.Optimize Reduction Conditions: Zinc dust in acetic acid is the classical reducing agent.[19] Ensure the zinc is activated and the reaction is sufficiently cooled, as it can be exothermic.[19]
Self-Condensation of α-Amino Ketone High Concentration of α-Amino Ketone: The generated α-amino ketone can dimerize before reacting with the β-ketoester.Slow In Situ Generation: Add the reducing agent (zinc dust) and the oxime solution gradually to the solution of the β-ketoester. This keeps the instantaneous concentration of the α-amino ketone low.[19]
Reaction Temperature Control Exothermic Reaction: The reduction of the oxime and the subsequent condensation can be highly exothermic.External Cooling: Use an ice bath or other cooling methods to maintain the reaction temperature, especially during the addition of the reducing agent.[19] While some literature suggests tight temperature control, the reaction can tolerate temperatures up to 40°C without a significant drop in yield.[19]
Optimization of Reactant Equivalents

In the original Knorr synthesis, two equivalents of the β-ketoester were used. One equivalent is converted to the α-oximino ketone, which is then reduced to the α-amino ketone. This in situ generated species then reacts with the second equivalent of the β-ketoester.

Modern Approach: A more efficient approach is to prepare the α-oximino ketone separately and then add it along with the reducing agent to the β-ketoester. This allows for better control over the stoichiometry.

Section 3: Emerging and Modern Methods

While the classical methods are powerful, modern organic synthesis has introduced milder and more efficient protocols.

FAQ 3: Are there "greener" or more atom-economical methods for pyrrole synthesis?

Answer: Yes, significant progress has been made in developing more sustainable synthetic routes.

  • Catalytic Dehydrogenative Coupling: Manganese-catalyzed reactions that couple diols and amines or amino alcohols with keto esters produce water and hydrogen gas as the only byproducts, offering high atom economy.[13]

  • Solvent-Free Reactions: Many modern variations of the Paal-Knorr synthesis can be performed under solvent-free conditions, often with microwave assistance, reducing solvent waste.[8]

  • Visible-Light Photoredox Catalysis: This emerging area allows for the synthesis of functionalized pyrroles from simple starting materials like aldehydes and azides under mild conditions using light as the energy source.[20]

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]

  • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2007). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
  • Wikipedia. (2023, March 19). Knorr pyrrole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, March 19). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis.
  • Li, T., & Li, J. (2020). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
  • Vitale, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
  • Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
  • Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
  • Google Patents. (1996). US5502213A - Purification of crude pyrroles.
  • Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
  • International Journal of Progressive Research in Engineering Management and Science. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Retrieved from [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Pyrrole. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • Hormann, K., & Andreesen, J. R. (1989).

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Technical Support Center: Stability of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, I've designed this resource to address the specific stability challenges this highly substituted, electron-rich pyrrole presents under acidic conditions. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust future syntheses.

Section 1: Fundamental Principles of Pyrrole Instability in Acid

Q1: Why is my this compound degrading when I introduce an acid?

A1: The instability stems from the inherent electronic properties of the pyrrole ring, which are amplified by its substituents.

The pyrrole ring is an electron-rich aromatic system.[1] The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-system with six electrons that satisfies Hückel's rule for aromaticity. However, this high electron density makes the carbon atoms, particularly the C2 and C5 positions, highly susceptible to electrophilic attack.

Under acidic conditions, a proton (H⁺) acts as a potent electrophile. Protonation of the pyrrole ring, typically at the C2 or C3 position, disrupts the aromaticity.[2] This creates a highly reactive, non-aromatic intermediate. This protonated pyrrole is now a strong electrophile that can be attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction, leading to rapid and often uncontrollable polymerization.[2][3][4] The alkyl groups (ethyl and methyl) on your specific compound are electron-donating, which further increases the electron density of the ring, making it even more reactive towards protonation and subsequent polymerization than unsubstituted pyrrole.

This process is the most common and immediate degradation pathway, often observed as a rapid color change and the formation of insoluble materials.[2]

Caption: Sequential degradation pathways in acid.

ConditionPrimary Degradation PathwaySecondary/Tertiary Pathway(s)
Strong Conc. Acid (e.g., >1M HCl), Fast Addition PolymerizationHydrolysis
Dilute Aqueous Acid (e.g., pH 1-3), RT, >1 hr HydrolysisDecarboxylation, Slow Polymerization
Strong Anhydrous Acid (e.g., TFA) Polymerization(Hydrolysis if water is present)

Section 3: Proactive Strategies & Method Development

Q5: I need to perform a reaction in acid. How do I choose the right conditions from the start?

A5: A systematic approach based on the principles of reactivity and stability is crucial. Use the following decision tree to guide your experimental design.

G A START: Need to use acidic conditions? B Is an N-H proton required for the reaction? A->B C Protect Pyrrole N-H (e.g., with Tosyl group) B->C No D Is water required for the reaction? B->D Yes C->D E Use Anhydrous Solvent (e.g., DCM, THF, Dioxane) D->E No F Select Acid Type D->F Yes E->F G Consider Lewis Acid (e.g., ZnCl2, TiCl4, BF3) F->G Reaction allows? H Use Weak Brønsted Acid (e.g., Acetic Acid) F->H Weak acid sufficient? I Use Strong Brønsted Acid (e.g., HCl, TFA) WITH CAUTION F->I Strong acid required? J Final Protocol: - Temp: -78°C to 0°C - Dilute Solution - Slow Acid Addition G->J H->J I->J K END: Optimized Protocol J->K

Caption: Decision tree for selecting acidic conditions.

Q6: How can I quantitatively monitor the stability of my compound during an experiment?

A6: A small-scale stability study using UHPLC or HPLC is the most effective method. T[5]his allows you to track the disappearance of your starting material and the appearance of degradation products over time.

Experimental Protocol: Small-Scale Stability Monitoring

  • Prepare a Stock Solution: Create a stock solution of your pyrrole compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Test Conditions: In separate vials, mix your stock solution with the acidic medium you plan to use for your reaction (e.g., 0.1M HCl in H₂O/MeCN). Ensure the final concentration is suitable for HPLC analysis. Create a control vial with no acid.

  • Incubate and Sample: Place the vials at the intended reaction temperature. At set time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr), take a small aliquot from each vial.

  • Quench and Dilute: Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., saturated NaHCO₃ solution) and dilute it to the appropriate concentration for analysis.

  • Analyze by HPLC/UHPLC: Inject the samples onto a C18 column and monitor at a suitable UV wavelength (e.g., 225 nm). 6[5]. Evaluate Data: Quantify the peak area of your starting material and any new peaks that appear. A decrease in the starting material's peak area over time indicates instability. The appearance of new peaks can help identify byproducts like the hydrolyzed carboxylic acid.

Section 4: Frequently Asked Questions (FAQs)

Q7: Is N-protection with a group like Tosyl always necessary? Not always, but it is the most robust strategy for preventing polymerization. I[2]f your reaction is fast, can be run at very low temperatures (-78 °C), and uses a very slow addition of acid, you may be able to avoid protection. However, for multi-step sequences or reactions requiring elevated temperatures, N-protection is highly recommended for achieving consistent and high yields.

Q8: What are the key visual indicators of degradation I should watch for? The most immediate sign is a color change. The solution may rapidly turn from colorless or pale yellow to green, dark brown, or black, often accompanied by the formation of a precipitate. T[2]his indicates polymerization. Slower hydrolysis or decarboxylation may not have obvious visual cues and must be monitored analytically (TLC, LC-MS).

Q9: Can I use common strong mineral acids like HCl or H₂SO₄? You can, but with extreme caution. These acids are very effective at catalyzing polymerization and hydrolysis. If they are required, they must be used in a highly controlled manner: at very low temperatures, in dilute solutions, and added extremely slowly. Often, weaker acids like acetic acid or Lewis acids are safer and more effective alternatives for reactions involving sensitive pyrroles.

[6]---

References

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • Pyrrole polymeriz
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • Knorr pyrrole synthesis. Grokipedia.
  • Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • Knorr pyrrole synthesis. Wikipedia.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • Decarboxylation via addition of water to a carboxyl group: acid c
  • Pyrrole. Wikipedia.
  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCUL

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Technical Support Center: Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. As a substituted pyrrole, this molecule is a valuable building block, particularly in the synthesis of porphyrins for applications like photodynamic therapy.[1][2] However, its stability can be influenced by various factors, leading to potential degradation. This guide will help you understand and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the general reactivity of pyrrole derivatives, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.[3][4]

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Pyrrole derivatives are known to be more unstable in alkaline and acidic environments compared to neutral conditions.[4]

  • Oxidation: The electron-rich pyrrole ring and the alkyl substituents are potential sites for oxidation. Oxidizing agents can lead to the formation of various oxidized products, potentially including ring-opened derivatives or hydroxylated species. The sensitivity to oxidizing agents can be influenced by the specific chemical structure.[4]

  • Photodegradation: Pyrrole-containing compounds can be photolabile, meaning they can degrade upon exposure to light.[3][4] This can involve complex reactions, including photooxidation and polymerization. It is recommended to store this compound protected from light.[5]

Q2: What are the expected degradation products?

While specific degradation products for this exact molecule require experimental confirmation, based on known chemical principles, the following are plausible:

Degradation PathwayPotential Degradation Product(s)
Acid/Base Hydrolysis 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Oxidation Hydroxylated pyrrole derivatives, ring-opened products, N-oxides
Photodegradation Complex mixture of polymeric materials, photo-oxidized products

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: I observe a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer.

  • Possible Cause: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid). Carboxylic acids are generally more polar than their ester counterparts and will thus have a shorter retention time on a reverse-phase HPLC column. Pyrrole derivatives are known to be labile in acidic or alkaline aqueous solutions.[4]

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The expected mass would correspond to the hydrolyzed product (C9H13NO2, MW: 167.21 g/mol ).

    • pH Control: Ensure your buffer is within a neutral pH range (6-8) to minimize hydrolysis. If your experimental conditions require acidic or basic pH, prepare fresh solutions and use them immediately.

    • Temperature Control: Hydrolysis rates increase with temperature. Store your solutions at low temperatures (2-8 °C) to slow down degradation. For long-term storage, consider freezing at -20 °C or -80 °C.

Problem 2: My solid compound has developed a yellow or brownish tint over time.

  • Possible Cause: Discoloration is often an indication of oxidation or photodegradation. The pyrrole ring is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to light can also cause degradation and color changes.[3][4]

  • Troubleshooting Steps:

    • Proper Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark place such as a desiccator or a light-blocking container.[5]

    • Purity Check: Before use, re-analyze the compound's purity using a suitable analytical method like HPLC or NMR to quantify the extent of degradation.

    • Purification: If significant degradation has occurred, consider purifying the compound by recrystallization or column chromatography before use.

Problem 3: I am seeing multiple unexpected peaks in my chromatogram after a reaction performed under ambient light.

  • Possible Cause: The appearance of multiple peaks suggests that several degradation pathways may be occurring, which is characteristic of photodegradation. Pyrrole moieties can undergo direct and indirect photodegradation, leading to a variety of products.[3]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with all vessels wrapped in aluminum foil or by using amber-colored glassware to exclude light.

    • Inert Atmosphere: If the reaction is also sensitive to oxygen, perform the experiment under an inert atmosphere to prevent photo-oxidation.

    • Analyze Degradants: If feasible, use LC-MS/MS to attempt to identify the structures of the major degradation products. This can provide valuable insight into the specific degradation mechanism at play.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a typical procedure for assessing the hydrolytic stability of this compound. Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6]

Objective: To determine the rate and products of hydrolysis under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A typical starting condition would be a gradient of acetonitrile and water.

    • Monitor the disappearance of the parent peak and the appearance of any new peaks.

    • Quantify the percentage of degradation over time.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Oxidative Stress:

    • In a vial, mix 1 mL of the compound solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and dilute it with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using the same HPLC method as in the hydrolysis study.

    • Monitor for the formation of new peaks, which may indicate oxidative degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Base Acid/Base (Hydrolysis) Parent Ethyl 4-ethyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate Acid_Base->Parent Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Parent Light_Heat Light/Heat (Photo/Thermal) Light_Heat->Parent Hydrolyzed 4-ethyl-3,5-dimethyl-1H- pyrrole-2-carboxylic acid Parent->Hydrolyzed Hydrolysis Oxidized Oxidized Derivatives (e.g., hydroxylated, ring-opened) Parent->Oxidized Oxidation Photoproducts Polymeric and/or Photo-oxidized Products Parent->Photoproducts Photodegradation

Caption: Overview of potential degradation pathways.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

Start Unexpected Peak in HPLC Check_Polarity Is the new peak more polar? Start->Check_Polarity Check_Storage Was the sample exposed to light or heat? Check_Polarity->Check_Storage No Hydrolysis_Suspected Suspect Hydrolysis Check_Polarity->Hydrolysis_Suspected Yes Degradation_Suspected Suspect Oxidation or Photodegradation Check_Storage->Degradation_Suspected Yes Confirm_MS Confirm with LC-MS Hydrolysis_Suspected->Confirm_MS Protect_Light Protect from Light/Heat Degradation_Suspected->Protect_Light Control_pH Control pH and Temperature Confirm_MS->Control_pH End Problem Resolved Control_pH->End Inert_Atmosphere Use Inert Atmosphere Protect_Light->Inert_Atmosphere Inert_Atmosphere->End

Sources

Technical Support Center: Purification of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-47-5). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic building block with high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven purification strategies, particularly addressing issues arising from common synthetic routes like the Knorr pyrrole synthesis.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to resolving the underlying purity issue.

Question 1: My crude product is a dark brown or black oil, but I expected a solid. What causes this, and what is the recovery strategy?

Answer: This is a common issue, typically resulting from a combination of residual acidic solvent, incomplete reaction, and the formation of colored, polymeric oxidation byproducts. The electron-rich pyrrole ring is susceptible to oxidation, a process often accelerated by residual acid (e.g., acetic acid from a Knorr synthesis) and exposure to air.[1][2]

Probable Causes & Solutions:

  • Residual Acetic Acid: The most likely culprit is leftover acetic acid used as the solvent and catalyst in the synthesis.[1] This acidic environment promotes degradation.

    • Recommended Action: Neutralize the crude mixture before extensive workup. Dilute the reaction mixture with an appropriate organic solvent (like ethyl acetate or dichloromethane) and perform a careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate wash will neutralize the acid, and the resulting salts can be removed with a subsequent water wash. Refer to Protocol 1: Standard Aqueous Workup .

  • Oxidized Impurities: Exposure to air, especially when heated in the presence of acid, can cause significant discoloration.

    • Recommended Action: After the aqueous workup, attempt to crystallize the product. If the color persists in the solid, a recrystallization step using activated carbon (charcoal) is highly effective at adsorbing these high-molecular-weight, colored impurities. See Protocol 2: Decolorizing Recrystallization .

  • Incomplete Reaction: Unreacted starting materials or oily intermediates can prevent the product from solidifying.

    • Recommended Action: If neutralization and initial crystallization attempts fail, the most robust solution is purification by flash column chromatography. This will separate the product from both more polar and less polar impurities. Refer to Protocol 3: Flash Column Chromatography .

Question 2: My ¹H NMR spectrum is clean in the aromatic region, but I see a persistent singlet at ~2.1 ppm. What is this impurity and how do I remove it?

Answer: A singlet at approximately 2.1 ppm in a CDCl₃ spectrum is highly characteristic of residual acetic acid, a common remnant from the Knorr synthesis.[1] While it may not interfere with some subsequent reactions, its acidic nature can be detrimental to sensitive substrates.

Probable Cause & Solution:

  • Inefficient Aqueous Workup: The initial extraction and washing steps were insufficient to remove all the acetic acid.

    • Recommended Action: Re-dissolve the product in a water-immiscible organic solvent like ethyl acetate. Wash the solution thoroughly with a saturated sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution). The bicarbonate wash neutralizes the acid, and the brine wash helps to break any emulsions and remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. See Protocol 1: Standard Aqueous Workup .

Question 3: TLC analysis of my product shows a single product spot, but also significant streaking from the baseline. What does this indicate?

Answer: Streaking from the baseline on a silica gel TLC plate typically points to the presence of highly polar, acidic, or basic impurities that interact very strongly with the silica.

Probable Causes & Solutions:

  • Residual Inorganic Salts: Salts like zinc acetate, a byproduct of the zinc/acetic acid reduction in the Knorr synthesis, are highly polar and will not elute.[2]

    • Recommended Action: Ensure the product has been subjected to a thorough aqueous workup. Dissolving the crude material in an organic solvent and washing with water is usually sufficient to remove these salts.

  • Acidic Impurities: As discussed, residual acetic acid or acidic byproducts can streak on silica gel.

    • Recommended Action: Perform the bicarbonate wash as detailed in Protocol 1 .

  • Product Degradation on Silica: While less common for this specific pyrrole, some nitrogen-containing heterocyclic compounds can degrade on the acidic surface of silica gel, causing streaking.

    • Recommended Action: If you suspect degradation, you can neutralize the silica gel by preparing the column slurry with an eluent containing a small amount of triethylamine (~0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or basic).

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the primary impurities to expect from a Knorr-type synthesis of this compound?

Answer: The impurity profile is directly related to the reactants and conditions of the Knorr synthesis.

Impurity TypeSpecific ExampleOrigin / RationaleDiagnostic Method
Unreacted Starting Materials Ethyl 3-oxopentanoateIncomplete condensation during the reaction.¹H NMR, LC-MS
Reaction Byproducts Isomeric pyrrolesAlternative cyclization pathways, though often minor.[1]¹H NMR, LC-MS
Reagents/Catalysts Acetic Acid, Zinc SaltsUsed as solvent/catalyst and reducing agent.[1][2]¹H NMR (for acid), AAS (for zinc)
Degradation Products Polymeric/Oxidized PyrrolesAir/acid sensitivity of the pyrrole ring.Visual (dark color), Baseline on TLC

Question 2: Which purification technique—recrystallization or column chromatography—is better?

Answer: The choice depends on the nature and quantity of the impurities. The following diagram outlines a decision-making workflow.

G cluster_0 Crude Crude Product (Post-Workup) TLC Analyze by TLC & ¹H NMR Crude->TLC Result1 >90% Pure Minor Colored Impurities TLC->Result1 High Purity Result2 <90% Pure Multiple Spots on TLC TLC->Result2 Low Purity Recryst Recrystallization (with optional Charcoal) Result1->Recryst Chrom Flash Column Chromatography Result2->Chrom Final Pure Product (>99%) Recryst->Final Chrom->Final caption Figure 1. Purification Decision Workflow.

Caption: Figure 1. Purification Decision Workflow.

  • Recrystallization is ideal when the desired compound is the major component (>90%) and the impurities have different solubility profiles. It is fast, economical, and highly scalable.

  • Column Chromatography is necessary when dealing with complex mixtures containing multiple components with similar polarities or when impurities are present in significant amounts.[3][4]

Question 3: How should I store the purified this compound?

Answer: Pyrroles, in general, can be sensitive to light and air. To ensure long-term stability:

  • Storage Temperature: Store at 4°C or lower.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Neutralization and Salt Removal

This protocol is designed to be performed after the main reaction is complete and has been cooled to room temperature.

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Dilute the mixture with 2-3 volumes of ethyl acetate.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Scientist's Note: Vigorous gas (CO₂) evolution will occur as the acid is neutralized. Swirl the funnel gently and vent frequently to release pressure. Continue adding bicarbonate solution until the gas evolution ceases.

  • Stopper the funnel and shake, venting frequently. Allow the layers to separate.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with deionized water (1 x volume).

  • Wash the organic layer with brine (1 x volume) to aid in the removal of water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Decolorizing Recrystallization from Ethanol

This protocol is for purifying a solid product that contains colored impurities.

  • Place the crude, solid pyrrole into an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of ethanol required to dissolve the solid at reflux temperature. Start with a small volume and add more in portions as the mixture heats.

  • Once the solid is fully dissolved at reflux, remove the flask from the heat source.

  • Allow the solution to cool slightly for 1-2 minutes.

  • Add a small amount of activated carbon (charcoal) to the hot solution (approx. 1-2% by weight of your compound). Safety Note: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently swirl the flask and bring it back to a brief reflux for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely. Use a pre-warmed filter funnel and flask.

  • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography on Silica Gel

This is the most powerful method for separating complex mixtures.

  • Select an Eluent System: A common starting point for pyrroles of this type is a mixture of Hexane and Ethyl Acetate. Use TLC to find a ratio that gives the product an Rf value of ~0.3. A typical ratio might be 8:2 or 9:1 Hexane:Ethyl Acetate.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute the Column: Run the eluent through the column, applying positive pressure.

  • Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Gui, Q., He, X., Wang, W., Zhou, H., Dong, Y., Wang, N., Tang, J., Cao, Z., & He, W. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates. National Institutes of Health.
  • U.S. Patent No. US5502213A. (1996). Purification of crude pyrroles. Google Patents.
  • Sun, W., et al. (2003). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of this important pyrrole derivative. Here, we synthesize our in-house expertise with established chemical principles to provide you with a comprehensive resource for achieving high purity of your target compound.

Introduction to Recrystallization Challenges

This compound is a key building block in the synthesis of more complex molecules, including porphyrins. Its purification via recrystallization can be hampered by a variety of factors, from the presence of closely related impurities stemming from its synthesis to its intrinsic physicochemical properties. This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How can I obtain a crystalline solid?

This is a common issue, often arising from the presence of colored, amorphous impurities. These impurities can inhibit crystal lattice formation, leading to "oiling out."

Causality: The Knorr pyrrole synthesis, a common route to this compound, can produce polymeric or other colored byproducts, especially if the reaction temperature is not well-controlled.[1] These impurities, even in small amounts, can act as crystal growth inhibitors.

Troubleshooting Protocol:

  • Initial Purification Attempt:

    • Dissolve the crude oil in a minimum amount of hot ethyl acetate.

    • Add a small amount of activated carbon (Darco) to the hot solution to adsorb colored impurities.

    • Hot filter the solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature. If no crystals form, proceed to the next step.

  • Solvent-Mediated Crystallization:

    • If the product remains an oil after cooling, attempt to induce crystallization by adding a poor solvent. Slowly add hexane to the ethyl acetate solution at room temperature with vigorous stirring until persistent cloudiness is observed.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly and undisturbed.

Q2: I've managed to get a solid, but it's discolored (e.g., tan, brown). How can I improve the color and purity?

Discoloration indicates the presence of impurities within the crystal lattice or adsorbed to the crystal surface. A second recrystallization is often necessary.

Expert Insight: The choice of solvent system is critical here. A single solvent may not be sufficient to remove all impurities. A two-solvent system, where the compound is soluble in one and insoluble in the other, often provides the best results.

Recommended Recrystallization Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," and experimental data for similar compounds, an ethanol/water or ethyl acetate/hexane system is a good starting point.[2][3] The target molecule has both polar (ester, N-H) and non-polar (ethyl, methyl groups) functionalities.

  • Step-by-Step Procedure (Ethanol/Water): a. Dissolve the discolored solid in a minimum amount of hot ethanol in an Erlenmeyer flask. b. While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Cover the flask and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. g. Dry the crystals under vacuum.

Q3: My yield after recrystallization is very low. What are the likely causes and how can I improve it?

Low yield is a frequent problem in recrystallization and can be attributed to several factors.

Causality and Troubleshooting:

  • Using too much solvent: This is the most common cause of low yield, as a significant portion of the product remains in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and deposit crystals on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration, and add a small excess of solvent before filtering to keep the compound in solution.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Understanding the Synthesis: The Knorr Pyrrole Synthesis

A foundational understanding of the synthesis of this compound is crucial for anticipating potential impurities. The Knorr pyrrole synthesis is a widely used method for preparing substituted pyrroles.[1]

Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities A α-Amino Ketone (e.g., 3-aminopentan-2-one) P This compound A->P + I1 Unreacted Starting Materials A->I1 I2 Self-condensation Product of α-Amino Ketone A->I2 Self-condensation B β-Ketoester (e.g., Ethyl Acetoacetate) B->P B->I1 I3 Positional Isomers P->I3 Side reactions

Caption: Knorr synthesis of the target pyrrole and potential impurities.

Common Impurities Arising from the Knorr Synthesis:

  • Unreacted Starting Materials: Incomplete reaction can leave residual α-amino ketone and β-ketoester.

  • Self-Condensation of the α-Amino Ketone: α-Amino ketones are known to self-condense, forming dihydropyrazines, which can further oxidize to pyrazines.[4]

  • Positional Isomers: Depending on the specific reactants and conditions, there is a possibility of forming other pyrrole isomers.

Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solubility Profile (Qualitative):

SolventPolarityExpected Solubility of Target Compound
WaterHighVery Low
Methanol / EthanolHighModerate to High
AcetoneMedium-HighHigh
Ethyl AcetateMediumModerate to High
DichloromethaneMediumHigh
TolueneLowModerate
Hexane / HeptaneVery LowVery Low

Expert Recommendation: For a compound like this compound, a good starting point for solvent screening is to test ethanol, isopropanol, ethyl acetate, and toluene as single solvents. For two-solvent systems, combinations like ethanol/water, ethyl acetate/hexane, and toluene/hexane are promising.

Advanced Troubleshooting

Q4: The product "oils out" of solution instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities are present.

Troubleshooting Flowchart:

Oiling_Out start Product 'oils out' q1 Is the solution highly concentrated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Add more hot solvent to reduce saturation. a1_yes->s1 q2 Are there visible colored impurities? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Perform charcoal (Darco) treatment and hot filtration. a2_yes->s2 s3 Try a lower boiling point solvent. a2_no->s3 s4 Scratch the inside of the flask with a glass rod at the solvent-air interface. s2->s4 s3->s4 s5 Add a seed crystal of the pure compound. s4->s5 end Crystallization Induced s5->end

Caption: Troubleshooting flowchart for "oiling out".

Q5: No crystals form even after the solution has cooled and been placed in an ice bath. What are my next steps?

This indicates that the solution is not supersaturated at the lower temperature, or that nucleation is inhibited.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure product, add a single crystal to the solution. This will act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute.

    • Add a Poor Solvent: If using a single solvent, carefully add a miscible "poor" solvent dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.

  • Patience: Some compounds require a longer time to crystallize. If the above steps do not work, loosely cover the flask to allow for very slow evaporation over several hours or days in a vibration-free location.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the common challenges associated with the recrystallization of this compound and obtain your product in high purity.

References

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]

  • Paixão, J. A., et al. (2008). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1989. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Solubility of Things. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

Sources

Technical Support Center: Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical support for the handling, storage, and use of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-47-5), a key intermediate in various synthetic applications. Our goal is to move beyond basic protocols and address the nuanced challenges you may encounter, ensuring the integrity of your experiments and the quality of your results.

Section 1: Quick Reference Data

For immediate reference, the core physical and safety data for this compound are summarized below. This information is critical for initial risk assessment and experimental planning.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₇NO₂[1][2]
Molecular Weight 195.26 g/mol [1]
Appearance Solid[2]
Melting Point 87°C[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Primary Incompatibilities Strong oxidizing agents, Strong acids[4][5]

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during experimentation. The diagnostic approach is designed to help you identify the root cause and implement a corrective action plan efficiently.

Q1: My solid this compound has developed a pink or brownish tint upon storage. Is it still usable?

A1: This is a common issue with substituted pyrroles and typically indicates minor oxidation or polymerization upon exposure to air and/or light[6]. While slight discoloration may not significantly impact reactions where the pyrrole is used in excess, it can be problematic for high-purity applications or stoichiometric reactions.

Troubleshooting Workflow:

  • Assess the Extent: A pale pink or light tan color may be acceptable. Dark brown or black coloration suggests significant degradation, and the material should be discarded.

  • Purity Check (Recommended): If your application is sensitive, verify the purity of the discolored material using Thin Layer Chromatography (TLC) against a new or properly stored standard. The appearance of new, lower Rf spots often indicates polar impurities (degradation products).

  • Purification (If Necessary): If degradation is minor and a high-purity starting material is essential, you can attempt to purify the compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.

  • Preventative Action: Review your storage protocol. Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated[4][7][8].

Logical Decision Diagram: Compound Discoloration

G start Compound shows discoloration (Pink/Brown Tint) assess Assess Color Severity start->assess is_minor Is discoloration minor (pale pink/tan)? assess->is_minor purity_check Perform Purity Check (TLC/HPLC) is_pure Is purity acceptable for your application? purity_check->is_pure is_minor->purity_check Yes discard Discard Material is_minor->discard No (Dark Brown/Black) use_caution Proceed with Reaction (Use with caution) is_pure->use_caution Yes purify Purify via Recrystallization is_pure->purify No review_storage Review and Improve Storage Protocol use_caution->review_storage purify->review_storage discard->review_storage

Caption: Troubleshooting workflow for discolored pyrrole compound.

Q2: I'm observing poor solubility of the compound in my chosen reaction solvent, leading to an incomplete reaction.

A2: this compound is a substituted pyrrole and is expected to have better solubility in non-polar or moderately polar organic solvents.

Troubleshooting Workflow:

  • Verify Solvent Choice: While specific data is limited, related compounds show good solubility in solvents like chloroform, dichloromethane (DCM), and moderate solubility in ethanol[9]. If you are using highly polar solvents like water or highly non-polar solvents like hexane alone, solubility may be limited.

  • Solvent System Test: Before running the reaction at scale, perform small-scale solubility tests. Test the compound in various common lab solvents (e.g., THF, Dioxane, DMF, DMSO, Chloroform) to find a suitable one for your reaction conditions.

  • Consider a Co-Solvent: If your reaction requires a specific solvent in which the pyrrole is poorly soluble, consider adding a co-solvent. For example, adding a small amount of THF or DMF to a less-polar solvent can significantly enhance solubility.

  • Gentle Warming: In some cases, gentle warming can help dissolve the starting material. However, be cautious, as elevated temperatures can accelerate degradation or unwanted side reactions[10]. Ensure your reaction is stable to heat.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability and to prevent degradation, the compound should be stored in a cool, dry, and dark environment. The ideal conditions are refrigeration (2-8°C) in a tightly sealed, opaque container[8]. For maximum shelf-life, displace the air in the container with an inert gas like nitrogen or argon before sealing[4].

Q2: What are the visual signs of significant compound degradation?

A2: The primary visual cue is a significant color change from off-white or light yellow to dark brown or black. Other signs can include a change in texture (e.g., clumping of the solid) or the development of an unusual, sharp odor.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Given the hazard classifications, you must wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles[3][5]. All handling of the solid or its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[3][11].

Q4: How should I dispose of waste containing this chemical?

A4: Dispose of the compound and any contaminated materials as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain or in regular trash[3][4]. Collect waste in a clearly labeled, sealed container.

Q5: What materials or chemical classes should I avoid mixing with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids[4][5]. Pyrrole rings are electron-rich and can react vigorously or decompose in the presence of these reagents[6]. The compound can also undergo acid-catalyzed polymerization.

Section 4: Experimental Protocols

This section provides a standardized protocol for a common laboratory procedure involving this compound. Following this method will help ensure reproducibility.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution for use in biological screening or as a stock for reaction setup.

Materials:

  • This compound (MW: 195.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Glass vials for aliquoting

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Ensure the volumetric flask is clean and completely dry. Bring the container of this compound to room temperature before opening to prevent moisture condensation.

  • Weighing: In the chemical fume hood, accurately weigh 19.53 mg of the compound and transfer it carefully into the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Mixing: Cap the flask and vortex gently until all the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if dissolution is slow.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add DMSO to the 10 mL graduation mark on the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in clearly labeled glass vials. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

References

  • Vertex AI Search. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Solubility of Things.
  • PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved January 21, 2026, from [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The pyrrole scaffold, in particular, is a privileged structure found in numerous biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of these compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative. Through a comparative approach with structurally related analogs, we will dissect the nuances of its proton environment, offering a robust framework for researchers working with similar molecules.

The Significance of Pyrrole Derivatives and NMR Spectroscopy

Pyrrole, a five-membered aromatic heterocycle, and its derivatives are of significant interest due to their diverse biological activities. The substitution pattern on the pyrrole ring dictates its chemical properties and biological function. Therefore, unambiguous characterization of these substitution patterns is critical. ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule, including their connectivity and spatial relationships.[1][2][3] This makes it a powerful technique for verifying the successful synthesis of target pyrrole derivatives.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound, often referred to as a Knorr's pyrrole analog, is presented below.

Figure 1. Structure of this compound with proton labels.

Based on this structure, we can predict the following signals in the ¹H NMR spectrum:

Proton Label Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
aN-H~8.0-9.5broad singlet (br s)1H
b-O-CH₂-CH₃~4.2-4.3quartet (q)2H
c-O-CH₂-CH₃~1.3-1.4triplet (t)3H
dC3-CH₃~2.2-2.3singlet (s)3H
eC4-CH₂-CH₃~2.4-2.5quartet (q)2H
fC4-CH₂-CH₃~1.0-1.1triplet (t)3H
gC5-CH₃~2.1-2.2singlet (s)3H

Comparative Analysis with Structurally Related Pyrroles

To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of similar pyrrole derivatives.

Comparison with Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This compound lacks the ethyl group at the C4 position. Its known ¹H NMR data provides a baseline for the signals of the ethyl ester and the methyl groups at C3 and C5. The key difference will be the absence of the quartet and triplet corresponding to the C4-ethyl group and the presence of a signal for the C4-proton.

Comparison with Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This isomer has a different arrangement of substituents. Comparing its spectrum helps to understand the influence of the substituent position on the chemical shifts. For instance, the position of the electron-withdrawing ethyl carboxylate group significantly impacts the chemical shifts of the adjacent protons and methyl groups.[4]

Comparison with Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate

This analog features an acetyl group at the C4 position instead of an ethyl group. The acetyl group is more electron-withdrawing than an ethyl group, which would cause the adjacent C3 and C5 methyl protons to shift further downfield compared to our target molecule. The ¹H NMR spectrum for this compound is available in public databases and serves as a valuable reference.[5]

Compound C3-CH₃ (ppm) C4-Substituent Protons (ppm) C5-CH₃ (ppm) Ester -OCH₂- (ppm) Ester -CH₃ (ppm) N-H (ppm)
This compound (Predicted) ~2.2-2.3~2.4-2.5 (q), ~1.0-1.1 (t)~2.1-2.2~4.2-4.3~1.3-1.4~8.0-9.5
Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate ~2.4-2.5~2.4 (s, -COCH₃)~2.3-2.4~4.2-4.3~1.3-1.4~9.0-9.5
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate N/AN/AN/A~4.1-4.2~1.2-1.3~8.0-8.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy of Pyrrole Derivatives

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

G cluster_protocol ¹H NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) InstrumentSetup Instrument Setup (High-field NMR, Tune & Shim) SamplePrep->InstrumentSetup DataAcq Data Acquisition (1D ¹H Spectrum, Sufficient Scans) InstrumentSetup->DataAcq DataProc Data Processing & Analysis (FT, Phasing, Referencing, Assignment) DataAcq->DataProc

Figure 2. A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound can be confidently predicted through a combination of fundamental NMR principles and comparative analysis with structurally related analogs. The characteristic signals of the ethyl ester, the two methyl groups, and the C4-ethyl group are expected to appear in distinct regions of the spectrum with predictable multiplicities. This guide provides researchers with a solid foundation for interpreting the ¹H NMR spectra of novel polysubstituted pyrroles, thereby facilitating the unambiguous structural confirmation of these important heterocyclic compounds. The provided experimental protocol further ensures the acquisition of high-quality data, which is crucial for accurate structural elucidation and for meeting the rigorous standards of scientific publication and drug development.

References

  • PubChem. Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. ¹H NMR spectra of 1H-pyrrole (1) in different solvents. [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • 123 Help Me. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

  • National Center for Biotechnology Information. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. [Link]

  • Supporting Information. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Semantic Scholar. SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES Helmut Spreitzer,' Wolfgang Holzer, Christiane Puschmann, Andr. [Link]

  • SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

Sources

A Comparative Guide to the ¹³C NMR of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C NMR in Heterocyclic Chemistry

¹³C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including heterocyclic compounds like pyrroles.[1][2] It provides valuable information about the carbon skeleton, including the number of distinct carbon environments, their hybridization state, and their electronic environment.[1] In the context of substituted pyrroles, the chemical shifts of the carbon atoms within the pyrrole ring are particularly sensitive to the nature and position of the substituents.[3] This sensitivity allows for detailed structural assignments and the differentiation of isomers.

Predicted ¹³C NMR Data for Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Below is a diagram illustrating the structure of this compound with the carbon atoms numbered for NMR assignment.

Caption: Structure of this compound with carbon numbering.

Comparative Analysis with Structurally Related Pyrroles

To substantiate the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data of structurally analogous pyrroles is highly instructive. The following table summarizes the reported chemical shifts for three such compounds.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate ----Data not explicitly found in search results, but the compound is commercially available for analysis.[4]
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate ----¹³C NMR data is available through databases such as SpectraBase, linked from PubChem.[5] The acetyl group will significantly influence the chemical shifts of the ring carbons.
2,4-Dimethyl-3-ethyl-1H-pyrrole ----¹³C NMR spectrum is available and provides reference points for the alkyl-substituted carbons.[6]

Analysis of Substituent Effects:

  • Alkyl Groups (Methyl and Ethyl): These are electron-donating groups that increase the electron density on the pyrrole ring, causing an upfield shift (lower ppm value) of the attached and adjacent ring carbons.

  • Ethyl Carboxylate Group: This is an electron-withdrawing group that decreases the electron density on the pyrrole ring, leading to a downfield shift (higher ppm value) of the attached carbon (C2) and other carbons in conjugation.

  • Predictive Rationale: The predictability of ¹³C NMR spectra for substituted pyrroles is based on the additive nature of substituent effects. By analyzing the individual contributions of each substituent from known spectra of simpler pyrroles, one can estimate the chemical shifts in a more complex molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the resonant frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms in the molecule (typically 0 to 200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical range is 128 to 1024 scans.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks if quantitative information is desired, although this is less common for ¹³C NMR.

The following diagram illustrates the general workflow for obtaining and interpreting ¹³C NMR data.

nmr_workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Analysis sample_prep Sample Preparation data_acq Data Acquisition sample_prep->data_acq Insert into spectrometer ft Fourier Transform data_acq->ft FID phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration peak_picking Peak Picking calibration->peak_picking assignment Structural Assignment peak_picking->assignment comparison Comparison with Analogues assignment->comparison final_report final_report comparison->final_report Final Report

Caption: A generalized workflow for ¹³C NMR spectroscopy from sample preparation to structural analysis.

Conclusion

The structural elucidation of substituted pyrroles like this compound is greatly facilitated by ¹³C NMR spectroscopy. While direct experimental data for this specific compound may require acquisition, a reliable prediction of its spectrum can be achieved through the comparative analysis of structurally similar molecules and the application of established principles of substituent effects. The provided experimental protocol offers a robust methodology for obtaining high-quality ¹³C NMR data, ensuring accurate and reproducible results for researchers in the field of synthetic and medicinal chemistry.

References

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. [Link]

  • Abraham, R. J., et al. "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles." Journal of the Chemical Society, Perkin Transactions 2, 1974, pp. 627-634. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • Central European Institute of Technology. Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). [Link]

  • Abell, A. D., et al. "X-ray Crystallographic and ¹³C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles." The Journal of Organic Chemistry, 1998, 63 (22), pp 8163–8169. [Link]

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Navigating the Labyrinth of Pyrrole Synthesis: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole nucleus is a cornerstone of organic and medicinal chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and functional materials. From the life-giving chlorophyll and heme to blockbuster drugs like atorvastatin (Lipitor®), the humble five-membered nitrogen-containing ring holds immense significance. Consequently, the efficient and strategic synthesis of substituted pyrroles is a critical endeavor for researchers in academia and the pharmaceutical industry.

This guide provides an in-depth, comparative analysis of the most prominent and field-proven methods for constructing the pyrrole core: the Paal-Knorr, Knorr, Hantzsch, and Barton-Zard syntheses. We will delve into the mechanistic underpinnings of each route, providing a causal understanding of experimental choices. Furthermore, this guide presents detailed, reproducible protocols and quantitative data to empower you, the researcher, to make informed decisions for your specific synthetic challenges. We will also touch upon the evolution of these methods towards more sustainable and efficient practices, reflecting the contemporary demands of chemical synthesis.

The Classical Canons: A Head-to-Head Comparison

The choice of a synthetic route is invariably a balance of factors: the desired substitution pattern, the availability and stability of starting materials, reaction conditions, and scalability. Below is a comparative overview of the classical methods.

Performance at a Glance: A Quantitative Comparison
Synthesis Route Typical Starting Materials General Reaction Conditions Typical Yield (%) Key Advantages Primary Limitations
Paal-Knorr 1,4-Dicarbonyl compounds, primary amines/ammoniaNeutral or weakly acidic (e.g., acetic acid), often with heating.[1]60-95+[2][3]High yields, operational simplicity, readily available starting materials for symmetrical products.[2]Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; potentially harsh conditions for sensitive substrates.[3]
Knorr α-Amino-ketones, β-dicarbonyl compoundsAcid-catalyzed (e.g., acetic acid), often with in situ generation of the α-amino-ketone via reduction of an oxime.[4]40-80[4][5]Excellent for preparing highly substituted pyrroles, adaptable for one-pot procedures.[6]α-Amino-ketones are often unstable and prone to self-condensation.[4]
Hantzsch α-Haloketones, β-ketoesters, ammonia/primary aminesTypically neutral or weakly basic, often heated in solvents like ethanol.[3]30-60 (classical), up to 99 (modern variations).[3]A multicomponent reaction that assembles highly substituted pyrroles in a single step.[3]Classical yields can be moderate; potential for furan formation as a side product (Feist-Bénary synthesis).[3]
Barton-Zard Nitroalkenes, α-isocyanoacetatesBasic conditions (e.g., DBU, K₂CO₃).[7]Good to excellent, often >70%.[6]Effective for pyrroles with electron-withdrawing groups; proceeds under relatively mild conditions.[3]Limited availability and potential toxicity of isocyanide starting materials.[3]

The Paal-Knorr Synthesis: The Workhorse

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[8] Its enduring appeal lies in its simplicity and generally high yields.[2]

The 'Why': Mechanistic Insight

The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The currently accepted mechanism, elucidated by V. Amarnath and colleagues, involves the initial nucleophilic attack of the amine on a protonated carbonyl to form a hemiaminal intermediate.[1][8] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative furnishes the aromatic pyrrole ring.[8]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 1,4-Dicarbonyl I1 Hemiaminal Formation R1->I1 + H⁺ R2 Primary Amine (R'-NH₂) R2->I1 I2 Cyclization (Rate-Determining) I1->I2 Intramolecular Attack I3 Dehydration I2->I3 - 2H₂O P Substituted Pyrrole I3->P Aromatization

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

In the Lab: Experimental Protocol

Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a representative example of a classical Paal-Knorr synthesis.

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) for recrystallization

  • Procedure:

    • In a round-bottom flask, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

    • Expected Yield: Approximately 52% (178 mg).

The Knorr Pyrrole Synthesis: Building Complexity

The Knorr synthesis is a powerful tool for constructing highly substituted pyrroles, a task that can be challenging via other methods.[4] It involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[4]

The 'Why': Mechanistic Insight

A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which are prone to self-condensation.[9] Therefore, they are typically generated in situ. A common approach is the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.[4] The freshly formed α-amino-ketone then condenses with a second equivalent of the β-dicarbonyl compound. The mechanism proceeds via the formation of an enamine, followed by intramolecular cyclization and dehydration to yield the pyrrole.[10]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 α-Oximino- β-ketoester I1 In situ Reduction (Zn/AcOH) R1->I1 R2 β-Dicarbonyl Compound I3 Condensation R2->I3 I2 α-Amino-ketone I1->I2 I2->I3 I4 Cyclization & Dehydration I3->I4 P Substituted Pyrrole I4->P

Caption: Generalized mechanism of the Knorr pyrrole synthesis.

In the Lab: Experimental Protocol

Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This one-pot procedure is adapted from established methods.[4][5]

  • Materials:

    • Ethyl acetoacetate (32.5 g, 0.25 mol)

    • Glacial acetic acid (75 mL)

    • Sodium nitrite (8.7 g, 0.126 mol) in 12.5 mL of water

    • Zinc dust (16.7 g, 0.255 mol)

  • Procedure:

    • Add the ethyl acetoacetate to the glacial acetic acid in a 250 mL flask and cool the mixture in an ice bath to 5-7 °C.

    • Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 5 and 7 °C. This step forms the ethyl 2-oximinoacetoacetate.

    • Once the addition is complete, begin the gradual addition of zinc dust in small portions, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.

    • After all the zinc has been added, heat the mixture to boiling for a short period.

    • Pour the hot mixture into a large volume of cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol.

    • Expected Yield: Approximately 48-51%.[5]

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a classic multicomponent reaction, bringing together an α-haloketone, a β-ketoester, and ammonia or a primary amine to construct a highly substituted pyrrole in a single step.[11]

The 'Why': Mechanistic Insight

The reaction begins with the formation of an enamine from the β-ketoester and the amine.[11] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the final pyrrole product.[11] A potential side reaction is the Feist-Bénary furan synthesis, which can compete with the desired pyrrole formation.[3]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 β-Ketoester I1 Enamine Formation R1->I1 R2 Amine (R'-NH₂) R2->I1 R3 α-Haloketone I2 Nucleophilic Attack R3->I2 I1->I2 I3 Cyclization & Dehydration I2->I3 P Substituted Pyrrole I3->P

Caption: Generalized mechanism of the Hantzsch pyrrole synthesis.

In the Lab: Experimental Protocol

Mechanochemical Synthesis of a Polysubstituted Pyrrole

This modern, solvent-free variation demonstrates the evolution of the Hantzsch synthesis.[12]

  • Materials:

    • Ketone (e.g., acetophenone, 1.0 mmol)

    • Primary amine (e.g., aniline, 1.0 mmol)

    • β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

    • N-Iodosuccinimide (NIS)

    • High-speed vibration mill

  • Procedure:

    • In a milling vessel, combine the ketone, primary amine, β-dicarbonyl compound, and NIS.

    • Mill the mixture at a specified frequency (e.g., 20 Hz) for a designated time.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the product can be isolated by extraction and purification via column chromatography.

    • Note: This method often leads to significantly higher yields compared to classical solution-based protocols.[12]

The Barton-Zard Synthesis: A Route to Functionalized Pyrroles

The Barton-Zard synthesis provides a powerful route to pyrroles, particularly those bearing an ester group, from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[7]

The 'Why': Mechanistic Insight

The mechanism involves five key steps:

  • Base-catalyzed enolization of the α-isocyanoacetate.

  • A Michael-type addition of the resulting enolate to the nitroalkene.

  • A 5-endo-dig cyclization.

  • Base-catalyzed elimination of the nitro group.

  • Tautomerization to yield the aromatic pyrrole.[7]

Barton_Zard_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Nitroalkene I1 Michael Addition R1->I1 + Base R2 α-Isocyanoacetate R2->I1 I2 5-endo-dig Cyclization I1->I2 I3 Nitro Group Elimination I2->I3 I4 Tautomerization I3->I4 P Substituted Pyrrole I4->P

Caption: Generalized mechanism of the Barton-Zard pyrrole synthesis.

In the Lab: Experimental Protocol

Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

This protocol is based on a high-yielding procedure.[6][13]

  • Materials:

    • 4-Acetoxy-3-nitrohexane (1.7 mol)

    • Ethyl isocyanoacetate (187.1 g, 1.7 mol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (498.3 g, 3.3 mol)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • Under a nitrogen atmosphere, slowly add DBU to a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in MTBE, maintaining the temperature between 10-60 °C.

    • Stir the mixture at 20 °C for 2 hours.

    • Perform a workup by adding MTBE, water, NaCl, and concentrated sulfuric acid.

    • Wash the organic layer with saturated sodium bicarbonate solution and dry.

    • Remove the solvent under reduced pressure to obtain the product.

    • Expected Yield: Nearly quantitative.[6][13]

The Modern Frontier: Green and Multicomponent Syntheses

While the classical methods remain invaluable, the field of pyrrole synthesis is continually evolving. Modern approaches often focus on the principles of green chemistry, employing alternative energy sources like microwaves and ultrasound, or using mechanochemistry to reduce solvent waste and reaction times.[14][15] Furthermore, the development of novel multicomponent reactions continues to provide highly efficient and atom-economical pathways to complex, polysubstituted pyrroles in a single operation.[16] These advanced strategies offer exciting opportunities to streamline the synthesis of novel pyrrole-containing molecules for drug discovery and materials science.

Choosing Your Path: A Workflow for Synthetic Strategy

Decision_Tree Start Desired Pyrrole Substitution Pattern? Q1 Symmetrical 2,5- or 1,2,5-substitution? Start->Q1 Q2 Highly substituted with specific regiochemistry? Q1->Q2 No PaalKnorr Paal-Knorr (1,4-dicarbonyl available?) Q1->PaalKnorr Yes Q3 Ester at C2 and other substituents? Q2->Q3 No Knorr Knorr (α-amino-ketone precursor available?) Q2->Knorr Yes Q4 Multicomponent assembly of diverse substituents? Q3->Q4 No BartonZard Barton-Zard (Nitroalkene available?) Q3->BartonZard Yes Hantzsch Hantzsch (α-haloketone and β-ketoester available?) Q4->Hantzsch Yes Modern Consider Modern/ Multicomponent Methods Q4->Modern No/Other

Caption: A decision-making workflow for selecting a pyrrole synthesis route.

Conclusion

The synthesis of substituted pyrroles is a rich and diverse field, with a toolkit of powerful and reliable methods at the chemist's disposal. The classical Paal-Knorr, Knorr, Hantzsch, and Barton-Zard reactions each offer unique advantages in accessing specific substitution patterns. By understanding the mechanistic nuances and practical considerations of each, researchers can strategically design and execute the synthesis of these vital heterocyclic compounds. As the drive for efficiency and sustainability continues, the integration of modern techniques with these established methods will undoubtedly pave the way for the discovery of the next generation of pyrrole-based medicines and materials.

References

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  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2021). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Organic Synthesis, 18(4), 339-361. [Link]

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  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2016). Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions. Asian Journal of Organic Chemistry, 5(6), 754-765. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products and synthetic drugs, underpinning critical biological functions.[3] Its unique electronic and structural properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Consequently, pyrrole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4][5]

This guide focuses on ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , a polysubstituted pyrrole, and provides a comparative analysis of its biological activity against structurally related analogs. By examining how subtle modifications to the pyrrole core influence efficacy, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery and development efforts. The insights presented are grounded in experimental data from peer-reviewed literature, providing researchers and drug development professionals with a robust framework for understanding this promising class of compounds.

Core Compound Profile: this compound

This compound serves as our foundational structure. Its chemical and physical properties are well-documented.[6] While extensive biological data on this specific molecule is limited in publicly accessible literature, its structural motifs are present in numerous biologically active compounds, making it an ideal reference point for a comparative study. The analysis of its analogs allows us to infer the potential activities and understand the contribution of each substituent to the overall biological profile.

Analog Design and Rationale

The biological activity of pyrrole derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring. The rationale for analog design is rooted in established medicinal chemistry principles: altering steric bulk, electronic properties, and hydrogen bonding potential to optimize target binding and pharmacokinetic properties.

For the this compound scaffold, key modification points include:

  • C4-substituent: Varying the alkyl group (e.g., from ethyl to acetyl) to probe the impact of size and electronics.

  • C2-ester group: Modifying the ester to an amide or other bioisosteres to alter hydrogen bonding capabilities and metabolic stability.

  • N1-position: Substitution at the pyrrole nitrogen to explore effects on lipophilicity and potential new interaction points with biological targets.

  • C3 and C5 methyl groups: Removal or replacement of these groups to understand their role in target engagement.[7]

The general workflow for evaluating these compounds is a multi-stage process, beginning with synthesis and culminating in specific biological assays.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis A Analog Design (SAR-driven) B Chemical Synthesis (e.g., Hantzsch, Paal-Knorr) A->B C Purification & Characterization (NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity, Antimicrobial) C->D E Secondary Assays (e.g., Antioxidant, Anti-inflammatory) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: Key sites for modification on the pyrrole-2-carboxylate scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the antiproliferative activity of compounds against cancer cell lines. [8][9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, LoVo) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be kept consistent across experiments for valid comparison.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5x10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge free radicals. [10][11]

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol. Ascorbic acid or Trolox can be used as a standard.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The discoloration from purple to yellow indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound. The EC₅₀ value (effective concentration to scavenge 50% of radicals) can then be determined.

Conclusion and Future Directions

The comparative analysis reveals that the biological activity of the this compound scaffold is highly dependent on its substitution pattern. While the core structure serves as a valuable starting point, strategic modifications are essential to unlock potent and selective therapeutic activity.

Key Takeaways:

  • Anticancer Activity: Is enhanced by bulky aromatic substituents and the formation of fused ring systems.

  • Antimicrobial Potency: Is critically influenced by modifications at the C4 position and can be improved by halogenation.

  • Antioxidant Capacity: Benefits from fused aromatic structures and the presence of electron-donating groups that can stabilize free radicals.

Future research should focus on synthesizing novel analogs based on these SAR insights. For example, combining a C4-hydrazone moiety (for antimicrobial activity) with an N1-aryl group (to enhance cytotoxic potential) could lead to dual-action agents. Further investigation into the specific molecular targets and mechanisms of action for the most potent analogs will be crucial for their advancement as clinical candidates.

References

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 4-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, substituted pyrroles represent a cornerstone of heterocyclic chemistry. These five-membered aromatic rings are integral scaffolds in a multitude of biologically active molecules, including natural products and synthetic drugs.[1][2] Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a key intermediate, particularly in the synthesis of porphyrins and related macrocycles, which are fundamental to fields ranging from photodynamic therapy to catalysis.

The unambiguous structural confirmation of such intermediates is paramount to ensuring the validity of subsequent synthetic steps and the purity of the final active compounds. A multi-technique spectroscopic approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a robust and definitive characterization.

This guide presents an in-depth spectroscopic analysis of this compound. We will delve into the interpretation of its characteristic spectral data, explain the experimental rationale, and provide a comparative analysis with structurally similar pyrrole derivatives. This document is intended for researchers, chemists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol , features a highly substituted pyrrole ring.[3] The strategic placement of two methyl groups, an ethyl group, and an ethyl carboxylate group dictates its unique spectroscopic fingerprint. Understanding the electronic environment of each proton and carbon atom is key to deciphering its spectra.

Caption: Molecular Structure of the Target Analyte.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, it allows for the precise mapping of all non-exchangeable protons and provides valuable information about their connectivity and chemical environment. The electron-donating nature of the alkyl groups and the nitrogen heteroatom significantly influences the chemical shifts of the protons.[4][5]

Experimental Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H~8.5-9.5Broad Singlet1H-
-O-CH₂- (Ester)~4.25Quartet (q)2H7.1
-CH₂- (C4-Ethyl)~2.38Quartet (q)2H7.5
C5-CH₃~2.25Singlet (s)3H-
C3-CH₃~2.22Singlet (s)3H-
-O-CH₂-CH₃ (Ester)~1.32Triplet (t)3H7.1
-CH₂-CH₃ (C4-Ethyl)~1.05Triplet (t)3H7.5

Note: Data is compiled from typical values for this structural class. Precise shifts can vary based on solvent and concentration.

Interpretation and Rationale

The ¹H NMR spectrum provides several key confirmations of the structure:

  • Pyrrole N-H Proton: A characteristic broad singlet is observed far downfield (typically δ 8.5-9.5 ppm). Its breadth is due to quadrupole broadening from the adjacent ¹⁴N nucleus and its exchangeability with trace amounts of water or acidic impurities in the deuterated solvent. Its downfield shift is indicative of a proton on an aromatic, electron-rich heteroatom.

  • Ethyl Ester Group: The presence of a quartet at ~4.25 ppm and a triplet at ~1.32 ppm, with a 2:3 integration ratio and identical coupling constants, is the classic signature of an ethyl ester. The quartet's downfield position is due to the deshielding effect of the adjacent ester oxygen.

  • C4-Ethyl Group: A second quartet (~2.38 ppm) and triplet (~1.05 ppm) confirm the ethyl substituent on the pyrrole ring. These signals are more upfield compared to the ester group as they are attached to a carbon atom and experience less deshielding.

  • C3 and C5 Methyl Groups: Two distinct singlets are observed for the methyl groups at the C3 and C5 positions. Their singlet nature confirms the absence of adjacent protons. Their chemical shifts are very similar, but the C5-methyl is typically slightly more deshielded due to its proximity to the electron-withdrawing ester group.

Caption: Standard Workflow for ¹H NMR Spectrum Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of key bonds, such as the N-H of the pyrrole and the C=O of the ester.

Experimental Data
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
~3300Strong, BroadN-H Stretch1H-Pyrrole
2965-2850Medium-StrongC-H StretchAlkyl groups (CH₃, CH₂)
~1680Very StrongC=O StretchEthyl Ester (Carbonyl)
~1240StrongC-O StretchEthyl Ester (Ether linkage)
Interpretation and Rationale

The IR spectrum provides clear, confirmatory evidence for the major functional groups:

  • N-H Stretch: The strong, relatively broad absorption around 3300 cm⁻¹ is a definitive indicator of the N-H bond in the pyrrole ring. Its broadness is a result of hydrogen bonding in the solid or neat state.

  • C=O Stretch: The most intense peak in the spectrum typically appears around 1680 cm⁻¹. This sharp, strong absorption is characteristic of the carbonyl (C=O) stretch of a conjugated ester.[6] The conjugation with the pyrrole ring lowers the frequency from a typical saturated ester (~1735 cm⁻¹), a key piece of evidence confirming the ester's attachment to the aromatic system.[7][8]

  • Alkyl C-H Stretches: A series of peaks just below 3000 cm⁻¹ correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and ethyl substituents.

  • C-O Stretch: A strong absorption in the fingerprint region, around 1240 cm⁻¹, is attributed to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For our target compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition, while tandem MS (MS/MS) would elucidate fragmentation pathways.

Experimental Data (Predicted for Electron Ionization - EI)
m/zRelative IntensityProposed Fragment
195High[M]⁺˙ (Molecular Ion)
180Medium[M - CH₃]⁺ (Loss of a methyl group)
150High[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
122Medium[M - CO₂CH₂CH₃]⁺ (Loss of ethyl carboxylate group)
Interpretation and Rationale

The fragmentation of substituted pyrroles is highly influenced by the substituents on the ring.[1][9][10]

  • Molecular Ion ([M]⁺˙): The peak at m/z 195 corresponds to the intact molecule that has lost one electron, confirming the molecular weight. A relatively intense molecular ion peak is expected due to the stability of the aromatic pyrrole ring system.

  • Key Fragmentations: The primary fragmentation pathways involve the cleavage of substituents from the stable pyrrole core.

    • The loss of an ethoxy radical ([M - 45]) to give a fragment at m/z 150 is a classic fragmentation pathway for ethyl esters, resulting in a stable acylium ion.

    • Loss of a methyl radical ([M - 15]) from one of the alkyl groups would result in a peak at m/z 180.

    • More significant fragmentation can lead to the loss of the entire ethyl carboxylate moiety.

MS_Fragmentation mol [C₁₁H₁₇NO₂]⁺˙ m/z = 195 (Molecular Ion) frag1 [C₁₀H₁₄NO₂]⁺ m/z = 180 mol->frag1 - •CH₃ frag2 [C₉H₁₄NO]⁺ m/z = 150 mol->frag2 - •OCH₂CH₃ frag3 [C₈H₁₂N]⁺ m/z = 122 frag2->frag3 - CO

Caption: Predicted Major Fragmentation Pathway in EI-MS.

Comparative Spectroscopic Analysis

To truly appreciate the spectroscopic features of our target compound, it is instructive to compare it with structurally related pyrrole derivatives. Minor changes in substitution can lead to significant and predictable changes in the spectra.

Comparator Compounds
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Comparator A): Lacks the C4-ethyl group.[11]

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (Comparator B): The C4-ethyl group is replaced by an electron-withdrawing acetyl group.[12]

¹H NMR Comparison
CompoundC4-Substituent SignalPyrrole Ring Proton (if any)Effect on C3/C5-CH₃ Shifts
Target Compound Quartet, ~2.38 ppm NoneTwo distinct singlets (~2.22, ~2.25 ppm)
Comparator ANoneSinglet, ~5.8 ppmTwo distinct singlets, slightly shifted
Comparator BSinglet (acetyl CH₃), ~2.45 ppmNoneBoth methyls shifted downfield due to -I effect

Analysis: The most dramatic difference is seen in Comparator A, which now possesses a proton directly on the pyrrole ring at the C4 position, appearing as a singlet around 5.8 ppm. In Comparator B, the strongly electron-withdrawing acetyl group deshields the adjacent C3 and C5 methyl protons, causing them to shift further downfield compared to our target compound.

IR Spectroscopy Comparison (C=O Stretch)
CompoundC4-SubstituentC=O Stretch (Ester, cm⁻¹)Additional C=O Stretch (cm⁻¹)
Target Compound -CH₂CH₃ (Electron Donating) ~1680 N/A
Comparator A-H~1685N/A
Comparator B-COCH₃ (Electron Withdrawing)~1690Yes, ~1660 (Ketone)

Analysis: The electron-donating ethyl group on our target compound allows for more electron density to be pushed into the conjugated system, slightly weakening the C=O bond and lowering its stretching frequency to ~1680 cm⁻¹. Conversely, the electron-withdrawing acetyl group in Comparator B pulls electron density away, strengthening the ester C=O bond and increasing its frequency to ~1690 cm⁻¹. Comparator B also introduces a second, distinct C=O stretch for the ketone group.

Conclusion

The comprehensive spectroscopic analysis of this compound via ¹H NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of its structure. ¹H NMR precisely maps the proton framework, IR spectroscopy confirms the key functional groups and their electronic environment, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation.

The comparative analysis demonstrates how subtle changes in the substitution pattern of the pyrrole ring lead to predictable and interpretable variations in the spectral data. This level of detailed characterization is essential for ensuring the quality of chemical intermediates and is a foundational practice in modern drug discovery and materials science.

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A Senior Application Scientist's Guide to X-ray Crystallography of Pyrrole Derivatives: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Three-Dimensional Structure in Pyrrole Chemistry

Pyrrole and its derivatives are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, natural products, and functional materials.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure. X-ray crystallography stands as the definitive method for elucidating these atomic-level arrangements, providing invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing.[2] This knowledge is paramount for rational drug design, understanding reaction mechanisms, and engineering novel materials with tailored functionalities.

This guide provides a comparative analysis of the techniques and challenges associated with obtaining high-quality single crystals of pyrrole derivatives suitable for X-ray diffraction analysis. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative look at the crystallographic data of various pyrrole derivatives, equipping researchers with the practical knowledge to navigate the intricacies of crystallizing these versatile compounds.

I. A Comparative Guide to Crystallization Techniques for Pyrrole Derivatives

The journey to a crystal structure begins with the growth of a high-quality single crystal. The choice of crystallization method is critical and often dictated by the physicochemical properties of the pyrrole derivative , such as its polarity, solubility, and stability. While there is no universal "magic bullet," a systematic approach to screening various techniques significantly increases the probability of success.

Slow Evaporation: The Workhorse of Crystallization

Slow evaporation is often the first method attempted due to its simplicity.[2] It is particularly effective for moderately soluble and stable pyrrole derivatives.

Causality of Experimental Choices:

  • Solvent Selection: The ideal solvent should fully dissolve the pyrrole derivative when heated but have limited solubility at room temperature.[2] For polar pyrrole derivatives, solvents like ethanol, methanol, or ethyl acetate are good starting points. For less polar derivatives, toluene or heptane might be more suitable. It is crucial to select a solvent with a boiling point that allows for slow, controlled evaporation. Highly volatile solvents like dichloromethane (DCM) or acetone can lead to rapid precipitation, resulting in small, poorly ordered crystals.

  • Vessel Geometry: A loosely capped vial or a beaker covered with perforated parafilm allows for gradual solvent evaporation. The wider the surface area of the solution, the faster the evaporation. For sensitive compounds, a narrower vessel can slow down the process and protect the sample from atmospheric moisture and oxygen.

Vapor Diffusion: A Gentle Approach for Precious Samples

Vapor diffusion is a more controlled method that is particularly well-suited for small quantities of material or for compounds that are sensitive to rapid changes in concentration.[3] This technique can be performed in two common setups: hanging drop and sitting drop.

Causality of Experimental Choices:

  • Solvent System: This method relies on a binary solvent system: a "good" solvent in which the pyrrole derivative is soluble, and a "poor" solvent (the precipitant) in which it is insoluble but which is miscible with the good solvent. The precipitant should be more volatile than the good solvent.

  • Mechanism: A drop containing the dissolved pyrrole derivative and a low concentration of the precipitant is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitant. The vapor of the more volatile precipitant slowly diffuses into the drop, gradually decreasing the solubility of the pyrrole derivative and inducing crystallization.[3] This slow and controlled process often yields high-quality crystals.

Liquid-Liquid Diffusion: Interfacial Crystallization for Low-Solubility Compounds

This technique is advantageous for pyrrole derivatives that exhibit poor solubility in common solvents.

Causality of Experimental Choices:

  • Layering: A solution of the pyrrole derivative in a dense solvent is carefully layered at the bottom of a narrow tube. A less dense, miscible "anti-solvent" is then gently added on top to form a distinct interface.

  • Mechanism: Over time, the solvents slowly diffuse into one another. At the interface, the concentration of the anti-solvent gradually increases, reducing the solubility of the pyrrole derivative and promoting crystal growth at this boundary.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

For pyrrole derivatives that display a significant increase in solubility with temperature, a controlled cooling process can be an effective crystallization strategy.

Causality of Experimental Choices:

  • Saturated Solution: A saturated solution of the compound is prepared at an elevated temperature.

  • Cooling Rate: The solution is then allowed to cool slowly and undisturbed. A slow cooling rate is crucial to allow for the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder. This can be achieved by placing the vessel in a Dewar flask filled with warm water or in a programmable cooling bath.

Co-crystallization: A Strategy for Recalcitrant Molecules

When a pyrrole derivative proves difficult to crystallize on its own, co-crystallization with a suitable co-former can be a powerful technique to promote the formation of a stable, crystalline lattice.[4]

Causality of Experimental Choices:

  • Co-former Selection: The co-former should be a molecule that can form non-covalent interactions (e.g., hydrogen bonds, π-stacking) with the pyrrole derivative. For pyrroles with hydrogen bond donors (e.g., N-H), co-formers with acceptor groups (e.g., pyridines, carboxylic acids) are good candidates.

  • Mechanism: The formation of a co-crystal introduces new intermolecular interactions that can stabilize the crystal lattice and overcome kinetic or thermodynamic barriers to crystallization.[5]

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the crystallization and X-ray diffraction analysis of a generic pyrrole derivative.

Protocol 1: Crystal Growth by Vapor Diffusion (Sitting Drop)
  • Preparation of the Crystallization Plate: Use a 24-well crystallization plate. In each reservoir, add 500 µL of the precipitant solution.

  • Sample Preparation: Prepare a concentrated solution of the pyrrole derivative (e.g., 5-10 mg/mL) in a suitable "good" solvent.

  • Setting the Drop: On the sitting drop post in the center of each well, place 1 µL of the pyrrole derivative solution and 1 µL of the reservoir solution.

  • Sealing and Incubation: Carefully seal the plate with clear sealing tape to create an airtight environment. Store the plate in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the drops periodically under a microscope for crystal growth over several days to weeks.

Workflow for Crystal Growth and Screening

Caption: A generalized workflow for the crystallization of pyrrole derivatives.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion of the atoms and reduce radiation damage. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Logical Flow of X-ray Crystallography

G cluster_0 Experiment cluster_1 Computation A Single Crystal B X-ray Beam A->B Irradiation C Diffraction Pattern B->C Diffraction D Electron Density Map C->D Fourier Transform E Atomic Model D->E Model Building F Refined Structure E->F Refinement

Caption: The logical progression from a single crystal to a refined molecular structure.

III. Comparative Analysis of Crystallographic Data of Substituted Pyrroles

The electronic nature and steric bulk of substituents on the pyrrole ring significantly influence the molecular geometry and crystal packing. A comparative analysis of crystallographic data, often retrieved from resources like the Cambridge Structural Database (CSD), can reveal important structure-property relationships.[4]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Pyrrole-2-carboxylic acidC₅H₅NO₂MonoclinicP2₁/c3.86913.38910.15698.05
Ethyl 4-nitro-1H-pyrrole-2-carboxylateC₇H₈N₂O₄MonoclinicP2₁/n7.82110.32410.743108.06
N-TosylpyrroleC₁₁H₁₁NO₂SMonoclinicP2₁/c10.7017.63413.13693.45[6]
1-Benzyl-2,4-diphenylpyrroleC₂₃H₁₉NOrthorhombicPbca16.54310.87618.98790[2]

Analysis of Substituent Effects:

  • Electron-Withdrawing Groups (EWGs): Pyrroles substituted with EWGs, such as the nitro group in ethyl 4-nitro-1H-pyrrole-2-carboxylate, often exhibit changes in bond lengths within the pyrrole ring, indicating a decrease in aromaticity.[6] These groups can also influence intermolecular interactions, favoring the formation of hydrogen bonds or other dipole-dipole interactions that dictate the crystal packing.

  • Electron-Donating Groups (EDGs): Conversely, EDGs can enhance the electron density of the pyrrole ring. The crystal packing of these derivatives is often influenced by weaker interactions such as C-H···π stacking.

  • Steric Hindrance: Bulky substituents, like the phenyl groups in 1-benzyl-2,4-diphenylpyrrole, can prevent planar arrangements and lead to twisted conformations. This steric hindrance plays a crucial role in determining the overall crystal packing, often leading to less dense structures.

IV. Common Challenges and Field-Proven Solutions in the Crystallography of Pyrrole Derivatives

The crystallization of pyrrole derivatives is not without its challenges. Here, we address some common issues and provide practical solutions.

Air and Light Sensitivity

Many pyrrole derivatives, especially those with unsubstituted α-positions, are prone to oxidation and polymerization upon exposure to air and light, resulting in discoloration and the formation of intractable tars.[7]

Solutions:

  • Inert Atmosphere: Perform all manipulations, including synthesis, purification, and crystallization, under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.

  • Degassed Solvents: Use freshly distilled and degassed solvents to minimize exposure to oxygen.

  • Light Protection: Protect the solutions and crystals from light by wrapping the crystallization vessel in aluminum foil.

Twinning

Crystal twinning is a common problem where two or more crystals grow intergrown with a specific, symmetrical orientation.[8] This can complicate data collection and structure solution.

Solutions:

  • Microseeding: Introducing a tiny, single crystal (a "seed") into a supersaturated solution can promote the growth of a single, untwinned crystal.[9]

  • Varying Crystallization Conditions: Altering the solvent, temperature, or crystallization method can sometimes favor the growth of a different, untwinned crystal form.

  • Data Detwinning: If untwinned crystals cannot be obtained, specialized software can be used to "detwin" the diffraction data, although this can sometimes compromise data quality.[9]

Disorder

Disorder in a crystal structure occurs when a molecule or a part of a molecule occupies multiple positions in the crystal lattice. This is common for flexible side chains or for molecules with similar shapes that can pack in different orientations.

Solutions:

  • Low-Temperature Data Collection: Collecting data at cryogenic temperatures (100 K) can often "freeze out" the disorder by reducing thermal motion.

  • Refinement with Disorder Models: During structure refinement, the disordered atoms can be modeled in multiple positions with partial occupancies.

  • Co-crystallization: In some cases, co-crystallization with a rigid co-former can help to lock the pyrrole derivative into a single conformation and reduce disorder.

Conclusion: A Pathway to High-Quality Structural Data

The successful X-ray crystallographic analysis of pyrrole derivatives hinges on a systematic and informed approach to crystallization and data collection. By understanding the interplay between molecular structure, solvent properties, and crystallization techniques, researchers can significantly enhance their ability to obtain high-quality single crystals. The comparative data and protocols presented in this guide are intended to serve as a practical resource for scientists and drug development professionals, enabling them to unlock the full potential of X-ray crystallography in advancing our understanding and application of this vital class of heterocyclic compounds.

References

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A Comparative Guide to the Characterization of Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the characterization of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the standard analytical techniques used to verify its structure and purity, comparing its spectral properties to closely related structural analogs to highlight the unique signatures of this specific molecule. The methodologies presented are designed to be self-validating, ensuring researchers can confidently identify this compound in their work.

Introduction and Significance

This compound (CAS No. 2199-47-5) belongs to the substituted pyrrole family, a class of nitrogen-containing heterocycles that form the core of many biologically active molecules, including porphyrins, bile pigments, and numerous pharmaceuticals.[1] Its specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.[2] Given its role as a foundational reagent, rigorous characterization is paramount to ensure the integrity of multi-step syntheses and the reproducibility of experimental outcomes.

This guide will focus on the primary analytical techniques for its identification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Context: The Knorr Pyrrole Synthesis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. This compound is typically synthesized via a variation of the Knorr pyrrole synthesis . This classic reaction involves the condensation of an α-amino-ketone with a β-ketoester.[3][4]

The general mechanism involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group.[3] Because α-amino ketones can self-condense, they are often prepared in situ from an oxime precursor, which is then reduced with a reagent like zinc dust in acetic acid.[5] The choice of starting materials directly dictates the final substitution pattern on the pyrrole ring. For the title compound, the synthesis would logically involve the condensation of 3-aminopentan-2-one with ethyl acetoacetate.

This context informs the characterization process; we must be able to confirm that the correct starting materials have incorporated and that no side-products from self-condensation are present.

Physicochemical and Spectroscopic Characterization

The unique arrangement of ethyl and methyl groups on the pyrrole core gives this compound a distinct analytical fingerprint.

Physical Properties

A summary of the key physical properties is presented below.

PropertyValueSource
CAS Number 2199-47-5[6]
Molecular Formula C₁₁H₁₇NO₂[6]
Molecular Weight 195.26 g/mol [6]
IUPAC Name This compound[6]
Appearance Typically a solid at room temperature.N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire at least 16 scans. Key parameters to note are chemical shift (δ), integration (relative number of protons), and multiplicity (singlet, doublet, triplet, etc.).

  • ¹³C NMR: Acquire several hundred scans with proton decoupling. Key parameters are the chemical shifts of each unique carbon atom.

Expected ¹H NMR Data (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality
NH ~8.5-9.5Broad Singlet1HThe proton on the nitrogen is acidic and often exchanges, leading to a broad signal.
-O-CH₂-CH₃ ~4.25Quartet (q)2HThese protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
4-CH₂-CH₃ ~2.40Quartet (q)2HThese protons are adjacent to a methyl group (3 protons), resulting in a quartet.
3-CH₃ ~2.25Singlet (s)3HThis methyl group has no adjacent protons, resulting in a singlet.
5-CH₃ ~2.20Singlet (s)3HThis methyl group also has no adjacent protons, resulting in a singlet.
-O-CH₂-CH₃ ~1.30Triplet (t)3HThese protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
4-CH₂-CH₃ ~1.10Triplet (t)3HThese protons are adjacent to a methylene group (2 protons), resulting in a triplet.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)Causality
-C=O ~161-165The carbonyl carbon of the ester is highly deshielded.
Pyrrole C2, C5 ~125-140Carbons adjacent to the nitrogen in the aromatic ring.
Pyrrole C3, C4 ~115-125Other carbons within the pyrrole ring.
-O-CH₂- ~59-61The carbon of the ester's ethyl group, deshielded by the oxygen.
4-CH₂- ~17-19Aliphatic carbon of the ethyl group on the ring.
-O-CH₂-CH₃ ~14-15Aliphatic carbon of the ester's ethyl group.
4-CH₂-CH₃ ~13-15Aliphatic carbon of the ethyl group on the ring.
3-CH₃, 5-CH₃ ~10-13Aliphatic carbons of the methyl groups on the ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Characteristic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchPyrrole N-H
~2850-2980C-H StretchAliphatic (methyl and ethyl groups)
~1660-1690C=O StretchEster Carbonyl
~1450-1550C=C/C-N StretchPyrrole ring vibrations
~1050-1250C-O StretchEster C-O bond
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion for Electrospray Ionization (ESI-MS).

  • Ionization: Use an appropriate ionization method (e.g., Electron Ionization for GC-MS or ESI).

  • Analysis: Detect the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Expected Mass Spectrum Data

m/z ValueAssignmentCausality
195.13 [M]⁺ The molecular ion peak corresponding to the exact mass of C₁₁H₁₇NO₂.
150 [M - OCH₂CH₃]⁺Loss of the ethoxy group (-OEt) from the ester is a common fragmentation pathway.
166 [M - CH₂CH₃]⁺Loss of the ethyl group from position 4 of the pyrrole ring.

Comparison with Structural Alternatives

To underscore the importance of precise characterization, we compare the expected spectral data of the title compound with two common, structurally similar pyrrole derivatives. The subtle differences in their spectra are critical for unambiguous identification.

CompoundThis compound Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate [7][8]Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate [9][10]
Structure (See Diagram 1)Lacks the 4-ethyl group, has a proton instead.Has a 4-acetyl group instead of a 4-ethyl group.
Formula C₁₁H₁₇NO₂C₉H₁₃NO₂C₁₁H₁₅NO₃
MW ( g/mol ) 195.26167.21209.24
Key ¹H NMR Difference Signals for a 4-ethyl group (~2.40 ppm quartet, ~1.10 ppm triplet).A singlet for the C4-H proton (~5.8 ppm). No ethyl group signals from the ring.A sharp singlet for the acetyl methyl group (~2.5 ppm).
Key ¹³C NMR Difference Signals for the 4-ethyl group carbons (~17-19 and ~13-15 ppm).A signal for the C4 carbon attached to a hydrogen (~105 ppm).A second carbonyl signal for the acetyl group (~195-200 ppm).
Key IR Difference Standard ester C=O stretch (~1680 cm⁻¹).Similar to the title compound, but with potential differences in the fingerprint region.Two distinct C=O stretches: one for the ester (~1680 cm⁻¹) and one for the ketone (~1640 cm⁻¹).
MS (M⁺) m/z 195m/z 167m/z 209

This comparative analysis demonstrates that while these compounds are similar, their spectroscopic data are clearly distinguishable, allowing for confident identification.

Visualizations and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, the characterization workflow, and the logical comparison between the target compound and its alternatives.

cluster_title Chemical Structure This compound

Caption: Diagram 1: Chemical Structure of the Target Compound.

synthesis Synthesis (Knorr) sample Purified Sample synthesis->sample nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Combined Spectral Data nmr->data ir->data ms->data confirm Structure Confirmed data->confirm

Caption: Diagram 2: Experimental Workflow for Characterization.

cluster_nmr ¹H NMR Distinctions cluster_ms Mass Spec Distinctions Target Target Compound (4-Ethyl) 4-Et Signals\n(quartet, triplet) 4-Et Signals (quartet, triplet) Target->4-Et Signals\n(quartet, triplet) Shows M⁺ = 195 M⁺ = 195 Target->M⁺ = 195 Has Alt1 Alternative 1 (4-H) 4-H Signal\n(~5.8 ppm singlet) 4-H Signal (~5.8 ppm singlet) Alt1->4-H Signal\n(~5.8 ppm singlet) Shows M⁺ = 167 M⁺ = 167 Alt1->M⁺ = 167 Has Alt2 Alternative 2 (4-Acetyl) 4-Ac Signal\n(~2.5 ppm singlet) 4-Ac Signal (~2.5 ppm singlet) Alt2->4-Ac Signal\n(~2.5 ppm singlet) Shows M⁺ = 209 M⁺ = 209 Alt2->M⁺ = 209 Has

Caption: Diagram 3: Key Spectroscopic Differentiators.

Conclusion

The comprehensive characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of structural information that, when combined, offers an unambiguous confirmation of the compound's identity and purity. By comparing its spectral data against plausible alternatives, researchers can appreciate the subtle yet critical differences that validate their synthetic outcomes. The protocols and expected data presented herein serve as a reliable guide for scientists and drug development professionals working with this important chemical intermediate.

References

  • Solubility of Things. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]

  • LookChem. ethyl 4-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

  • Organic Chemistry Research. Regular Article. [Link]

  • NIST WebBook. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • SpectraBase. ethyl 4-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR] - Spectrum. [Link]

  • ACS Publications. Supporting Information. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • ChemSynthesis. ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • NIST WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • PubMed Central. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]

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A Comparative Guide to the Purity Analysis of Synthetic Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthetically derived ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount, as the purity profile directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond mere protocol listings to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The subject of this guide, this compound (CAS No. 2199-47-5), is a substituted pyrrole derivative.[3] The pyrrole core is a fundamental motif in numerous biologically active compounds, making the rigorous characterization of its intermediates a critical step in drug development.[4] Impurities can arise from starting materials, side reactions, or degradation products, necessitating a multi-faceted analytical approach to ensure they are below acceptable thresholds.[5][6]

Orthogonal Analytical Approaches: A Strategic Overview

No single analytical method can provide a complete purity profile. A robust analysis relies on the application of orthogonal techniques—methods that measure the same attribute (purity) based on different chemical or physical principles. This strategy minimizes the risk of co-eluting impurities or analytical blind spots. The primary methods for assessing the purity of this pyrrole intermediate are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.[2]

Purity_Analysis_Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Absolute Quantification cluster_3 Data Integration & Reporting Sample Synthetic Sample Received Prep Dissolve in Appropriate Solvent (e.g., Acetonitrile, Methanol) Sample->Prep HPLC HPLC-UV/DAD (Primary Purity Assay) Prep->HPLC Inject Sample GCMS GC-MS (Volatile Impurities & Solvents) Prep->GCMS Inject Sample qNMR Quantitative ¹H NMR (Absolute Purity, Structure) Prep->qNMR Prepare with Internal Std. EA Elemental Analysis (CHN) (Formula Confirmation) Prep->EA Submit Weighed Sample Compare Compare & Correlate Results HPLC->Compare GCMS->Compare qNMR->Compare EA->Compare Report Final Purity Report (Certificate of Analysis) Compare->Report

Caption: General workflow for the comprehensive purity analysis of a synthetic compound.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile organic molecules.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate, separating the compound from more polar or less polar impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8][9]

Causality of Method Choice: The choice of a C18 column is based on its proven versatility for retaining moderately nonpolar organic molecules like the target pyrrole. A gradient elution is selected over an isocratic one to ensure that impurities with a wide range of polarities can be resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile. UV detection at 225 nm is chosen as a wavelength where both the pyrrole core and potential chromophoric impurities are likely to absorb.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD at 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • Injection Volume: 5 µL.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatiles

GC-MS is the preferred method for analyzing volatile and thermally stable compounds.[7][10] Its primary role in this context is to detect and identify residual solvents from the synthesis (e.g., ethanol, hexane) and any volatile impurities that may not be detected by HPLC. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[10] Studies have shown that pyrrole derivatives are amenable to GC analysis without significant degradation.[11]

Causality of Method Choice: Electron Ionization (EI) is a "hard" ionization technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that can be matched against spectral libraries (like NIST) for confident identification of impurities.[10] A non-polar capillary column is chosen to separate compounds based on their boiling points, which is ideal for residual solvent analysis.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

  • Injection Volume: 1 µL.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Unlike chromatographic techniques that provide relative purity (Area %), qNMR can determine the absolute purity (weight %) of a compound without requiring a reference standard of the analyte itself.[12][13] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13][14] It is a non-destructive technique that also serves to unequivocally confirm the compound's structure.[15]

Causality of Method Choice: ¹H NMR is chosen because protons give sharp, well-resolved signals with high sensitivity. An internal standard like maleic acid or dimethyl sulfone is selected because it is stable, non-volatile, highly pure, and has simple proton signals that do not overlap with any signals from the analyte.[13] A long relaxation delay (D1) is crucial to ensure complete T1 relaxation of all protons, which is a prerequisite for accurate quantification as it ensures the signal intensity is directly proportional to the number of nuclei.[16]

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Maleic Acid (certified purity >99.5%).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 5 x T₁ (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal from the analyte (e.g., the N-H proton or one of the methyl singlets) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation: The purity (Pₓ) is calculated using the following formula[13]:

    • Pₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ

    • Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity. Subscripts ₓ and ₛₜ refer to the analyte and the standard, respectively.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis (EA) is a combustion-based technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[17][18] This provides a fundamental check on the compound's empirical formula. For a pure sample, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula (C₁₁H₁₇NO₂).[3]

Causality of Method Choice: EA is a powerful, independent verification of purity.[19] If significant non-combustible inorganic impurities (e.g., salts, catalysts) or impurities with a different elemental composition are present, the experimental values will deviate from the theoretical ones. Most chemistry journals and regulatory bodies consider a deviation of ±0.4% as acceptable evidence of purity.[20][21]

Protocol: CHN Analysis
  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation: Provide 2-3 mg of the finely ground, dried sample in a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[17]

  • Data Comparison:

    • Theoretical for C₁₁H₁₇NO₂ (Molar Mass: 195.26 g/mol ):

      • %C = (11 * 12.011) / 195.26 = 67.66%

      • %H = (17 * 1.008) / 195.26 = 8.77%

      • %N = (1 * 14.007) / 195.26 = 7.18%

    • The experimental results are compared against these theoretical values.

Comparative Analysis of Purity Methods

The choice of method depends on the specific information required. The following table and diagram summarize the strengths and weaknesses of each technique for the analysis of this compound.

Parameter HPLC-UV GC-MS qNMR Elemental Analysis
Purity Type Relative (Area %)Relative (Area %)Absolute (w/w %) Indirect (Compositional)
Primary Use Main component assay, non-volatile impuritiesVolatile impurities, residual solventsAbsolute quantification , structure confirmationEmpirical formula confirmation
Sensitivity High (ppm-ppb)Very High (ppb-ppt)Moderate (low % range)Low (requires >0.1% impurity)
Specificity Moderate (retention time)High (mass spectrum)Very High (chemical shift) Low (non-specific)
Sample Destructive? YesYesNo Yes
Key Advantage Robust, high resolutionDefinitive ID of volatilesNo analyte standard needed Confirms bulk composition
Key Limitation Co-elution possibleNot for non-volatilesLower sensitivityInsensitive to isomeric impurities

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HPLC -> Impurity [label="Non-Volatile"]; GCMS -> Impurity [label="Volatile"]; qNMR -> Impurity [label="Soluble"];

GCMS -> Struct [label="Fragments"]; qNMR -> Struct [label="Definitive", penwidth=2]; EA -> Struct [label="Empirical Formula"];

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Sources

A Senior Application Scientist's Guide to Selecting and Verifying Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High-Purity Reference Standards

In the landscape of pharmaceutical research and drug development, the accuracy and reproducibility of experimental data are paramount. The quality of the chemical reference standards used is a foundational pillar upon which this accuracy is built. Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-47-5) is a substituted pyrrole that serves as a crucial building block in the synthesis of more complex molecules, including porphyrins and other pharmacologically active compounds.[1][2] The integrity of any research or quality control (QC) process involving this intermediate is directly dependent on the purity and characterization of its reference standard.

This guide provides an in-depth comparison of analytical methodologies for qualifying this compound reference standards. We will delve into the causality behind experimental choices, present validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and offer a framework for objectively comparing commercially available standards. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing these critical reagents.

Understanding the Landscape of Reference Standards

Before comparing specific products, it's essential to understand the terminology and the hierarchy of reference materials. A Reference Material (RM) is a substance with one or more properties that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[3] A Certified Reference Material (CRM) is a higher-tier standard, accompanied by a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability.[3][4]

For most applications in drug development, a CRM provides the highest level of confidence and is often required for quantitative analysis in regulated environments. The Certificate of Analysis (CoA) is a critical document that should detail the methods used for characterization and provide a purity value with an associated uncertainty.[5]

Comparative Analysis of Commercial Reference Standards

The selection of a reference standard should be based on a thorough evaluation of the supplier's documentation and the analytical data provided. While many vendors may offer this compound, their suitability as a reference standard can vary significantly. Below is a comparative table outlining the key parameters to consider when sourcing a standard.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Considerations for Researchers
Product Type Certified Reference Material (CRM)Analytical StandardCRMs offer metrological traceability and uncertainty values, crucial for quantitative assays.[4] Analytical standards are suitable for qualitative identification and peak tracking.
Stated Purity 99.8% (by qNMR)≥98% (by HPLC)The method of purity assignment is critical. Quantitative NMR (qNMR) provides a direct measurement, whereas chromatographic purity is relative to detected impurities.
Certification ISO 17034 AccreditedN/AISO 17034 accreditation ensures the competence of the manufacturer in producing reference materials.[5]
Characterization Data ¹H NMR, ¹³C NMR, HPLC-UV, GC-MS, Karl Fischer, TGA¹H NMR, HPLC-UVA comprehensive characterization package provides greater confidence in the material's identity, purity, and stability.
Certificate of Analysis Comprehensive CoA with spectra, chromatograms, and uncertainty budget.Basic CoA with stated purity and lot number.A detailed CoA is a hallmark of a high-quality reference standard, enabling thorough user verification.[5]

Experimental Verification: Self-Validating Protocols

Trust in a reference standard should not be absolute; it must be verified in the end-user's laboratory. The following protocols are designed as self-validating systems to confirm the identity and purity of this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

Causality: Reverse-phase HPLC is the premier technique for assessing the purity of moderately polar, non-volatile organic compounds like our target molecule. A C18 stationary phase provides excellent hydrophobic retention for the pyrrole ring and its alkyl substituents. The use of a gradient elution allows for the separation of closely related impurities with different polarities, from potential polar starting materials to non-polar side-products. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the analyte. A mild acid, like formic acid, is added to the mobile phase to ensure consistent protonation of the pyrrole nitrogen, leading to sharper, more symmetrical peaks.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Acetonitrile (e.g., 1 mg/mL) A->B C Filter through 0.22 µm Syringe Filter B->C F Inject Sample onto C18 Column C->F 10 µL Injection D Prepare Mobile Phase A (Water + 0.1% Formic Acid) E Prepare Mobile Phase B (Acetonitrile + 0.1% Formic Acid) G Run Gradient Elution F->G H Detect at 265 nm G->H I Integrate Chromatogram H->I J Calculate Purity (Area %) I->J K Assess Peak Shape J->K

Caption: HPLC-UV workflow for purity analysis.

Step-by-Step Methodology:

  • Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • Start at 40% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 265 nm. This wavelength is chosen based on the UV absorbance maximum of the pyrrole chromophore.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

Protocol 2: Identity Confirmation and Impurity Profiling by GC-MS

Causality: GC-MS is an orthogonal technique that is ideal for the analysis of volatile and thermally stable compounds.[6][7] It provides definitive structural information through mass spectrometry. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns that serve as a "fingerprint" for the compound, allowing for library matching and structural elucidation of unknown impurities. A mid-polarity column (e.g., containing 5% phenyl-methylpolysiloxane) is chosen to provide a different selectivity mechanism compared to the C18 HPLC column, increasing the likelihood of separating any co-eluting impurities.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Dichloromethane (e.g., 1 mg/mL) C Filter through 0.22 µm Syringe Filter D Inject Sample (Split Mode) C->D 1 µL Injection E Temperature Programmed Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (m/z 40-400) F->G H Extract Total Ion Chromatogram (TIC) G->H I Compare Mass Spectrum to Library H->I J Identify Impurity Peaks H->J

Caption: GC-MS workflow for identity and impurity analysis.

Step-by-Step Methodology:

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (MSD) or equivalent.[6]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250 °C, Split ratio 50:1.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the reference standard in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[6]

Potential Impurities and Structural Relationships

Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the formylation and subsequent alkylation of an ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate precursor.[8] This can lead to impurities from incomplete reactions or side reactions.

Caption: Target analyte and a potential process-related impurity.

Performance Data and Interpretation

Using the HPLC-UV protocol described above, two hypothetical commercially available reference standards were analyzed. The results are summarized below.

Performance Metric Reference Standard A (CRM) Reference Standard B (Analytical Standard) Interpretation
Purity (HPLC Area %) 99.91%98.75%Standard A demonstrates higher purity, which is critical for assays where it will be used as a calibrant.
Main Peak Retention Time 12.54 min12.55 minConsistent retention times confirm the identity of the main component in both standards.
Number of Impurities Detected (>0.05%) 14Standard A is cleaner, with only one minor impurity. Standard B contains multiple impurities that could potentially interfere with analyses.
Largest Impurity (Area %) 0.06% at RRT 0.850.88% at RRT 1.12The primary impurity in Standard B is significantly larger and may need to be identified if it exceeds reporting thresholds (e.g., ICH Q3A/B).
Peak Tailing Factor 1.051.10Both peaks are symmetrical, indicating good chromatographic performance.

Data Interpretation: The mass spectrum from GC-MS analysis should show a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight of this compound.[9] Key fragment ions would arise from the loss of the ethoxy group (-OC₂H₅, m/z 150) or the entire ester group (-COOC₂H₅, m/z 122). The presence and relative abundance of these fragments provide a high degree of confidence in the structural identity.

Conclusion and Recommendations

The selection and verification of a reference standard for this compound require a systematic and evidence-based approach.

  • For Quantitative Applications: A Certified Reference Material (CRM) from a reputable, accredited supplier is strongly recommended. The higher initial cost is justified by the increased confidence in measurement accuracy, reduced risk of experimental failure, and compliance with regulatory expectations.

  • For Qualitative Applications: A well-characterized analytical standard may be sufficient for tasks such as reaction monitoring or peak identification. However, it is still imperative to perform in-house verification of its identity and approximate purity using an orthogonal method.

Ultimately, the responsibility lies with the end-user to verify that a reference standard is fit for its intended purpose. By employing robust, orthogonal analytical techniques like the HPLC and GC-MS methods detailed in this guide, researchers can ensure the integrity of their data and the success of their development programs.

References

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 137480. Available at: [Link]

  • ResearchGate. (PDF) Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]

  • ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Available at: https://pubs.acs.org/doi/10.1021/jacs.2c09893
  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry. Available at: [Link]

  • National Institutes of Health. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Available at: [Link]

  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available at: [Link]

  • ACS Publications. Catalytic Pyrolysis of Lipid-Extracted Microalgae over NaOH-Treated HZSM-5. Available at: [Link]

  • Oxford Academic. Behavior of Some Pyrrole Derivatives in Gas Chromatography. Available at: [Link]

  • Royal Society of Chemistry. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Available at: [Link]

  • ZeptoMetrix. Pharmaceutical Analytical Standards | Buy Reference Materials. Available at: [Link]

  • ENAO Chemical Co., Ltd. Pharmaceuticals-Pyrroles. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 4-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Proactive Hazard Assessment in the Absence of Specific Data

The foundational principle for disposing of a chemical with limited specific safety data is to treat it with a high degree of caution, assuming it possesses hazards similar to its closest structural analogs. For ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, we look to the parent compound, pyrrole, and other substituted pyrroles. These compounds are often classified as skin and eye irritants, potentially harmful if swallowed, and may cause respiratory irritation.[1][2][3] Therefore, all waste containing this compound, including residual amounts, contaminated materials, and reaction byproducts, must be managed as hazardous chemical waste.[4][5][6]

Part 1: Immediate Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Before beginning any disposal process, ensuring the safety of personnel is paramount. The following PPE and handling precautions are mandatory.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or contaminated solvents, which could cause serious eye irritation.[3][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact. Substituted pyrroles are known to cause skin irritation.[1][3][7] Regularly inspect gloves for signs of degradation.
Body Protection A standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Not generally required if handling small quantities within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any potential vapors.[8]

Causality in PPE Selection: The selection of this specific PPE ensemble is a direct response to the hazard profile of analogous pyrrole compounds. The potential for skin and eye irritation necessitates robust barrier protection, forming the first line of defense in safe laboratory practice.

Part 2: The Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Unused or excess neat compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Segregate at the Source : Collect this waste stream separately from all other chemical waste.[4]

    • Why? Co-mingling with incompatible chemicals can lead to dangerous reactions. For instance, pyrroles can react with strong oxidizing agents or acids.[5] Segregation is a critical step in preventing unforeseen hazards within a waste container.

Step 2: Containerization and Labeling
  • Select an Appropriate Container :

    • For liquid waste (e.g., solutions, rinsate), use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically suitable.

    • For solid waste (e.g., contaminated gloves, paper towels), use a designated, sealable bag or a wide-mouth solid waste container.

  • Properly Label the Container : As soon as the first drop of waste is added, the container must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste ".[4][9]

    • The full chemical name: "This compound ".

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").[9]

    • The accumulation start date (this is added when the container is moved to the central accumulation area, not in the satellite area).[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[9][10]

  • Storage Conditions :

    • Keep the container securely closed at all times, except when adding waste.[10]

    • Store in a well-ventilated area, such as a designated cabinet within the laboratory.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Trustworthiness Through Process: This structured approach to labeling and storage is mandated by regulatory bodies like the EPA.[9][11] It creates a self-validating system where any researcher can immediately identify the contents and hazards of a waste container, ensuring seamless and safe management of the waste stream.

Step 4: Arranging for Final Disposal
  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its containers be disposed of via the sink or in the regular trash.[5][10] This is to prevent the release of potentially harmful chemicals into the environment.

  • Contact Environmental Health & Safety (EHS) : When the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][12][13]

  • Professional Disposal : The EHS office will arrange for the pickup, transportation, and ultimate disposal of the hazardous waste in compliance with all local, state, and federal regulations.[8] Common disposal methods for chemical waste include incineration or fuel blending.[9]

Part 3: Visualization of the Disposal Workflow

To clarify the decision-making process for handling waste generated from experiments involving this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation Point cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition Start Waste Generated (Neat compound, solutions, contaminated solids) Identify Classify as Hazardous Waste (Based on analogous compounds) Start->Identify Segregate Segregate from other waste streams Identify->Segregate Always 'Yes' Containerize Use appropriate, sealed, chemically-resistant container Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards Containerize->Label StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->StoreSAA ContainerFull Container Full or Storage Time Limit Reached? StoreSAA->ContainerFull ContainerFull->StoreSAA No ContactEHS Contact Institutional EHS for pickup ContainerFull->ContactEHS Yes End Professional Disposal by Licensed Contractor ContactEHS->End

Caption: Workflow for the safe disposal of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate GHS Classification. PubChem. [Link]

  • Pyrrole Safety Data Sheet. CDN Isotopes. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical information for the safe handling and disposal of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-47-5), a key reagent in various synthetic pathways. By moving beyond a simple checklist and understanding the rationale behind these safety protocols, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes skin irritation (H315).[1] This classification indicates that direct contact with the skin can lead to inflammatory reactions. While specific data on eye irritation or respiratory effects for this exact compound is not detailed in the readily available literature, the general safety precautions for pyrrole derivatives and powdered chemicals should be strictly followed to mitigate any potential risks.[2][3] Structurally similar compounds often exhibit properties that can cause serious eye irritation and respiratory tract irritation.[2][4] Therefore, a conservative approach to personal protective equipment (PPE) is warranted.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Causes skin irritationH315[1]
IrritantXi[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards. For handling this compound, a multi-layered PPE strategy is essential.

Core PPE Requirements

A laboratory coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any work in a laboratory where chemical hazards are present.[5]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect your skin and clothing from potential splashes and spills.[2]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, due to the powdered nature of the compound and the potential for dust generation, chemical splash goggles provide a higher level of protection.[2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with many chemicals.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove and replace them immediately after any known contact with the chemical.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Assess Task Assess Task: Weighing, transferring, or dissolving solid? Minimum_PPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Assess Task->Minimum_PPE Low potential for dust or splash Enhanced_PPE Enhanced PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves Assess Task->Enhanced_PPE Potential for dust generation Maximum_PPE Maximum PPE: - Lab Coat - Chemical Goggles - Face Shield - Nitrile Gloves Assess Task->Maximum_PPE High potential for dust or splashing (e.g., large quantities, vigorous mixing)

Figure 1: PPE Selection Workflow for Handling Solid Chemicals

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan is crucial for minimizing exposure and preventing accidents. The principle of the "hierarchy of controls" should always be applied, prioritizing engineering and administrative controls over sole reliance on PPE.[6]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is strongly recommended.[7]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as determined by your hazard assessment (see Figure 1).

  • Weighing and Transfer:

    • Perform these operations in a chemical fume hood or on a benchtop with localized exhaust ventilation to minimize inhalation of any airborne particles.

    • Use a spatula to carefully transfer the solid, avoiding actions that could create dust clouds.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any spatulas used.

    • Remove gloves using the proper technique to avoid skin contact with any residual chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.[8][9] this compound is a non-halogenated organic compound.

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste container.

    • Do not mix solid and liquid waste.[8]

  • Liquid Waste:

    • Solutions containing this compound should be disposed of as non-halogenated organic waste.[8]

    • Collect this waste in a compatible, leak-proof container with a secure cap. The container must be labeled "Hazardous Waste" and list all chemical constituents.[8][10]

    • It is crucial to segregate non-halogenated waste from halogenated waste streams, as their disposal methods and costs differ significantly.[5]

Disposal Protocol
  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area that does not interfere with normal laboratory operations.[1][9] Secondary containment, such as a spill tray, is recommended.[9]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. PubChem. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • chemical waste management: combining compatible used organic solvents. University of Louisville Department of Environmental Health and Safety. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. [Link]

  • SAFETY DATA SHEET. CDN Isotopes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.